8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-methyl-1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-8(10)2-4-9(5-3-8)11-6-7-12-9/h10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYZDXMYYIJKLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC1)OCCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66336-42-3 | |
| Record name | 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
This guide provides a comprehensive overview of the synthesis and characterization of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol, a spirocyclic tertiary alcohol with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and thorough characterization methodologies.
Introduction
This compound is a unique molecule featuring a spiroketal scaffold, which imparts conformational rigidity, a desirable trait in the design of bioactive molecules. The tertiary alcohol functionality serves as a key handle for further synthetic transformations. The strategic synthesis of this compound relies on a two-step sequence involving the protection of a ketone followed by a nucleophilic addition.
Synthetic Strategy: A Two-Pronged Approach
The synthesis of this compound is efficiently achieved through a two-step process:
-
Monoketalization of 1,4-Cyclohexanedione: The commercially available 1,4-cyclohexanedione is selectively protected at one of its carbonyl groups using ethylene glycol to form the key intermediate, 1,4-dioxaspiro[4.5]decan-8-one. This selective protection is crucial for the subsequent regioselective Grignard reaction.[1][2]
-
Grignard Reaction: The remaining free carbonyl group of 1,4-dioxaspiro[4.5]decan-8-one is then subjected to a nucleophilic attack by a methyl Grignard reagent (methylmagnesium bromide) to yield the target tertiary alcohol, this compound.[3][4]
This synthetic route is logical and efficient, utilizing common and well-established organic reactions.
Experimental Protocols
Part 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
The selective monoketalization of 1,4-cyclohexanedione is a critical step. Several methods have been reported, with the acid-catalyzed reaction with ethylene glycol being the most common.[1][5]
Protocol:
-
To a solution of 1,4-cyclohexanedione (1 equivalent) in toluene, add ethylene glycol (1.1 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents).
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.[6]
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by crystallization to afford pure 1,4-dioxaspiro[4.5]decan-8-one.[7]
Part 2: Synthesis of this compound
The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of alcohols.[8][9]
Protocol:
-
A solution of 1,4-dioxaspiro[4.5]decan-8-one (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of methylmagnesium bromide (1.2 equivalents) in diethyl ether is added dropwise to the ketone solution with constant stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction is monitored by TLC.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
Reaction Mechanisms
Ketalization Mechanism
The formation of the ketal from a ketone and a diol is an acid-catalyzed nucleophilic addition reaction.[6]
Grignard Reaction Mechanism
The Grignard reaction proceeds via the nucleophilic attack of the organomagnesium halide on the carbonyl carbon.[8]
Characterization of this compound
A thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₃ | [10][11][12] |
| Molecular Weight | 172.22 g/mol | [11][12] |
| CAS Number | 66336-42-3 | [11][12] |
Spectroscopic Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group (singlet), the methylene protons of the cyclohexane ring (multiplets), and the methylene protons of the dioxolane ring (multiplet). The hydroxyl proton will appear as a broad singlet. |
| ¹³C NMR | Signals for the quaternary carbon bearing the hydroxyl and methyl groups, the spiro carbon, the carbons of the cyclohexane and dioxolane rings, and the methyl carbon.[13] |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of an alcohol. C-O stretching absorption around 1100-1200 cm⁻¹. C-H stretching and bending vibrations.[14] |
| Mass Spectrometry | The molecular ion peak (M+) at m/z = 172. Fragmentation patterns corresponding to the loss of a methyl group and/or water. |
Conclusion
This technical guide outlines a reliable and efficient method for the synthesis of this compound. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in their synthetic endeavors. The characterization data, while predicted, provides a solid framework for the verification of the synthesized compound. This spirocyclic tertiary alcohol represents a valuable building block for the development of novel chemical entities with potential applications in various fields of science.
References
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- 14. 1,4-Dioxaspiro[4.5]decan-8-one | C8H12O3 | CID 567415 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol: Properties, Synthesis, and Applications
Introduction: A Versatile Building Block in Modern Chemistry
8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol is a unique bifunctional molecule of significant interest to synthetic chemists and drug development professionals. Its structure is characterized by a spirocyclic core, where a cyclohexane ring and a 1,3-dioxolane ring are joined by a single spiro-carbon. This framework holds two key functional groups in a fixed spatial orientation: a stable tertiary alcohol and a synthetically versatile ketal.
The spiroketal moiety is not merely a structural curiosity; it is a privileged scaffold found in numerous natural products with diverse biological activities.[1][2] In medicinal chemistry, the inherent three-dimensionality of spirocycles is leveraged to design ligands that can interact with complex protein binding sites more effectively than traditional planar aromatic systems.[3] The 1,4-dioxaspiro[4.5]decane core, specifically, functions as a protected form of a cyclohexanone carbonyl group. This allows for selective chemical transformations on other parts of a molecule without interference from a reactive ketone.[4]
This guide provides an in-depth analysis of the physicochemical properties, a robust synthetic protocol, the characteristic chemical reactivity, and the spectroscopic signature of this compound, offering a comprehensive resource for its application in research and development.
Section 1: Physicochemical and Structural Properties
The core physical and structural characteristics of this compound are summarized below. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data from closely related analogues.
| Property | Value / Description | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 66336-42-3 | - |
| Molecular Formula | C₉H₁₆O₃ | - |
| Molecular Weight | 172.22 g/mol | - |
| Appearance | Predicted to be a colorless liquid or low-melting solid. | Inferred |
| Structure | A spiroketal composed of a cyclohexane ring and a 1,3-dioxolane ring, with a methyl and a hydroxyl group at the C-8 position of the cyclohexane ring. | - |
| Key Functional Groups | Tertiary Alcohol, Cyclic Ketal (Acetal) | - |
| Precursor | 1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8) | [5][6] |
Section 2: Synthesis and Mechanistic Insights
The most direct and efficient synthesis of this compound is achieved through the nucleophilic addition of a methyl group to the carbonyl of the precursor, 1,4-Dioxaspiro[4.5]decan-8-one. A Grignard reaction is the classic and field-proven method for this transformation.
Experimental Protocol: Grignard Synthesis
This protocol is based on established procedures for the reaction of Grignard reagents with cyclic ketones.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Methyl iodide or Methyl bromide (1.2 eq)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Iodine crystal (for initiation)
Procedure:
-
Grignard Reagent Preparation:
-
All glassware must be rigorously flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
To a flask containing magnesium turnings (1.2 eq) in anhydrous diethyl ether, add a small crystal of iodine.
-
Add a small portion of a solution of methyl iodide (1.2 eq) in anhydrous diethyl ether. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction.
-
Add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature to ensure complete formation of methylmagnesium iodide.
-
-
Nucleophilic Addition:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This hydrolyzes the magnesium alkoxide salt while minimizing the risk of hydrolyzing the ketal.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
-
Causality and Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are potent bases and nucleophiles that react violently with protic solvents like water. Strict anhydrous conditions are critical for success.
-
NH₄Cl Quench: A saturated solution of ammonium chloride is a weak acid, sufficient to protonate the alkoxide intermediate without being acidic enough to cause significant cleavage of the acid-sensitive ketal protecting group.[7] Stronger acids would lead to deprotection.
The Tertiary Alcohol Group
The tertiary alcohol at C-8 exhibits typical reactivity for this functional group. Under strongly acidic conditions, protonation of the hydroxyl group followed by the loss of water can generate a stable tertiary carbocation. This intermediate can then undergo elimination to form an alkene or be trapped by a nucleophile. This reactivity pathway must be considered during ketal deprotection if harsh acidic conditions are used.
Section 4: Spectroscopic Characterization (Predicted)
Definitive characterization of this compound relies on a combination of spectroscopic techniques. Based on its structure, the following spectral features are predicted.
Infrared (IR) Spectroscopy
-
O-H Stretch: A strong, very broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of a hydrogen-bonded alcohol. [8][9]* C-H Stretch: Sharp absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) corresponding to the sp³ C-H bonds of the cyclohexane and methyl groups.
-
C-O Stretch (Alcohol): A strong band in the 1210-1100 cm⁻¹ region, consistent with a tertiary alcohol. [10][11]* C-O Stretch (Ketal): Strong, characteristic C-O-C stretching bands for the cyclic ketal will also appear in the fingerprint region, typically between 1200-1000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
-CH₃ (Methyl): A singlet integrating to 3H, likely in the 1.2-1.5 ppm range.
-
-OH (Hydroxyl): A broad singlet, integrating to 1H. Its chemical shift is highly variable (typically 1.5-4.0 ppm) and depends on concentration and solvent.
-
-OCH₂CH₂O- (Dioxolane): A multiplet (often appearing as a singlet or a narrow multiplet) integrating to 4H, expected around 3.9-4.0 ppm.
-
-CH₂- (Cyclohexane): A series of complex, overlapping multiplets for the 8 protons of the cyclohexane ring, expected in the 1.5-2.0 ppm range.
-
-
¹³C NMR:
-
Spiro-carbon (C-5): A quaternary carbon signal expected around 108-112 ppm. [12] * Alcohol Carbon (C-8): A quaternary carbon signal for the carbon bearing the -OH and -CH₃ groups, likely in the 70-75 ppm range.
-
-OCH₂CH₂O- (Dioxolane): A signal for the two equivalent carbons of the dioxolane ring, typically around 64-65 ppm. [12] * -CH₃ (Methyl): A signal for the methyl carbon, expected in the 25-30 ppm range.
-
-CH₂- (Cyclohexane): Multiple signals for the cyclohexane carbons, expected in the 20-40 ppm range.
-
Mass Spectrometry (MS)
Under Electron Ionization (EI), the molecular ion (M⁺˙) at m/z = 172 may be weak or absent, which is common for alcohols. [13]Key fragmentation pathways would include:
-
Loss of Methyl: Alpha-cleavage resulting in the loss of a methyl radical (•CH₃) to give a stable oxonium ion at m/z = 157 (M-15). This is often a prominent peak. [13][14]* Loss of Water: Dehydration to lose H₂O, giving a fragment at m/z = 154 (M-18).
-
Ring Fragmentation: Complex fragmentation of the spirocyclic system, potentially involving retro-Diels-Alder type reactions or cleavage of the dioxolane ring, would produce a series of lower mass ions.
Section 5: Applications in Research and Drug Development
The utility of this compound and its parent scaffold in advanced organic synthesis is multifaceted.
-
Introduction of 3D Scaffolds: Spirocycles provide a rigid, three-dimensional framework that is increasingly sought after in drug discovery to move away from "flat" molecules. This structural rigidity can improve binding affinity and selectivity for biological targets by precisely positioning interactive functional groups. [3][15]* Protected Ketone Synthon: The molecule serves as a synthon for 8-hydroxy-8-methylcyclohexanone. The ketal allows chemists to perform reactions that would otherwise be incompatible with a ketone (e.g., organometallic additions, reductions) on other parts of a more complex molecule, with the ketone being revealed in a later step via acidic hydrolysis. [16]* Medicinal Chemistry Intermediate: The parent amine derivative, 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, is a documented building block for synthesizing novel therapeutic agents, including inhibitors of Cathepsin S, a protease implicated in inflammatory diseases. [4]The spirocyclic core is a key element of these advanced molecular architectures.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for the construction of complex molecular architectures. Its combination of a stable tertiary alcohol and a protected ketone within a rigid spirocyclic scaffold provides chemists with a platform for selective, multi-step syntheses. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as detailed in this guide, is essential for leveraging its full potential in the fields of organic synthesis, medicinal chemistry, and materials science.
References
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-
Bauer, R. A., Wurst, J. M., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry, 57(3-4), 279–291. Available at: [Link]
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ResearchGate. (2007). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Available at: [Link]
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Dandapani, S., & Marcaurelle, L. A. (2010). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 5(10), 967–980. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved November 9, 2025, from [Link]
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PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. Retrieved November 9, 2025, from [Link]
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Wikipedia. (n.d.). Spiroketals. Retrieved November 9, 2025, from [Link]
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Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Retrieved November 9, 2025, from [Link]
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ResearchGate. (2017). Well-established mechanism of the hydrolysis of acetals and ketals. Available at: [Link]
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Gillard, R. M., & Brimble, M. A. (2019). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry, 17(36), 8272–8289. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved November 9, 2025, from [Link]
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Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. Retrieved November 9, 2025, from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved November 9, 2025, from [Link]
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Chemistry Stack Exchange. (2021). Acetal/ketal formation and deprotection. Available at: [Link]
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Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved November 9, 2025, from [Link]
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MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available at: [Link]
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University of Colorado Boulder. (n.d.). IR: alcohols. Retrieved November 9, 2025, from [Link]
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Organic Mass Spec. (n.d.). Cyclic Compound Fragmentation. Retrieved November 9, 2025, from [Link]
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Semantic Scholar. (1971). Mass Spectrometry and Organic Analysis, part 14. The photolysis and mass spectra of medium and large ring ketones from C9 to C16. Available at: [Link]
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Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved November 9, 2025, from [Link]
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Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Available at: [Link]
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Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Available at: [Link]
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Spectroscopy Online. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Available at: [Link]
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Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Available at: [Link]
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Visual Learners. (2024). Fragmentation of aldehyde and ketones. (McLafferty Rearrangement). YouTube. Available at: [Link]
-
SpectraBase. (n.d.). 1,4-Dioxaspiro[4.5]decane-2,3-dicarboxylic acid dimethyl ester - Optional[13C NMR]. Retrieved November 9, 2025, from [Link]
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NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. Retrieved November 9, 2025, from [Link]
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Chemsrc. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one. Retrieved November 9, 2025, from [Link]
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PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one. Retrieved November 9, 2025, from [Link]
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An In-depth Technical Guide to the Structural and Conformational Analysis of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
Abstract
This technical guide provides a comprehensive analysis of the structural and conformational properties of 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol, a spiroketal derivative of significant interest in synthetic and medicinal chemistry. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes foundational principles of stereochemistry, spectroscopic analysis of analogous compounds, and computational chemistry methodologies to present a robust predictive model of its behavior. We will explore its synthesis, elucidate its key spectroscopic signatures, and delve into the nuanced conformational landscape governed by the interplay of steric hindrance and stereoelectronic effects, particularly the anomeric effect. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this and related spirocyclic systems.
Introduction: The Significance of the Spiroketal Motif
Spiroketals are a class of bicyclic organic compounds characterized by a central tetrahedral carbon atom common to two heterocyclic rings. This structural motif is prevalent in a wide array of biologically active natural products, including polyether antibiotics, pheromones, and marine toxins.[1] The rigid, three-dimensional architecture of the spiroketal scaffold makes it a valuable pharmacophore in drug design, enabling precise spatial orientation of functional groups for optimal interaction with biological targets.[2] this compound, which incorporates a protected cyclohexanol moiety, serves as a key building block for more complex molecules. A thorough understanding of its structural and conformational preferences is paramount for its effective utilization in synthetic chemistry and drug discovery.
Synthesis of this compound
The most direct and widely applicable method for the synthesis of this compound is the nucleophilic addition of a methyl organometallic reagent to the corresponding ketone, 1,4-dioxaspiro[4.5]decan-8-one. The Grignard reaction, employing methylmagnesium bromide (CH₃MgBr), is a classic and efficient choice for this transformation.
Experimental Protocol: Grignard Reaction
Objective: To synthesize this compound from 1,4-dioxaspiro[4.5]decan-8-one.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one[3]
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous diethyl ether or THF.
-
Addition of Grignard Reagent: The solution is cooled to 0 °C in an ice bath. Methylmagnesium bromide (1.1-1.2 eq) is added dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. The resulting mixture is stirred for 15 minutes.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel.
Caption: Synthesis of this compound.
Structural Elucidation via Spectroscopic Analysis
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by absorptions from the hydroxyl group and the C-O bonds of the ketal and alcohol moieties.
-
O-H Stretch: A strong and broad absorption band is predicted in the region of 3600-3200 cm⁻¹ , characteristic of a hydrogen-bonded hydroxyl group in a tertiary alcohol.[4][5]
-
C-H Stretch: Strong bands corresponding to the sp³ C-H stretching vibrations of the cyclohexane and dioxolane rings, as well as the methyl group, are expected between 3000-2850 cm⁻¹ .
-
C-O Stretch: The spectrum will feature multiple strong C-O stretching bands. The C-O stretch of the tertiary alcohol is anticipated around 1210-1100 cm⁻¹ .[6] The ketal C-O bonds will likely exhibit strong absorptions in the 1150-1050 cm⁻¹ region.
| Predicted IR Absorption | Wavenumber (cm⁻¹) | Intensity | Assignment |
| O-H Stretch | 3600-3200 | Strong, Broad | Alcohol hydroxyl group |
| C-H Stretch | 3000-2850 | Strong | sp³ C-H bonds |
| C-O Stretch | 1210-1100 | Strong | Tertiary alcohol |
| C-O Stretch | 1150-1050 | Strong | Ketal |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural analysis of this molecule. The predicted ¹H and ¹³C NMR chemical shifts are based on data from cyclohexanols and related spiroketals.[7][8][9]
¹H NMR Spectroscopy: The ¹H NMR spectrum will show signals for the methyl group, the methylene protons of the cyclohexane and dioxolane rings, and the hydroxyl proton.
-
-CH₃ (Methyl group): A singlet is expected around δ 1.1-1.3 ppm .
-
-CH₂- (Cyclohexane ring): A complex series of multiplets will appear between δ 1.4-1.9 ppm . The diastereotopic nature of these protons will lead to complex splitting patterns.
-
-OCH₂CH₂O- (Dioxolane ring): A multiplet, often appearing as a singlet in simpler systems, is expected around δ 3.9-4.0 ppm .
-
-OH (Hydroxyl group): A broad singlet, the chemical shift of which is concentration and solvent-dependent, is expected between δ 1.5-3.0 ppm . This signal will disappear upon D₂O exchange.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework.
-
-CH₃ (Methyl group): A signal is predicted in the range of δ 25-30 ppm .
-
-CH₂- (Cyclohexane ring): Multiple signals are expected between δ 20-40 ppm .
-
-C-OH (Tertiary alcohol carbon): This quaternary carbon will show a signal around δ 70-75 ppm .
-
-OCH₂CH₂O- (Dioxolane carbons): A signal for the two equivalent carbons of the dioxolane ring is expected around δ 64-66 ppm .
-
Spiroketal carbon: The spiro carbon atom is predicted to resonate at approximately δ 108-112 ppm .
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| -CH₃ | 1.1-1.3 (s) | 25-30 |
| Cyclohexane -CH₂- | 1.4-1.9 (m) | 20-40 |
| -OH | 1.5-3.0 (br s) | - |
| -OCH₂CH₂O- | 3.9-4.0 (m) | 64-66 |
| >C(OH)CH₃ | - | 70-75 |
| Spiro Carbon | - | 108-112 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak (M⁺) at m/z 172, although it may be of low intensity. The fragmentation pattern will be characteristic of cyclic ketals and tertiary alcohols.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group is a common fragmentation pathway for tertiary alcohols, which would lead to the loss of a methyl radical (•CH₃) to give a fragment at m/z 157 .
-
Loss of Water: Dehydration is a typical fragmentation for alcohols, resulting in a fragment at m/z 154 (M-18).
-
Ketal Fragmentation: Spiroketals undergo characteristic fragmentation involving the cleavage of the dioxolane ring. A prominent peak at m/z 99 is often observed for 1,4-dioxaspiro[4.5]decane derivatives, corresponding to the [C₅H₇O₂]⁺ fragment.
Conformational Analysis
The conformational landscape of this compound is determined by the chair conformations of the cyclohexane ring and the relative orientations of the methyl and hydroxyl groups. The presence of the spiroketal introduces additional stereoelectronic considerations, most notably the anomeric effect.
Chair Conformations of the Cyclohexane Ring
The cyclohexane ring will exist in a dynamic equilibrium between two chair conformations. The substituents at the C8 position, a methyl group and a hydroxyl group, will influence the relative stability of these conformers.
Caption: Chair conformations of this compound.
In monosubstituted cyclohexanes, a substituent generally prefers the equatorial position to minimize 1,3-diaxial interactions.[10] For 1,1-disubstituted cyclohexanes like 1-methylcyclohexanol, the conformational preference is more complex. Studies on 1-methylcyclohexanol have shown that the conformer with the axial hydroxyl group is surprisingly stable, and in some cases, even more stable than the equatorial conformer.[11][12] This is attributed to a reduction in gauche interactions in the axial conformer.
For this compound, we must also consider the influence of the bulky spiroketal group. The conformational equilibrium will be a balance between minimizing steric strain from the methyl group and the stereoelectronic preferences of the spiroketal.
The Anomeric Effect
The anomeric effect is a stereoelectronic phenomenon that describes the preference of an electronegative substituent at the anomeric carbon of a heterocyclic ring to occupy the axial position.[13] In spiroketals, this effect can be particularly pronounced, as it can occur at both C-O bonds of the spiro center.[14] The anomeric effect arises from a stabilizing hyperconjugative interaction between a lone pair on one of the ring oxygens and the antibonding (σ) orbital of the adjacent C-O bond. For this interaction to be maximal, the lone pair and the σ orbital must be anti-periplanar. This geometry is achieved when the C-O bonds are in an axial-like orientation.
The spiroketal moiety in this compound will favor a conformation that maximizes the anomeric effect, which in turn will influence the overall conformation of the cyclohexane ring.
Predicted Conformational Preference
Considering the interplay of steric and stereoelectronic effects, the most stable conformation of this compound is likely to be the one where the bulky methyl group occupies the equatorial position to minimize 1,3-diaxial interactions. This would place the hydroxyl group in the axial position. This arrangement is also supported by the findings for 1-methylcyclohexanol, where the axial hydroxyl conformer is significantly populated.[11][12] The preference for an axial hydroxyl group may also be reinforced by intramolecular hydrogen bonding with one of the oxygens of the dioxolane ring.
Computational Chemistry in Structural Analysis
Given the scarcity of experimental data, computational chemistry provides a powerful avenue for a more quantitative understanding of the structural and conformational properties of this compound.
Methodologies
Density Functional Theory (DFT) is a widely used computational method for predicting molecular properties with a good balance of accuracy and computational cost.[2]
-
Geometry Optimization: DFT calculations can be used to determine the lowest energy conformations of the molecule, providing information on bond lengths, bond angles, and dihedral angles for each conformer.
-
Energy Calculations: The relative energies of the different conformers can be calculated to predict the equilibrium populations.
-
NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, aiding in the assignment of experimental spectra.[15][16]
-
Vibrational Frequency Calculations: DFT can also be used to calculate the vibrational frequencies, which can be compared to experimental IR and Raman spectra.
Caption: A typical computational workflow for structural analysis.
Conclusion
This compound is a molecule with a rich stereochemical and conformational profile. While direct experimental data is limited, a comprehensive understanding of its structure can be achieved through the application of fundamental principles of organic chemistry and spectroscopy, complemented by computational methods. This guide has provided a detailed predictive analysis of its synthesis, spectroscopic signatures, and conformational preferences. The key takeaway for researchers is the importance of considering both steric and stereoelectronic effects, particularly the anomeric effect, when working with spiroketal-containing molecules. The methodologies and predictive data presented herein serve as a valuable resource for the rational design and synthesis of novel compounds based on this versatile spirocyclic scaffold.
References
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Li, W., Spada, L., Evangelisti, L., & Caminati, W. (2016). Conformational Equilibrium and Potential Energy Functions of the O–H Internal Rotation in the Axial and Equatorial Species of 1-Methylcyclohexanol. The Journal of Physical Chemistry A, 120(25), 4338–4342. [Link]
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QuimicaOrganica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]
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Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Retrieved from [Link]
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ResearchGate. (n.d.). Conformational Equilibrium and Potential Energy Functions of the O-H Internal Rotation in the Axial and Equatorial Species of 1-Methylcyclohexanol. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.11.2. Retrieved from [Link]
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SciSpace. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]
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Spectroscopy Online. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Retrieved from [Link]
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University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]
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Wikipedia. (n.d.). Anomeric effect. Retrieved from [Link]
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OCR. (n.d.). compared using 13C nmr spectroscopy. Retrieved from [Link]
- Potuzak, J. S., Moilanen, S. B., & Tan, D. S. (2005). Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction. Journal of the American Chemical Society, 127(40), 13796-13797.
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ChemTube3D. (n.d.). Stereoelectronic Effects The Anomeric Effect in Spiroketals. Retrieved from [Link]
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ChemTube3D. (n.d.). Spiroketal Formation - Stereoelectronic Effects. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]
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University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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IRIS Unimore. (n.d.). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as pot. Retrieved from [Link]
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YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). NMR spectrum of cyclohexanol - hints on integration. Retrieved from [Link]
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National Institutes of Health. (2022). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Retrieved from [Link]
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Semantic Scholar. (1999). The DFT route to NMR chemical shifts. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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National Institutes of Health. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]
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Semantic Scholar. (2008). Unexpected Tethering in the Synthesis of Methyl-Substituted Acetyl-1-oxaspiro[4.5]decanes: Novel Woody–Ambery Odorants with Improved Bioavailability†. Retrieved from [Link]
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PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]
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An In-depth Technical Guide to 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol (CAS 66336-42-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol, identified by CAS number 66336-42-3, is a spiroketal compound characterized by a unique and rigid three-dimensional structure. The spiroketal motif is a privileged scaffold found in a wide array of bioactive natural products, underscoring its significance in medicinal chemistry and drug discovery.[1][2][3][4][5] While specific literature on the biological activities of this compound is not extensively available, its structural features suggest potential as a valuable building block in the synthesis of more complex molecules and as a lead compound for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and potential avenues for biological investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in a research setting.
| Property | Value | Source |
| CAS Number | 66336-42-3 | [6][7] |
| Molecular Formula | C₉H₁₆O₃ | [6][7] |
| Molecular Weight | 172.22 g/mol | [6][7] |
| IUPAC Name | This compound | --- |
| Appearance | Not specified (likely a solid or oil) | --- |
| Predicted XlogP | 0.5 | [8] |
| Monoisotopic Mass | 172.10994 Da | [8] |
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward nucleophilic addition of a methyl organometallic reagent to the corresponding ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one (CAS 4746-97-8). This ketone is a commercially available and versatile intermediate used in pharmaceutical synthesis.[9][10][11][12][13]
Proposed Synthetic Pathway
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An In-depth Technical Guide to the Synthesis and Isolation of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis, isolation, and characterization of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol, a valuable spiroketal intermediate in synthetic and medicinal chemistry. The document delves into the strategic considerations underpinning the synthetic pathway, focusing on the nucleophilic addition of a methyl group to a ketal-protected cyclohexanone precursor. Detailed, field-proven protocols for both the synthesis of the key precursor, 1,4-dioxaspiro[4.5]decan-8-one, and its subsequent conversion to the target tertiary alcohol are presented. Furthermore, this guide outlines robust methodologies for the purification and characterization of this compound, ensuring high purity and structural verification. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the practical chemistry involved in the creation and handling of this important molecular scaffold.
Introduction: The Strategic Importance of the 1,4-Dioxaspiro[4.5]decane Scaffold
The 1,4-dioxaspiro[4.5]decane framework is a recurring motif in a variety of biologically active molecules and serves as a crucial building block in the synthesis of complex organic compounds. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutic agents, offering an alternative to traditional planar aromatic systems. The introduction of a methyl group and a hydroxyl function at the C8 position, as in this compound, further enhances its utility by providing a chiral center and a handle for subsequent chemical modifications.
While not a naturally occurring product discovered in the traditional sense, this compound is a rationally designed synthetic intermediate. Its synthesis is a testament to the power of strategic organic chemistry to create novel molecular architectures for specific applications, particularly in drug discovery. The ketal functionality serves as a protecting group for a ketone, allowing for selective transformations on other parts of the molecule. The tertiary alcohol, introduced via a Grignard reaction, provides a key functional group for further elaboration. This guide will elucidate the practical synthesis and isolation of this versatile compound.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of this compound points to a straightforward and efficient synthetic approach. The target tertiary alcohol can be disconnected at the newly formed carbon-carbon bond, revealing a methyl nucleophile and a ketone electrophile.
Caption: Retrosynthetic analysis of this compound.
This analysis suggests that the most direct route to the target molecule is the nucleophilic addition of a methyl organometallic reagent, such as a methyl Grignard reagent (CH₃MgX) or methyllithium (CH₃Li), to the carbonyl group of 1,4-dioxaspiro[4.5]decan-8-one. This precursor ketone is, in turn, synthesized from 1,4-cyclohexanedione through a selective ketalization reaction with ethylene glycol.
Synthesis of the Precursor: 1,4-Dioxaspiro[4.5]decan-8-one
The synthesis of 1,4-dioxaspiro[4.5]decan-8-one is a critical first step. This is typically achieved by the acid-catalyzed reaction of 1,4-cyclohexanedione with one equivalent of ethylene glycol. The use of a Dean-Stark apparatus is essential to drive the equilibrium towards the product by removing the water formed during the reaction.[1]
Experimental Protocol: Ketalization of 1,4-Cyclohexanedione
Materials:
-
1,4-Cyclohexanedione
-
Ethylene glycol (1.05 equivalents)
-
p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.02 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione, toluene, and ethylene glycol.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 1,4-dioxaspiro[4.5]decan-8-one can be purified by recrystallization or column chromatography on silica gel.
Synthesis of this compound via Grignard Reaction
The addition of a methyl group to the carbonyl of 1,4-dioxaspiro[4.5]decan-8-one is most effectively achieved using a Grignard reagent, such as methylmagnesium bromide or methylmagnesium chloride. This reaction is highly nucleophilic and proceeds readily under anhydrous conditions.
Caption: Reaction pathway for the synthesis of the target compound.
Experimental Protocol: Grignard Addition
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Methylmagnesium bromide (solution in diethyl ether or THF, 1.2 equivalents)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen or argon inlet.
-
Dissolve 1,4-dioxaspiro[4.5]decan-8-one in anhydrous diethyl ether or THF and add it to the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of the ketone. An exothermic reaction will be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude this compound.
Isolation and Purification
The crude product from the Grignard reaction will contain the desired tertiary alcohol, as well as unreacted starting material and potentially some side products. Due to the presence of the polar hydroxyl group, this compound is a moderately polar compound. Flash column chromatography is the preferred method for its purification.
Experimental Protocol: Flash Column Chromatography
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Crude this compound
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes. A typical starting gradient might be 10% ethyl acetate in hexanes, gradually increasing to 30-40% ethyl acetate.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and concentrate them under reduced pressure to yield purified this compound as a colorless oil or a white solid.
Caption: Workflow for the purification of the target compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard spectroscopic methods.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group (singlet, ~1.2 ppm), the cyclohexyl protons (multiplets, ~1.5-2.0 ppm), the ethylene ketal protons (multiplet, ~3.9-4.0 ppm), and the hydroxyl proton (broad singlet, variable chemical shift). |
| ¹³C NMR | Signals for the methyl carbon, the quaternary carbon bearing the hydroxyl group, the cyclohexyl methylene carbons, the spiroketal carbon, and the ethylene ketal carbons. |
| IR | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol, and C-O stretching bands for the ketal and alcohol functionalities. |
| Mass Spec | The molecular ion peak (M⁺) or, more likely, peaks corresponding to [M+H]⁺ or [M+Na]⁺ in ESI-MS. Fragmentation patterns may include the loss of a methyl group or water. |
Applications and Future Directions
This compound is a valuable intermediate for the synthesis of more complex molecules. The tertiary alcohol can be further functionalized, for example, through oxidation, etherification, or esterification. The spiroketal moiety can be deprotected under acidic conditions to reveal the ketone, allowing for further chemistry at that position. This scaffold is of particular interest in the development of novel therapeutics, including but not limited to, agonists for serotonin receptors and inhibitors of enzymes such as cathepsin S.[2] The introduction of the methyl group provides an additional point of diversity and can influence the pharmacological properties of the final compounds.
Conclusion
This technical guide has detailed a robust and reliable methodology for the synthesis and isolation of this compound. By leveraging a well-established Grignard reaction on a readily accessible ketal-protected precursor, this versatile building block can be efficiently prepared in high purity. The protocols and characterization data provided herein serve as a valuable resource for researchers engaged in synthetic and medicinal chemistry, facilitating the exploration of novel chemical space and the development of new therapeutic agents.
References
-
ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
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A Comprehensive Guide to the Theoretical and Computational Characterization of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
Abstract
Spirocyclic scaffolds are privileged structures in medicinal chemistry, prized for the rigid, three-dimensional arrangement of functional groups they provide.[1][2] The 1,4-dioxaspiro[4.5]decane framework, in particular, serves as a core component in various biologically active agents.[3][4] This technical guide focuses on a specific derivative, 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol, a molecule with significant potential as a synthetic building block. While direct experimental and computational literature on this exact compound is sparse[5], this whitepaper provides a comprehensive roadmap for its theoretical and computational characterization. We outline a robust workflow leveraging Density Functional Theory (DFT) to predict its structural, conformational, and spectroscopic properties. This guide is intended for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and practical protocols necessary to elucidate the molecular characteristics that govern its function and reactivity.
Introduction: The Significance of Spirocyclic Scaffolds
The spiroketal motif is a cornerstone of numerous natural products and pharmaceuticals, where its inherent rigidity is crucial for precise interactions with biological targets.[2][6] The 1,4-dioxaspiro[4.5]decane system, which features a protected cyclohexanone ring, is a versatile scaffold for presenting substituents in well-defined spatial vectors, making it highly attractive for structure-based drug design.[3][7]
Our focus molecule, this compound, incorporates a tertiary alcohol on the cyclohexane ring. This feature introduces a chiral center and the potential for hydrogen bonding, properties that are critical for molecular recognition. Understanding the molecule's preferred three-dimensional structure, conformational flexibility, and electronic properties is paramount for its application in drug discovery.
Computational chemistry offers a powerful, predictive lens to access this information before extensive synthetic campaigns are undertaken.[7] By employing methods like Density Functional Theory (DFT), we can build a detailed molecular-level picture, guiding synthesis, aiding in spectral interpretation, and providing foundational data for more advanced studies like molecular docking.[1] This guide establishes a self-validating system where computational predictions can be cross-referenced with anticipated experimental data, ensuring a high degree of scientific integrity.
Part I: A Validated Computational Workflow
The theoretical investigation of a molecule like this compound requires a multi-step approach to ensure that the derived properties correspond to the most stable, and therefore most populated, state of the molecule. The following workflow, illustrated below, outlines a robust pathway from initial structure generation to the prediction of experimentally verifiable properties.
Caption: A validated computational workflow for molecular characterization.
Core Methodology: Density Functional Theory (DFT)
For molecules of this size and complexity, DFT provides the optimal balance of computational accuracy and efficiency.[1] It allows for the reliable prediction of geometries, energies, and electronic properties. The choice of functional and basis set is critical; a common and well-validated starting point is the B3LYP functional paired with a Pople-style basis set such as 6-31G(d). This level of theory is generally sufficient for robust geometry optimizations and frequency calculations.
Protocol 1: Conformational Analysis and Geometry Optimization
Objective: To identify the global minimum energy structure and other low-energy conformers of this compound.
Methodology:
-
Initial Structure Generation: Construct the 2D structure of the molecule and convert it to an initial 3D model using a molecular editor (e.g., Avogadro, ChemDraw). Ensure correct stereochemistry at the spiro-center and the tertiary carbon.
-
Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method, such as the MMFF94 molecular mechanics force field. This step broadly samples the potential energy surface to identify various ring puckers (e.g., chair, twist-boat for the cyclohexane ring) and rotamers of the hydroxyl group.
-
DFT Optimization: Select the unique, low-energy conformers (e.g., within 5-10 kcal/mol of the lowest energy structure) from the mechanics search. Perform a full geometry optimization on each using DFT (e.g., B3LYP/6-31G(d) level of theory).
-
Causality: Optimizing only the lowest energy conformer from a mechanics search is insufficient, as the relative energy ordering can change at the higher DFT level. Casting a wider net ensures the true global minimum is found.
-
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory for all optimized structures.
-
Self-Validation: The absence of imaginary frequencies confirms that the optimized geometry represents a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and Gibbs free energy, which are essential for determining the relative stability of conformers at a given temperature.
-
Protocol 2: Prediction of Spectroscopic Properties
Objective: To calculate NMR and IR spectra that can be used to validate the computed structure against experimental data.
Methodology:
-
NMR Chemical Shift Prediction: Using the optimized geometry of the lowest-energy conformer, perform a nuclear magnetic shielding tensor calculation using the Gauge-Including Atomic Orbital (GIAO) method.[8][9] The calculated absolute shieldings are then converted to chemical shifts by referencing them against the shieldings of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
-
IR Spectrum Prediction: The vibrational frequencies and their corresponding intensities are a direct output of the frequency calculation performed in Protocol 1. The calculated frequencies are often systematically higher than experimental values and may be scaled by an appropriate factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experiment.
Part II: Predicted Molecular Properties (A Hypothetical Case Study)
While no specific computational studies on this compound exist, we can predict the expected outcomes based on the established protocols and data from analogous structures.
Molecular Geometry and Conformation
The primary conformational variables will be the conformation of the six-membered cyclohexane ring and the potential for intramolecular hydrogen bonding between the tertiary alcohol and the ether oxygens of the dioxolane ring. The lowest energy conformer is expected to exhibit a chair conformation for the cyclohexane ring to minimize steric strain. The dioxolane ring will likely adopt a twisted or envelope conformation.[10]
| Parameter | Predicted Value Range | Rationale |
| Cyclohexane Ring | Chair Conformation | Minimizes torsional and steric strain, a well-established principle for substituted cyclohexanes. |
| Dioxolane Ring | Twist / Envelope | Relieves torsional strain from an idealized planar geometry.[10] |
| C-O (alcohol) | ~1.43 Å | Typical C-O single bond length. |
| C-O (ether) | ~1.42 Å | Typical C-O single bond length in an ether/ketal. |
| O-H···O H-Bond | Possible | An intramolecular H-bond could provide additional stabilization to specific conformers. |
Predicted Spectroscopic Data
Comparison with experimental data from structurally similar compounds is crucial for validating the computational model. For instance, the NMR data for a related diol provides a useful benchmark.[10]
| Nucleus | Predicted Chemical Shift (ppm) | Annotation |
| ¹H (O-H) | 1.5 - 3.0 | Broad singlet, position is concentration and solvent dependent. |
| ¹H (O-CH₂-CH₂-O) | 3.8 - 4.1 | Multiplet, characteristic of the ethylene glycol protecting group.[10] |
| ¹H (CH₃) | ~1.2 | Singlet, attached to a quaternary carbon.[10] |
| ¹³C (Spiro C) | 108 - 110 | Quaternary carbon of the ketal, highly deshielded.[10] |
| ¹³C (C-OH) | 70 - 75 | Carbon bearing the hydroxyl group. |
| ¹³C (O-C H₂-C H₂-O) | 64 - 66 | Carbons of the ethylene glycol moiety.[10] |
| ¹³C (CH₃) | 25 - 30 | Methyl carbon.[10] |
| Vibration | Predicted Frequency (cm⁻¹) | Assignment |
| O-H Stretch | ~3400-3500 (broad) | Characteristic of a hydrogen-bonded alcohol. |
| C-H Stretch | 2850 - 3000 | Aliphatic C-H stretching.[10] |
| C-O Stretch | 1050 - 1150 (strong) | Strong absorptions from the multiple C-O bonds of the ketal and alcohol.[10] |
Part III: Applications in Medicinal Chemistry and Drug Development
The true value of these computational studies lies in their application to drug discovery. The validated 3D model of this compound serves as a foundational asset for understanding its potential biological interactions.
Caption: Workflow for applying computational models in drug discovery.
Molecular Electrostatic Potential (MEP)
An MEP map reveals the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic, e.g., around the oxygen atoms) and electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions, such as hydrogen bonds and electrostatic contacts, that the molecule could form with a protein target. The hydroxyl group, in particular, would be identified as a key hydrogen bond donor and acceptor site.
Pharmacophore Modeling and Virtual Screening
The stable 3D conformation and its electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) define its pharmacophore. This model can be used to:
-
Screen large virtual libraries to identify other molecules that share these key features and may have similar biological activity.[7]
-
Guide the design of derivatives. By understanding the spatial arrangement of the methyl and hydroxyl groups, chemists can make rational modifications to improve binding affinity and selectivity for a target.
Conclusion
This guide has established a comprehensive framework for the theoretical and computational investigation of this compound. By following a rigorous workflow of conformational analysis, DFT optimization, and property prediction, researchers can generate a highly detailed and reliable model of the molecule's structure and characteristics. This in silico approach provides critical insights that can accelerate the drug development process, enabling more informed decisions in synthetic chemistry and saving valuable time and resources. The principles and protocols outlined herein are not only applicable to the title compound but also serve as a robust template for the study of other novel spirocyclic systems.
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8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol: A Versatile Chiral Building Block for Stereoselective Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol is a chiral tertiary alcohol featuring a rigid spirocyclic framework. This structure is of significant interest in medicinal chemistry and drug design, as the three-dimensional arrangement of its functional groups can lead to enhanced binding affinity and selectivity for biological targets.[1] This technical guide provides a comprehensive overview of the synthesis of this valuable building block, starting from its racemic precursor, 1,4-dioxaspiro[4.5]decan-8-one. We will detail methodologies for the preparation of the racemic alcohol and present established strategies for chiral resolution to access its individual enantiomers. Furthermore, this guide will cover the molecule's physicochemical properties and discuss its potential applications as a bifunctional chiral intermediate in the synthesis of complex pharmaceutical agents.
Introduction: The Strategic Value of Spirocyclic Chiral Scaffolds
In the landscape of modern drug discovery, the demand for structurally novel and stereochemically defined molecules is insatiable. Chiral building blocks are fundamental to this endeavor, allowing for the construction of enantiomerically pure active pharmaceutical ingredients (APIs), which often exhibit improved therapeutic indices and reduced side effects compared to their racemic counterparts.[2][3]
The 1,4-dioxaspiro[4.5]decane scaffold, a protected cyclohexanone derivative, offers a unique and conformationally restricted three-dimensional topology.[1] This rigidity is highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The introduction of a chiral center, as in this compound, further enhances its utility, providing a stereodefined anchor point for the elaboration of complex molecular architectures. This guide serves as a foundational resource for researchers aiming to leverage this versatile building block in their synthetic programs.
Synthesis of the Key Precursor: 1,4-Dioxaspiro[4.5]decan-8-one
The journey to enantiopure this compound begins with the robust and scalable synthesis of its precursor, 1,4-dioxaspiro[4.5]decan-8-one. This compound is an exceedingly useful bifunctional synthetic intermediate.[4] The most common and efficient method involves the selective mono-ketalization of 1,4-cyclohexanedione with ethylene glycol.
The causality behind this choice is twofold: it is a high-yielding reaction, and the ethylene glycol ketal is a stable protecting group under a wide range of conditions (e.g., organometallic addition, reduction, oxidation), yet it can be readily removed under acidic conditions to unmask the ketone functionality when desired.
Caption: Synthesis of the precursor ketone.
Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
-
Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser under a nitrogen atmosphere.
-
Reagents: To the flask, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.1 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq), and toluene (approx. 0.2 M concentration).
-
Reaction: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap drives the equilibrium towards the product. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization to yield pure 1,4-dioxaspiro[4.5]decan-8-one.[1]
Preparation of Racemic this compound
With the precursor ketone in hand, the tertiary alcohol is readily synthesized via the addition of a methyl nucleophile. The Grignard reaction, using methylmagnesium bromide (MeMgBr), is the most direct and field-proven method. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. Since the ketone is planar, the attack can occur from either face with equal probability, resulting in a 1:1 mixture of the (R) and (S) enantiomers—a racemic mixture.
Caption: Grignard synthesis of the racemic alcohol.
Experimental Protocol: Synthesis of Racemic Alcohol
-
Apparatus Setup: An oven-dried, three-neck round-bottom flask is equipped with a dropping funnel, a thermometer, and a nitrogen inlet.
-
Initial Step: Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Add a solution of methylmagnesium bromide in diethyl ether (1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude racemic alcohol can be purified by silica gel chromatography.
Accessing the Enantiomers: A Guide to Chiral Resolution
Obtaining the individual enantiomers of this compound is crucial for its use as a chiral building block. While asymmetric synthesis is an elegant approach, classical resolution of the racemate is a robust and highly practical strategy, particularly for establishing a new synthetic route.
The core principle involves converting the mixture of enantiomers into a mixture of diastereomers by reacting the alcohol with an enantiomerically pure resolving agent. Diastereomers have different physical properties (e.g., solubility, chromatographic retention), allowing for their separation.
Caption: Workflow for chiral resolution via diastereomer formation.
Protocol: Proposed Chiral Resolution via Diastereomeric Ester Formation
This protocol is a generalized procedure based on established methods for resolving tertiary alcohols.[5]
-
Esterification: In a flask under a nitrogen atmosphere, dissolve the racemic this compound (1.0 eq), an enantiopure chiral acid (e.g., (S)-(+)-α-methoxyphenylacetic acid, (S)-MPA) (1.1 eq), and a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous dichloromethane. Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction: Stir the mixture at room temperature overnight. Monitor the formation of the diastereomeric esters by TLC or LC-MS.
-
Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure.
-
Separation: The crucial step is the separation of the diastereomers.
-
Fractional Crystallization: Attempt to crystallize the diastereomeric mixture from various solvent systems. The differing solubilities may allow one diastereomer to crystallize preferentially.
-
Chromatography: If crystallization is unsuccessful, separate the diastereomers using preparative silica gel chromatography with a suitable eluent system (e.g., hexanes/ethyl acetate).
-
-
Hydrolysis (Cleavage of Chiral Auxiliary):
-
Dissolve the isolated, pure diastereomer in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) and stir at room temperature or with gentle heating until the ester is fully cleaved (monitor by TLC).
-
-
Final Isolation: Neutralize the mixture and extract the enantiomerically pure alcohol with an organic solvent. Purify by chromatography to obtain the target enantiomer.
-
Enantiomeric Excess (ee) Determination: The enantiomeric purity of the final product must be determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.
Physicochemical and Spectroscopic Data
Accurate characterization is essential for confirming the identity and purity of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₃ | [6][7] |
| Molecular Weight | 172.22 g/mol | [7] |
| CAS Number | 66336-42-3 | [7] |
| Appearance | Expected to be a colorless oil or low-melting solid | N/A |
| Predicted XlogP | 0.5 | [6] |
Spectroscopic Characterization (Predicted):
-
¹H NMR (CDCl₃): The spectrum is expected to show a characteristic singlet for the methyl group (approx. δ 1.2-1.5 ppm). The four protons of the dioxolane ring would likely appear as a singlet or a narrow multiplet around δ 3.9-4.0 ppm, similar to the precursor.[1] The eight protons on the cyclohexane ring will appear as complex multiplets in the aliphatic region (δ 1.5-2.0 ppm). A broad singlet corresponding to the hydroxyl proton will also be present.
-
¹³C NMR (CDCl₃): The spectrum should display 9 distinct signals. Key signals would include the quaternary carbon bearing the hydroxyl and methyl groups (C8), the methyl carbon, the spiroketal carbon (C5), the two equivalent carbons of the dioxolane ring, and the remaining four carbons of the cyclohexane ring.
-
Mass Spectrometry (ESI-MS): Predicted [M+H]⁺ = 173.1172.[6]
Applications in Drug Development and Total Synthesis
As a chiral building block, this compound offers multiple strategic advantages:
-
Stereocontrol: It provides a defined stereocenter that can direct the stereochemical outcome of subsequent reactions on adjacent atoms.
-
Bifunctionality: The molecule contains two orthogonal functionalities. The tertiary alcohol can be used for nucleophilic or electrophilic transformations, while the protected ketone can be unveiled at a later synthetic stage for further elaboration, such as reductive amination or Wittig reactions.[1][4][8]
-
Scaffold for Medicinal Chemistry: The rigid spirocyclic core is an ideal starting point for constructing analogues of known pharmacophores, particularly for targets where a specific 3D orientation is required for activity, such as G-protein coupled receptors (GPCRs) or ion channels.[1][9] Derivatives of the parent scaffold have shown promise as σ1 receptor ligands and 5-HT1A receptor agonists.[1]
Conclusion
This compound represents a powerful and versatile chiral building block for modern organic synthesis. Its preparation from the readily available 1,4-dioxaspiro[4.5]decan-8-one is straightforward, and established chemical principles allow for its resolution into single enantiomers. The unique combination of a rigid spirocyclic framework, a defined stereocenter, and orthogonal protecting group strategy makes it an attractive intermediate for researchers in drug discovery and natural product synthesis, enabling the exploration of novel chemical space with high three-dimensional complexity.
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An In-Depth Technical Guide to the Potential Biological Activity of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The spiroketal motif is a privileged structural class, frequently identified in natural products with potent and diverse biological activities.[1][2][3][4][5][6] This guide focuses on 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol, a specific spiroketal compound, and outlines a comprehensive strategy for the systematic evaluation of its potential as a novel bioactive agent. While direct biological data for this compound is not extensively published, its structural features and classification as a potential "Protein Degrader Building Block" suggest promising avenues for investigation.[7] This document provides a prospective framework, detailing a tiered approach for screening and mechanistic studies, from initial in silico predictions to robust in vitro validation. We will explore hypothetical activities including cytotoxicity against cancer cell lines, antimicrobial effects, and receptor-specific interactions, providing detailed, field-proven protocols and the scientific rationale underpinning each experimental choice.
Introduction: The Spiroketal Scaffold in Drug Discovery
Spiroketals are bicyclic systems characterized by a central spiro-carbon atom connected to two oxygen atoms, each part of a separate heterocyclic ring.[1] This rigid, three-dimensional structure is a key feature in a multitude of natural products, serving as both a pharmacophore for direct target engagement and a rigid scaffold to orient functional groups in precise three-dimensional space.[5] This structural rigidity often translates to high binding affinity and selectivity for biological targets.
Prominent examples of bioactive spiroketals include the avermectins, used as antiparasitic agents, and spongistatin, a potent cytotoxic agent.[1][8] The interest in spiroketals within the pharmaceutical industry is growing, with applications in structure-based drug design and the development of screening libraries.[1] The subject of this guide, this compound, belongs to this compelling class of molecules, making it a candidate worthy of thorough biological investigation.
Physicochemical Properties of this compound
A foundational step in evaluating any new chemical entity is to understand its basic physicochemical properties. These parameters are crucial for designing experiments, formulating the compound for assays, and interpreting its biological activity.
| Property | Value | Source |
| CAS Number | 66336-42-3 | [7][9] |
| Molecular Formula | C₉H₁₆O₃ | [7][9] |
| Molecular Weight | 172.22 g/mol | [7][9] |
| Appearance | Viscous Liquid | [10] |
| Purity | ≥98% (Commercially Available) | [7] |
The presence of a hydroxyl group suggests potential for hydrogen bonding, which could influence its interaction with biological macromolecules.
Tier 1: Initial Screening for Bioactivity - A Multi-Pronged Approach
Given the lack of specific pre-existing data, a broad initial screening is the most logical first step. This tier is designed to efficiently identify any significant biological effects across several key areas of therapeutic interest.
In Silico Activity Prediction
Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable, predictive insights into the compound's potential biological targets and pharmacokinetic properties.[11][12][13] This approach helps to prioritize experimental efforts.
Workflow for In Silico Analysis:
-
Ligand-Based Virtual Screening: Compare the 3D structure of this compound against databases of known active compounds. The principle of chemical similarity states that structurally similar molecules often exhibit similar biological activities.[12]
-
Reverse Docking: Screen the compound against a wide array of protein structures from the Protein Data Bank (PDB) to identify potential binding targets.[12]
-
ADMET Prediction: Evaluate Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles computationally. This helps to assess the compound's drug-likeness and potential liabilities early in the discovery process.[11]
Caption: In Silico prediction workflow.
Cytotoxicity Screening
The potential for cytotoxic activity is a critical starting point, particularly for oncology drug discovery.[14] The initial evaluation aims to determine the concentration of the compound that inhibits cell viability by 50% (IC₅₀).[14]
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[15] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed a panel of cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical) and a non-cancerous control cell line (e.g., HEK293) into 96-well plates at an appropriate density and incubate overnight.[15]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in complete cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24 to 48 hours.[15]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[14]
The Lactate Dehydrogenase (LDH) assay complements the MTT assay by measuring cytotoxicity based on plasma membrane damage.[16][17] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[16]
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Plating and Treatment: Follow steps 1-3 of the MTT protocol.
-
Supernatant Collection: After incubation, carefully collect a portion of the supernatant from each well.[11]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture from a commercial kit.[11][16]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in treated wells to controls for spontaneous and maximum LDH release.[14]
Antimicrobial Screening
Natural products containing spiroketal motifs have demonstrated antimicrobial properties. Therefore, screening for antibacterial and antifungal activity is a logical step.
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19]
Experimental Protocol: Broth Microdilution Assay
-
Compound Preparation: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[18]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe, no compound) and negative (broth only) growth controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[20]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[18]
Caption: Tier 1 bioactivity screening workflow.
Tier 2: Mechanistic Elucidation and Target Validation
If the initial screening reveals promising activity in any area, the next logical step is to investigate the underlying mechanism of action.
Receptor Binding Assays
Many spiroketal derivatives exert their effects by binding to specific cellular receptors. For instance, derivatives of 1,4-dioxaspiro[4.5]decane have been investigated as ligands for serotonin (5-HT1A) and sigma (σ1) receptors.[21][22]
Hypothetical Target: Based on the known pharmacology of similar scaffolds, a potential hypothesis is that this compound interacts with G-protein coupled receptors (GPCRs) or other central nervous system targets.
Experimental Protocol: Competitive Radioligand Binding Assay
This assay measures the affinity of a test compound (the "competitor") for a receptor by measuring its ability to compete with a known radiolabeled ligand.[23][24][25]
-
Receptor Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., σ1 receptor).
-
Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-(+)-pentazocine for σ1 receptors), and varying concentrations of the unlabeled test compound, this compound.[25]
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the bound radioligand from the free radioligand, typically by rapid filtration over glass fiber filters.[24]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. This will generate a competition curve from which the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) can be determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Exploring the "Protein Degrader Building Block" Classification
The classification of this molecule as a "Protein Degrader Building Block" is particularly intriguing.[7] This suggests it could be a component of a Proteolysis Targeting Chimera (PROTAC). A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Potential Mechanism of Action:
It is plausible that the this compound moiety could function as a ligand for an E3 ligase (like Cereblon or VHL) or as a novel ligand for an as-yet-unidentified protein target.
Caption: Hypothetical PROTAC mechanism of action.
To explore this, one would need to synthesize derivatives where the hydroxyl group is used as a handle to attach a linker and a known target ligand. Subsequent experiments would involve Western blotting to measure the degradation of the target protein in cells treated with the synthesized PROTAC.
Conclusion and Future Directions
This compound represents a molecule of significant interest due to its spiroketal core, a scaffold renowned for its role in biologically active compounds.[5][26] This guide has presented a logical, tiered strategy for comprehensively evaluating its potential as a novel therapeutic agent. The initial phase focuses on broad screening for cytotoxicity and antimicrobial activity, employing robust and validated assays. Positive results from this initial screen would trigger a deeper investigation into the specific mechanism of action, with a particular focus on receptor binding and the compelling possibility of its role as a protein degrader building block. The structured approach outlined herein provides a clear and efficient pathway from initial hypothesis to mechanistic understanding, essential for the progression of any new chemical entity in a drug discovery pipeline.
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Methodological & Application
Synthetic Routes to 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol: A Detailed Guide to Grignard and Organolithium Additions
Introduction: The Significance of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
The tertiary alcohol this compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and natural product synthesis. Its structure, featuring a protected cyclohexanone moiety, allows for selective chemical transformations. The ketal protecting group masks the ketone functionality of the original 1,4-cyclohexanedione, enabling nucleophilic attack at the C8 position without competing reactions. This guide provides detailed application notes and protocols for the synthesis of this target molecule from the readily available starting material, 1,4-dioxaspiro[4.5]decan-8-one, focusing on two robust and widely used synthetic strategies: the Grignard reaction and organolithium addition.
1,4-Dioxaspiro[4.5]decan-8-one itself is an important intermediate, often used in the preparation of analgesic compounds and as a building block for various bioactive molecules.[1][2] The conversion to this compound introduces a methyl group and a hydroxyl functionality, creating a chiral center and expanding the synthetic possibilities.
Methodology 1: Grignard Reaction
The addition of a Grignard reagent to a ketone is a classic and highly effective method for forming a carbon-carbon bond and producing a tertiary alcohol.[3][4][5] In this case, a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), is used to introduce the methyl group.
Mechanism of the Grignard Reaction
The Grignard reaction proceeds via nucleophilic addition to the carbonyl group.[5] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of 1,4-dioxaspiro[4.5]decan-8-one.[5] The reaction mechanism involves a six-membered ring transition state.[5] Subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol.[2]
Caption: General workflow for the Grignard reaction.
Experimental Protocol: Grignard Reaction
This protocol is based on established procedures for the reaction of Grignard reagents with cyclic ketones.[6]
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 1,4-Dioxaspiro[4.5]decan-8-one | 156.18 | 5.00 g | 0.032 | 1.0 |
| Methylmagnesium bromide (3.0 M in diethyl ether) | - | 12.8 mL | 0.038 | 1.2 |
| Anhydrous Diethyl Ether | 74.12 | 50 mL | - | - |
| Saturated aq. NH₄Cl | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - | - |
Procedure:
-
Reaction Setup: All glassware must be flame-dried or oven-dried and assembled under an inert atmosphere (nitrogen or argon) to prevent quenching of the Grignard reagent.[6] A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Reactant Preparation: A solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous diethyl ether (20 mL) is prepared and added to the dropping funnel.
-
Grignard Addition: The flask containing methylmagnesium bromide (1.2 eq) is cooled to 0 °C in an ice bath. The solution of the ketone is added dropwise to the stirred Grignard reagent over 30 minutes, maintaining the temperature at 0 °C.[6]
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction flask is cooled again to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[7] This is a mild acidic workup that protonates the alkoxide and minimizes the risk of acid-catalyzed dehydration of the tertiary alcohol product.[7]
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Purification can be achieved by column chromatography on silica gel or by recrystallization.
Potential Side Reactions and Optimization:
-
Enolization: Grignard reagents are strong bases and can deprotonate the α-carbon of the ketone, leading to the formation of an enolate and recovery of the starting material upon workup.[3] Using a slight excess of the Grignard reagent and maintaining a low temperature can favor the nucleophilic addition over enolization.
-
Reduction: If the Grignard reagent has β-hydrogens, it can act as a reducing agent, delivering a hydride to the carbonyl carbon.[3] This is not a concern with methylmagnesium bromide.
-
Moisture Sensitivity: Grignard reagents are extremely sensitive to water and protic solvents.[5] Ensuring anhydrous conditions is critical for the success of the reaction.
Methodology 2: Organolithium Addition
Organolithium reagents, such as methyllithium (CH₃Li), are more reactive than their Grignard counterparts and serve as powerful nucleophiles for addition to ketones.[5]
Mechanism of Organolithium Addition
Similar to the Grignard reaction, the addition of an organolithium reagent to a ketone involves the nucleophilic attack of the carbanionic carbon on the electrophilic carbonyl carbon. This forms a lithium alkoxide intermediate, which is then protonated during an aqueous workup to yield the tertiary alcohol.
Caption: Workflow for organolithium addition.
Experimental Protocol: Organolithium Addition
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 1,4-Dioxaspiro[4.5]decan-8-one | 156.18 | 5.00 g | 0.032 | 1.0 |
| Methyllithium (1.6 M in diethyl ether) | - | 22.0 mL | 0.035 | 1.1 |
| Anhydrous Diethyl Ether | 74.12 | 50 mL | - | - |
| Saturated aq. NH₄Cl | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - | - |
Procedure:
-
Reaction Setup: As with the Grignard reaction, all glassware must be scrupulously dried and the reaction conducted under an inert atmosphere.
-
Reactant Preparation: A solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous diethyl ether (30 mL) is placed in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Organolithium Addition: The flask is cooled to -78 °C using a dry ice/acetone bath. Methyllithium (1.1 eq) is added dropwise to the stirred solution of the ketone over 30 minutes. The lower temperature is used to control the high reactivity of the organolithium reagent.
-
Reaction Progression: The reaction mixture is stirred at -78 °C for 1 hour. The reaction is then allowed to slowly warm to room temperature.
-
Work-up: The reaction is quenched at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: The work-up and purification steps are analogous to those described for the Grignard reaction.
Data Summary and Comparison
| Parameter | Grignard Reaction | Organolithium Addition |
| Reagent | Methylmagnesium bromide | Methyllithium |
| Reactivity | High | Very High |
| Temperature | 0 °C to room temperature | -78 °C to room temperature |
| Side Reactions | Enolization | Enolization (less common at low temp) |
| Handling | Requires anhydrous conditions | Requires anhydrous conditions, more pyrophoric |
Conclusion
Both the Grignard and organolithium addition routes provide effective and reliable methods for the synthesis of this compound from 1,4-dioxaspiro[4.5]decan-8-one. The choice of method may depend on the availability of reagents and the desired reaction conditions. The Grignard reaction is generally less hazardous and can be performed at more moderate temperatures, while the organolithium addition may offer higher yields in some cases due to the increased reactivity of the nucleophile, provided that low temperatures are maintained to control side reactions. Careful attention to anhydrous conditions and appropriate work-up procedures are paramount for the successful synthesis and isolation of the target tertiary alcohol.
References
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. [Link]
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ResearchGate. (2024, April 22). How to purify tertiary alcohol?. Retrieved from [Link]
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Organic Syntheses. (n.d.). Lithium, methyl-. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]
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Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]
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ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from [Link]
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Organic Syntheses. (n.d.). exo/endo-7-NORCARANOL. Retrieved from [Link]
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Organic Syntheses. (n.d.). 6-BUTYL-ENDO-2-METHYLBICYCLO[2.2.1]HEPT-5-EN-EXO-2-OL. Retrieved from [Link]
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Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
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YouTube. (2023, February 24). Cyclohexanone And Grignard reagent #12boardexam #grignard_reagent. Retrieved from [Link]
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Master Organic Chemistry. (2015, December 16). Using Protecting Groups In The Formation of Grignard Reagents. Retrieved from [Link]
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Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol via Grignard Reaction
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of the tertiary alcohol, 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol, utilizing the robust and versatile Grignard reaction. The protocol details the addition of a methylmagnesium bromide Grignard reagent to the ketone, 1,4-dioxaspiro[4.5]decan-8-one. This application note is designed to offer both a detailed, step-by-step experimental procedure and the underlying chemical principles that govern this transformation. We will delve into the critical parameters, from reagent handling and reaction conditions to work-up and purification, ensuring a high-yielding and reproducible synthesis.
Introduction: The Strategic Importance of the Grignard Reaction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency.[1] Discovered by Victor Grignard, this organometallic reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of a ketone.[1][2][3] The reaction of a Grignard reagent with a ketone is a classic and reliable method for the synthesis of tertiary alcohols, which are pivotal structural motifs in numerous pharmaceuticals and natural products.[1][3][4]
The target molecule, this compound, is a valuable synthetic intermediate. The spirocyclic ketal functionality serves as a protecting group for a cyclohexanone moiety, allowing for selective transformations at other positions of the molecule. The tertiary alcohol group, introduced by the Grignard reaction, provides a handle for further functionalization.
Reaction Mechanism and Key Principles
The synthesis of this compound proceeds via the nucleophilic addition of methylmagnesium bromide to 1,4-dioxaspiro[4.5]decan-8-one. The Grignard reagent, often depicted as R-MgX, is more accurately described as a complex species, but for mechanistic understanding, it can be considered a source of a carbanionic nucleophile (CH₃⁻).[1]
The carbonyl carbon of the ketone is electrophilic due to the polarization of the C=O bond. The nucleophilic methyl group from the Grignard reagent attacks this electrophilic carbon, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[5] A subsequent aqueous acidic work-up protonates the alkoxide to yield the final tertiary alcohol product.[5][6]
Caption: Mechanism of Grignard Reaction.
Critical Considerations for Success:
-
Anhydrous Conditions: Grignard reagents are highly basic and will react with protic solvents, including water and alcohols.[7] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used throughout the reaction.
-
Inert Atmosphere: To prevent reaction with atmospheric oxygen and moisture, the reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon.
-
Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential. They solvate the magnesium center of the Grignard reagent, stabilizing it and facilitating its formation and reactivity.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1,4-Dioxaspiro[4.5]decan-8-one | ≥98% | (Specify) |
| Methylmagnesium bromide, 3.0 M solution in diethyl ether | Synthesis Grade | (Specify) |
| Anhydrous Diethyl Ether (Et₂O) | ≥99.7%, inhibitor-free | (Specify) |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | (Specify) |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | (Specify) |
| Diethyl Ether (for extraction) | Reagent Grade | (Specify) |
| Hexanes (for chromatography) | HPLC Grade | (Specify) |
| Ethyl Acetate (for chromatography) | HPLC Grade | (Specify) |
| Silica Gel | 60 Å, 230-400 mesh | (Specify) |
Equipment
-
Round-bottom flasks (oven-dried)
-
Reflux condenser (oven-dried)
-
Pressure-equalizing dropping funnel (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert gas (N₂ or Ar) supply with manifold
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Reaction Workflow
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure
Reaction Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel.
-
Flame-dry the entire apparatus under a stream of inert gas, or oven-dry all glassware and assemble it hot while flushing with inert gas. Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.
Grignard Addition:
-
To the reaction flask, add 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq). Dissolve the ketone in anhydrous diethyl ether (approximately 5-10 mL per mmol of ketone).
-
Charge the dropping funnel with a solution of methylmagnesium bromide in diethyl ether (1.1 - 1.5 eq).[8]
-
Cool the reaction flask containing the ketone solution to 0 °C using an ice-water bath.
-
With vigorous stirring, add the methylmagnesium bromide solution dropwise from the dropping funnel to the ketone solution over a period of 30-60 minutes. Maintain the internal temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
Work-up and Purification:
-
Cool the reaction mixture back down to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a safer alternative to quenching with water or dilute acid, as it is less exothermic and helps to dissolve the magnesium salts.[6]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all the organic layers and wash them with brine (saturated aqueous NaCl solution).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, likely a viscous liquid or a low-melting solid, can be purified by flash column chromatography on silica gel.[9] A typical eluent system would be a gradient of ethyl acetate in hexanes.
Characterization
The purified this compound should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) group and the absence of the starting ketone carbonyl (C=O) group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Safety Precautions
-
Grignard Reagents: Methylmagnesium bromide is highly reactive, pyrophoric, and corrosive. It reacts violently with water. Handle it under an inert atmosphere in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.
-
Anhydrous Ethers: Diethyl ether is extremely flammable and can form explosive peroxides upon storage. Use in a well-ventilated fume hood, away from ignition sources.
-
Quenching: The quenching of a Grignard reaction is exothermic. Perform the addition of the quenching agent slowly and with cooling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Wet glassware or solvents | Ensure all glassware is rigorously dried and use anhydrous solvents. |
| Inactive Grignard reagent | Use a fresh bottle of the Grignard reagent or titrate it before use to determine its exact molarity. | |
| Incomplete reaction | Increase the reaction time or use a slight excess of the Grignard reagent. | |
| Recovery of starting material | Insufficient Grignard reagent or reaction time | As above. |
| Formation of side products | Reaction temperature too high during addition | Maintain a low temperature (0 °C) during the addition of the Grignard reagent. |
| Presence of enolizable protons in the substrate | This is generally not an issue with this specific substrate but can be a concern with other ketones.[2] |
References
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. [Link]
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2025, August 7). ResearchGate. [Link]
-
Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education, 84(3), 514. [Link]
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Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]
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The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. [Link]
-
How Alcohols Are Created Using the Grignard Reaction. (n.d.). Dummies.com. [Link]
-
PrepChem. Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. [Link]
- CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one. (n.d.).
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Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
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How to purify tertiary alcohol? (2024, April 22). ResearchGate. [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- CN102643163A - Method for preparing tertiary alcohol by means of Grignard reaction. (n.d.).
-
chemistNATE. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism) [Video]. YouTube. [Link]
-
Dichlorovinylation of an Enolate: 8-Ethynyl-8-Methyl-1,4-Dioxaspiro[4.5]Dec-6-Ene. (n.d.). ResearchGate. [Link]
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What is the action of methylmagnesium bromide on ketone? (2025, July 5). Filo. [Link]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol in Spirocyclic Compound Synthesis
An Application Guide for Researchers and Drug Development Professionals
Abstract
Spirocyclic scaffolds, particularly spiroketals, are privileged structures in medicinal chemistry and natural product synthesis, prized for their conformational rigidity and three-dimensional topology which can lead to enhanced biological activity and selectivity.[1][2] This guide details the strategic application of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol as a versatile precursor for the stereoselective synthesis of spiroketal systems. We present the underlying chemical principles, detailed experimental protocols, and expert insights into reaction control and optimization. The core methodology leverages the 1,4-dioxaspiro moiety as a masked ketone, enabling a highly efficient, acid-catalyzed deprotection and tandem spiroketalization cascade. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to incorporate novel spirocyclic frameworks into their molecular designs.
Introduction: The Value of a Masked Precursor
The synthesis of complex spirocycles requires precise control over reactivity and stereochemistry. A common and powerful strategy involves the intramolecular cyclization of a linear precursor containing the requisite functional groups.[3] The classical approach to spiroketal synthesis, for instance, relies on the acid-catalyzed cyclization of a ketodiol.[2] However, the synthesis of such precursors can be challenging due to the potential for undesired side reactions between the ketone and hydroxyl groups.
This compound represents an elegant solution to this challenge. It is a "masked" or "protected" ketodiol. Its structure consists of:
-
A cyclohexane ring , providing the core scaffold.
-
A tertiary alcohol at the C8 position, which will serve as one of the nucleophiles in the cyclization.
-
A 1,4-dioxaspiro[4.5]decane group, which is an ethylene glycol ketal protecting the ketone at the C5 position (equivalent to the C4 position of a standard cyclohexanone ring).[4]
The strategic advantage is that this precursor can be assembled and handled without premature cyclization. The protected ketone is unreactive until its deliberate unmasking, which triggers the key spiroketalization step in a controlled manner.
Sources
The Strategic Application of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol in Modern Medicinal Chemistry: A Guide for Researchers
The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore beyond the confines of traditional flat, aromatic scaffolds. In this context, three-dimensional molecular architectures have gained prominence, with spirocyclic systems emerging as particularly valuable building blocks. This guide provides an in-depth technical overview of the application of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol , a versatile and strategically important intermediate, in the design and synthesis of next-generation pharmaceuticals.
The inherent rigidity and well-defined three-dimensional geometry of the 1,4-dioxaspiro[4.5]decane scaffold allow for the precise spatial orientation of pharmacophoric elements, a critical factor in optimizing interactions with biological targets.[1] Furthermore, the tertiary alcohol functionality of the title compound imparts unique chemical handles for further molecular elaboration and can contribute to improved metabolic stability.[2] This document will elucidate the synthesis of this key building block and explore its potential as a precursor to several classes of medicinally relevant compounds, supported by detailed experimental protocols.
Physicochemical Properties and Synthesis of the Core Scaffold
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in a synthetic workflow. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₃ | |
| Molecular Weight | 172.22 g/mol | |
| Appearance | White to off-white solid | (Typical) |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | (General chemical knowledge) |
| XLogP3-AA | 0.8 |
The synthesis of this compound is readily achieved from the commercially available precursor, 1,4-dioxaspiro[4.5]decan-8-one, via a Grignard reaction. This method provides a straightforward and high-yielding route to the desired tertiary alcohol.[3]
Caption: Synthetic route to the title compound.
Protocol 1: Synthesis of this compound
This protocol outlines the preparation of the title compound from its ketone precursor.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Methylmagnesium bromide (3.0 M solution in diethyl ether or THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, separatory funnel
Procedure:
-
To a stirred solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF (5 mL per mmol of ketone) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add methylmagnesium bromide (1.2 eq) dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude this compound can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.
Core Applications in Medicinal Chemistry
The strategic value of this compound lies in its dual functionality: the ketal moiety serves as a stable protecting group for a carbonyl, while the tertiary alcohol provides a nucleophilic handle and a point for introducing further molecular diversity.
A Versatile Ketal-Protected Building Block
In multi-step syntheses, the selective protection of functional groups is crucial.[4] The 1,4-dioxaspiro[4.5]decane core of the title compound is a robust ketal protecting group for a cyclohexanone ring. This allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected carbonyl. The ketal is stable to basic, nucleophilic, and reducing conditions, but can be readily deprotected under acidic conditions to reveal the ketone.
Precursor to Spirocyclic Pharmacophores
The true potential of this compound is realized when it serves as a foundational scaffold for the synthesis of various spirocyclic pharmacophores.
Spiro-hydantoins are a class of compounds that have shown significant promise as anticonvulsant agents, acting as structural mimics of phenytoin.[1][5] The synthesis of these scaffolds often proceeds via the Bucherer-Bergs reaction, which involves the reaction of a ketone with an alkali cyanide and ammonium carbonate. By first deprotecting the ketal of this compound to reveal the corresponding hydroxy-ketone, a spiro-hydantoin with a hydroxylated cyclohexane ring can be synthesized. This hydroxyl group can then be used for further derivatization to explore structure-activity relationships (SAR).
Caption: Proposed route to a spiro-hydantoin.
This protocol describes a potential two-step synthesis of a novel spiro-hydantoin from the title compound.
Step 1: Deprotection to 4-Hydroxy-4-methylcyclohexanone
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or p-toluenesulfonic acid.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the crude hydroxy-ketone.
Step 2: Bucherer-Bergs Reaction
-
In a sealed vessel, combine the crude 4-hydroxy-4-methylcyclohexanone (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water.
-
Heat the mixture to 60-80 °C and stir for several hours to days, monitoring the reaction progress.
-
Upon completion, cool the reaction mixture, and the spiro-hydantoin product may precipitate.
-
The product can be isolated by filtration and purified by recrystallization.
The M1 muscarinic acetylcholine receptor is a key target for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[6] Several potent and selective M1 agonists feature a spirocyclic core, which is believed to correctly orient the key pharmacophoric groups within the receptor binding site.[7] The rigid 1,4-dioxaspiro[4.5]decane framework of the title compound can serve as a starting point for the synthesis of novel M1 agonists. The tertiary alcohol can be functionalized or eliminated to introduce unsaturation, providing a handle for further synthetic manipulations to append the necessary pharmacophoric elements.
NK-1 receptor antagonists have therapeutic applications as antiemetics and are being investigated for other indications, including depression and pain.[8][9] The spiro[4.5]decane scaffold is a privileged structure in the design of potent NK-1 antagonists.[10] this compound can be envisioned as a key intermediate for the synthesis of novel NK-1 antagonists. The ketal can be deprotected and the resulting ketone can be reductively aminated to install a key nitrogen atom, which is a common feature in many NK-1 antagonists. The tertiary hydroxyl group can be maintained or modified to fine-tune the physicochemical properties and biological activity of the final compounds.
Conclusion and Future Perspectives
This compound represents a valuable and underutilized building block in medicinal chemistry. Its rigid, three-dimensional spiroketal framework, combined with the strategic placement of a tertiary alcohol, offers a unique combination of features for the synthesis of complex and biologically active molecules. While direct applications in late-stage clinical candidates are yet to be widely reported, the clear potential of this scaffold in the synthesis of anticonvulsants, M1 muscarinic agonists, and NK-1 receptor antagonists is evident from the success of related spirocyclic compounds. This guide provides a foundational understanding and practical protocols to encourage the broader adoption of this promising intermediate in drug discovery programs. The continued exploration of such sp³-rich scaffolds will undoubtedly contribute to the development of novel therapeutics with improved pharmacological profiles.
References
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Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy. PubMed, [Link]
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Synthesis and biological activity of NK-1 selective, N-backbone cyclic analogs of the C-terminal hexapeptide of substance P. PubMed, [Link]
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Protecting group. Wikipedia, [Link]
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(R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist. PubMed, [Link]
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Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. ACS Fall 2025, [Link]
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Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PubMed Central, [Link]
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Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists. PubMed Central, [Link]
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Process Development and Large-Scale Synthesis of NK1 Antagonist. ResearchGate, [Link]
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Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI, [Link]
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Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed, [Link]
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Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, [Link]
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Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. PubMed, [Link]
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From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. PubMed Central, [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central, [Link]
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1,4-Dioxaspiro(4.5)decan-8-ol. PubChem, [Link]
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Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate, [Link]
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The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. MDPI, [Link]
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Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance. MDPI, [Link]
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(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed, [Link]
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Advances in the research and application of neurokinin-1 receptor antagonists. PubMed Central, [Link]
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The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy. PubMed Central, [Link]
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Tachykinin NK1 receptor antagonists act centrally to inhibit emesis induced by the chemotherapeutic agent cisplatin in ferrets. PubMed, [Link]
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Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate, [Link]
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Application Notes and Protocols: 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic frameworks are of paramount importance in medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced biological activity and improved physicochemical properties of drug candidates. This technical guide details the utility of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol, a readily accessible tertiary alcohol, as a versatile precursor for the synthesis of a diverse range of novel heterocyclic compounds. We provide detailed protocols for the synthesis of the precursor itself, followed by its application in the construction of valuable nitrogen-containing spiro-heterocycles through both ketal deprotection-cyclization strategies and direct functionalization of the tertiary alcohol.
Introduction: The Significance of Spiro-Heterocycles in Drug Discovery
Spiro-heterocyclic compounds, characterized by two rings sharing a single common atom, are a prominent structural motif in numerous natural products and pharmacologically active molecules.[1] Their inherent rigidity and well-defined three-dimensional orientation allow for precise interactions with biological targets, often leading to high affinity and selectivity. The incorporation of a spirocyclic core can significantly influence a molecule's lipophilicity, metabolic stability, and aqueous solubility, making them highly desirable scaffolds in modern drug discovery programs. This guide focuses on the synthetic utility of this compound, a key building block for accessing novel spiro-heterocyclic architectures.
Part 1: Synthesis of the Precursor, this compound
The synthesis of our target precursor is a straightforward two-step process commencing from the commercially available 1,4-cyclohexanedione. The initial step involves the selective protection of one of the ketone functionalities as an ethylene ketal, followed by the introduction of a methyl group at the C8 position via a Grignard reaction.
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
The monoketalization of 1,4-cyclohexanedione is a well-established procedure that provides the key intermediate, 1,4-dioxaspiro[4.5]decan-8-one.[2][3] The use of a Dean-Stark apparatus is crucial for driving the equilibrium towards the product by the continuous removal of water.
Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 1,4-Cyclohexanedione | 1.0 | 112.13 | 10.0 g |
| Ethylene glycol | 1.2 | 62.07 | 6.6 g |
| p-Toluenesulfonic acid monohydrate | 0.02 | 190.22 | 0.34 g |
| Toluene | - | - | 100 mL |
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1,4-cyclohexanedione, ethylene glycol, a catalytic amount of p-toluenesulfonic acid monohydrate, and toluene.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (approximately 1.6 mL).
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system to afford 1,4-dioxaspiro[4.5]decan-8-one as a white solid.
Synthesis of this compound via Grignard Reaction
The introduction of the methyl group at the C8 position is efficiently achieved through the nucleophilic addition of a methyl Grignard reagent to the ketone functionality of 1,4-dioxaspiro[4.5]decan-8-one.[4] This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.
Experimental Protocol: Synthesis of this compound
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 1,4-Dioxaspiro[4.5]decan-8-one | 1.0 | 156.18 | 5.0 g |
| Methylmagnesium bromide (3.0 M in diethyl ether) | 1.2 | - | 12.8 mL |
| Anhydrous Diethyl Ether | - | - | 50 mL |
| Saturated Aqueous Ammonium Chloride | - | - | 50 mL |
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1,4-dioxaspiro[4.5]decan-8-one in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide solution dropwise via a syringe, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Part 2: Application in the Synthesis of Novel Nitrogen-Containing Heterocycles
This compound serves as a versatile starting point for the synthesis of various novel spiro-N-heterocycles. Two primary strategies are highlighted here: a deprotection-cyclization approach and direct conversion of the tertiary alcohol.
Strategy 1: Deprotection and Subsequent Cyclization
The ethylene ketal protecting group can be readily removed under acidic conditions to unmask the ketone functionality, yielding 1-hydroxy-1-methylcyclohexan-4-one. This intermediate is a valuable substrate for condensation reactions with various nitrogen-containing nucleophiles to construct novel spiro-heterocycles.
Caption: Deprotection-Cyclization Strategy.
Application Example: Synthesis of a Spiro-Piperidine Derivative
The synthesis of spiro-piperidines is of significant interest in medicinal chemistry.[5] The following protocol outlines a plausible route to a spiro-piperidine derivative from our precursor.
Experimental Protocol: Synthesis of a Spiro-Piperidine Derivative
-
Deprotection:
-
Dissolve this compound in a mixture of acetone and 1 M aqueous HCl.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude 1-hydroxy-1-methylcyclohexan-4-one.
-
-
Reductive Amination and Cyclization:
-
To a solution of the crude 1-hydroxy-1-methylcyclohexan-4-one in methanol, add an excess of ammonium acetate.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction to 0 °C and add sodium cyanoborohydride in portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and basify with aqueous NaOH.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate.
-
Purify the resulting spiro-piperidine derivative by column chromatography.
-
Strategy 2: Direct Conversion of the Tertiary Alcohol
The tertiary alcohol functionality of this compound can be directly utilized in acid-catalyzed reactions with nitriles to generate spiro-N-heterocycles, such as spiro-lactams, via reactions like the Ritter or Schmidt reaction.[6][7]
Caption: Direct Conversion Strategy.
Application Example: Synthesis of a Spiro-Lactam via the Ritter Reaction
The Ritter reaction provides a direct route to N-alkyl amides from tertiary alcohols and nitriles under strong acid conditions.[8] This can be adapted for an intramolecular cyclization to form a spiro-lactam.
Experimental Protocol: Synthesis of a Spiro-Lactam
-
In a round-bottom flask, dissolve this compound in acetonitrile.
-
Cool the solution to 0 °C and slowly add concentrated sulfuric acid.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto ice and neutralize with a strong base (e.g., NaOH).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude spiro-lactam.
-
Purify the product by column chromatography or recrystallization.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of novel spiro-heterocycles. Its straightforward preparation and the dual reactivity of its ketal and tertiary alcohol functionalities provide access to a wide array of complex molecular architectures. The protocols and strategies outlined in this guide are intended to serve as a foundation for researchers in their efforts to explore new chemical space and develop innovative therapeutic agents.
References
-
Figshare. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Ritter reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Spiro – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2003). Dichlorovinylation of an Enolate: 8-Ethynyl-8-Methyl-1,4-Dioxaspiro[4.5]Dec-6-Ene. Retrieved from [Link]
-
SFERA. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
-
MDPI. (2019). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). DNA methylation protocol for analyzing cell-free DNA in the spent culture medium of human preimplantation embryos. Retrieved from [Link]
-
CHIMIA. (2006). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. Retrieved from [Link]
-
PubChem. (n.d.). 8-(m-Tolyl)-1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]
-
PubMed. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved from [Link]
- Google Patents. (2012). WO2012055754A2 - Method for the production of 1-methylcyclopentane derivatives.
- Google Patents. (2012). US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives.
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Varsity Tutors. (n.d.). Help with Alkane Reactions - Organic... | Practice Hub. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Grignard Reagents [sigmaaldrich.com]
- 5. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 8. Ritter Reaction [organic-chemistry.org]
Harnessing Stereochemistry: A Guide to Asymmetric Synthesis Involving 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role and potential applications of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol in the field of asymmetric synthesis. While direct literature on this specific molecule's use as a chiral auxiliary or catalyst is limited, this document extrapolates from the well-established principles of chiral spiroketals to present its potential as a valuable building block in stereocontrolled transformations. We will delve into its synthesis, potential applications in asymmetric reactions, and provide detailed, insightful protocols.
The Spiroketal Scaffold: A Foundation for Chirality
Spiroketals are a class of organic compounds characterized by two rings connected by a single common atom. This unique structural motif is found in a wide array of biologically active natural products.[1][2][3] The inherent rigidity and defined three-dimensional structure of the spiroketal framework make it an attractive scaffold for the design of chiral ligands and auxiliaries in asymmetric catalysis. The stereochemistry at the spirocyclic center can effectively influence the facial selectivity of reactions, leading to the preferential formation of one enantiomer over the other.
C2-symmetric axially chiral scaffolds, in particular, have demonstrated significant promise in both transition metal-catalyzed reactions and organocatalytic transformations.[4] The development of novel spiroketal-based C2-symmetric chiral scaffolds, such as SPIROL, has opened new avenues for achieving high enantioselectivity in a variety of chemical transformations.[5][6]
Synthesis of this compound: Accessing the Chiral Building Block
The primary route to this compound is through the nucleophilic addition of a methyl organometallic reagent to the parent ketone, 1,4-dioxaspiro[4.5]decan-8-one. The synthesis of this starting material is well-documented and can be achieved through the selective protection of one of the carbonyl groups of 1,4-cyclohexanedione.[7]
Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
This protocol is a standard procedure for the monoketalization of a symmetric dione.
Materials:
-
1,4-Cyclohexanedione
-
Ethylene glycol (1.0 eq)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1,4-cyclohexanedione, ethylene glycol, and a catalytic amount of p-TSA in toluene.
-
Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 1,4-dioxaspiro[4.5]decan-8-one.
Protocol 2: Synthesis of (rac)-8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
This protocol describes the Grignard reaction to introduce the methyl group and form the tertiary alcohol.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Methylmagnesium bromide (MeMgBr) (3.0 M in diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve 1,4-dioxaspiro[4.5]decan-8-one in anhydrous diethyl ether or THF in a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide solution (1.1 eq) dropwise via a syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic this compound.
Workflow for the Synthesis of this compound
Sources
- 1. Asymmetric Synthesis of Naturally Occuring Spiroketals | MDPI [mdpi.com]
- 2. Asymmetric synthesis of naturally occurring spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. [PDF] Design, Synthesis, and Application of Chiral C2 -Symmetric Spiroketal-Containing Ligands in Transition-Metal Catalysis. | Semantic Scholar [semanticscholar.org]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
Application and Protocol Guide: Strategic Derivatization of the Tertiary Hydroxyl Group of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
<Senior Application Scientist Note >
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the derivatization of the tertiary hydroxyl group of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol. The sterically hindered nature of this tertiary alcohol presents unique challenges for chemical modification. This guide details robust protocols for esterification, etherification, and silylation, offering insights into reaction mechanisms, optimization strategies, and troubleshooting. The protocols are designed to be self-validating, with clear explanations for experimental choices to ensure reproducibility and success.
Introduction: The Significance of this compound and its Derivatives
This compound is a valuable synthetic intermediate. Its spirocyclic system, which incorporates a protected cyclohexanone moiety, makes it a key building block in the synthesis of complex molecules, including pharmaceuticals and materials for liquid crystals.[1] The tertiary alcohol at the C8 position is a critical functional handle for introducing molecular diversity. Derivatization of this hydroxyl group allows for:
-
Modulation of Physicochemical Properties: Altering lipophilicity, solubility, and metabolic stability.
-
Structure-Activity Relationship (SAR) Studies: Probing the steric and electronic requirements of biological targets.
-
Introduction of Reporter Groups: Attaching fluorescent tags or other labels for analytical purposes.[2][3][4]
-
Prodrug Strategies: Masking the hydroxyl group to improve drug delivery and pharmacokinetics.
The primary challenge in derivatizing this substrate lies in the steric hindrance around the tertiary hydroxyl group, which often leads to low reactivity under standard conditions.[5][6] This guide provides specialized protocols to overcome these hurdles.
Foundational Chemistry: Synthesis of the Starting Material
The precursor, 1,4-Dioxaspiro[4.5]decan-8-one, is commercially available or can be synthesized from 1,4-cyclohexanedione and ethylene glycol.[7][8][9] The target alcohol, this compound, is readily prepared via a Grignard reaction with methylmagnesium bromide.
Protocol 2.1: Synthesis of this compound
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, and ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1,4-Dioxaspiro[4.5]decan-8-one dissolved in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methylmagnesium bromide (1.2 equivalents) via a dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound as a white solid.
Derivatization Strategies and Protocols
The choice of derivatization strategy depends on the desired functional group and the stability of the target molecule. Here, we detail protocols for esterification, silylation, and etherification.
Esterification: Overcoming Steric Hindrance
Direct Fischer esterification of tertiary alcohols is generally inefficient due to steric hindrance and the propensity for elimination reactions under acidic conditions.[10] Therefore, more potent activation methods are required.
This is a classic and effective method for esterifying hindered alcohols. The use of a non-nucleophilic base like pyridine or 2,6-lutidine is crucial to scavenge the HCl byproduct without competing with the alcohol as a nucleophile.
Materials:
-
This compound
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride) (1.5 eq)
-
Pyridine or 2,6-lutidine (2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine or 2,6-lutidine and cool the mixture to 0 °C.
-
Slowly add the acid chloride and stir at 0 °C for 30 minutes, then allow to warm to room temperature.
-
Monitor the reaction by TLC. The reaction may require gentle heating (40 °C) for several hours to proceed to completion.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
The Steglich esterification utilizes a carbodiimide coupling agent (like DCC or EDC) and a catalyst (DMAP) to activate the carboxylic acid, allowing for esterification under mild, neutral conditions. This method is particularly useful for acid-sensitive substrates.[10]
Materials:
-
This compound
-
Carboxylic acid (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous DCM
Procedure:
-
To a solution of the carboxylic acid, this compound, and DMAP in anhydrous DCM, add DCC or EDC in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with DCM.
-
If using EDC, the urea byproduct is water-soluble and can be removed during aqueous workup.
-
Wash the filtrate (or the reaction mixture if using EDC) with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
| Parameter | Acid Chloride Method | Steglich Esterification |
| Activating Agent | Self (Acid Chloride) | DCC or EDC |
| Catalyst | None (Base is stoichiometric) | DMAP |
| Byproduct | HCl (neutralized by base) | Dicyclohexylurea (DCU) or water-soluble urea |
| Conditions | Neutral to slightly basic | Mild, neutral |
| Ideal Substrates | Robust alcohols | Acid-sensitive substrates |
Silylation: Protecting the Hydroxyl Group
Silyl ethers are excellent protecting groups for alcohols due to their ease of formation and selective removal under various conditions. For sterically hindered tertiary alcohols, more reactive silylating agents are often necessary.[5]
Silyl triflates (e.g., TBSOTf) are highly reactive silylating agents that can effectively derivatize even very hindered alcohols. A hindered, non-nucleophilic base is required to prevent side reactions.[5]
Materials:
-
This compound
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 eq)
-
2,6-Lutidine (1.5 eq)
-
Anhydrous DCM or THF
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add 2,6-lutidine and cool the solution to 0 °C.
-
Slowly add TBSOTf dropwise.
-
Stir the reaction at 0 °C and allow it to warm to room temperature. The reaction is typically rapid (30-60 minutes).
-
Monitor by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
| Silylating Agent | Reactivity | Base | Typical Conditions |
| TMSCl | Moderate | Pyridine, Et3N | RT to reflux |
| TBSCl | Low for tertiary OH | Imidazole | Elevated temp., long reaction time |
| TBSOTf | Very High | 2,6-Lutidine | 0 °C to RT, rapid |
| TIPSOTf | Very High | 2,6-Lutidine | 0 °C to RT, rapid |
Etherification: Williamson Ether Synthesis Under Forcing Conditions
The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, can be challenging for tertiary alcohols due to competing elimination reactions. However, by using a strong, non-nucleophilic base and an appropriate solvent, ether formation can be favored.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Crown ether (e.g., 18-crown-6) (optional, catalytic amount)
Procedure:
-
Wash the NaH dispersion with anhydrous hexanes to remove the mineral oil and suspend the NaH in anhydrous THF.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Slowly add the alcohol solution to the NaH suspension at 0 °C. Hydrogen gas will evolve.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Add the alkyl halide (and crown ether, if used) and heat the reaction to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool to 0 °C and carefully quench the excess NaH with methanol, followed by water.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low or no conversion in esterification/silylation | Insufficiently reactive agent; steric hindrance. | Switch to a more reactive agent (e.g., acid chloride over anhydride, silyl triflate over silyl chloride).[5] Increase reaction temperature and/or time. |
| Elimination byproduct formation | Strong base with a good leaving group; high temperature. | Use a non-nucleophilic, sterically hindered base.[5] Run the reaction at the lowest effective temperature. |
| Hydrolysis of the spiroketal | Presence of strong acid. | Avoid acidic conditions if possible. Use methods like Steglich esterification. Ensure anhydrous conditions. |
| Difficulty in purification | Similar polarity of starting material and product. | Use a different derivatizing group to significantly alter polarity. Employ high-performance liquid chromatography (HPLC) for difficult separations. |
Conclusion
The derivatization of the sterically hindered tertiary hydroxyl group of this compound requires careful selection of reagents and reaction conditions. By employing highly reactive electrophiles, such as acid chlorides and silyl triflates, in conjunction with appropriate non-nucleophilic bases, a wide range of ester and silyl ether derivatives can be synthesized in good yields. For ether formation, the Williamson synthesis under forcing conditions provides a viable, albeit more challenging, route. The protocols and strategies outlined in this guide offer a robust starting point for researchers to successfully modify this versatile building block for applications in medicinal chemistry and materials science.
References
-
ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from [Link]
-
Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). The Chemistry of 1,4-Dioxaspiro[4.5]decan-8-one: Applications in Synthesis and Material Science. Retrieved from [Link]
-
ResearchGate. (2007). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Retrieved from [Link]
-
ACS Publications. (1991). 1,4-Dioxaspiro[2.2]pentanes. Synthesis, spectroscopic properties, and reactions with nucleophiles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]
-
Gelest. (n.d.). Silylation of Alcohols Employed in Templating Protocols. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques for Silylation. Retrieved from [Link]
-
PubMed. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved from [Link]
-
ResearchGate. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
PubMed. (2017). A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry. Retrieved from [Link]
-
DigitalCommons@UNO. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. Retrieved from [Link]
-
Reddit. (2019). Tertiary alcohol esterification?. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]
-
Organic-Chemistry.org. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Dichlorovinylation of an Enolate: 8-Ethynyl-8-Methyl-1,4-Dioxaspiro[4.5]Dec-6-Ene. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
-
ResearchGate. (2011). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
Sources
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- 2. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. 1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8 [chemicalbook.com]
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- 9. researchgate.net [researchgate.net]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Application Note: A Validated Protocol for the Purification of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol, a key intermediate in the synthesis of various bioactive molecules and complex organic scaffolds. The protocol is designed for researchers, medicinal chemists, and process development scientists, emphasizing not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible results. The methodology detailed herein employs a combination of a validated workup procedure and flash column chromatography, tailored to address the specific challenges associated with the purification of this tertiary alcohol.
Introduction: The Scientific Rationale
This compound is a valuable building block in organic synthesis, often prepared via the nucleophilic addition of a methyl Grignard reagent to its corresponding ketone precursor, 1,4-dioxaspiro[4.5]decan-8-one.[1] This synthetic route, while effective, typically yields a crude product mixture containing unreacted starting material, magnesium salts, and other Grignard-related byproducts. The presence of these impurities can significantly hinder subsequent synthetic transformations. Therefore, a robust purification strategy is paramount.
The purification protocol outlined below is predicated on the distinct physicochemical properties of the target molecule and its associated impurities. This compound is a tertiary alcohol, a structural motif that can present unique purification challenges. The presence of the polar hydroxyl group and the moderately polar ketal functionality dictates the molecule's solubility and chromatographic behavior. Our approach leverages these properties to achieve a high degree of purity.
Materials and Equipment
Reagents and Solvents
-
Crude this compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc), ACS grade or higher
-
Hexanes, ACS grade or higher
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel, flash chromatography grade (230-400 mesh)
-
Deionized water
Equipment
-
Separatory funnel (appropriate volume for the reaction scale)
-
Rotary evaporator
-
Flash chromatography system (manual or automated)
-
Glass chromatography column
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Magnetic stirrer and stir bars
Experimental Protocol: A Step-by-Step Guide
This protocol is divided into two main stages: the initial workup to remove inorganic byproducts and highly polar impurities, followed by flash column chromatography for the separation of the target compound from closely related organic impurities.
Part A: Aqueous Workup and Extraction
The initial workup is a critical step designed to quench the reaction and remove inorganic salts and water-soluble impurities.
-
Quenching the Reaction: Carefully and slowly add saturated aqueous ammonium chloride solution to the cooled crude reaction mixture with vigorous stirring. The use of NH₄Cl is a mild and effective method for quenching Grignard reactions, as it protonates the alkoxide and neutralizes any remaining Grignard reagent without causing significant emulsion formation.
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. Allow the layers to fully separate. The organic layer, typically the upper layer depending on the solvent used in the Grignard reaction, will contain the desired product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). This ensures the complete recovery of the product from the aqueous phase. Combine all organic extracts.
-
Washing: Wash the combined organic extracts with deionized water, followed by a wash with brine (saturated NaCl solution). The water wash removes any remaining water-soluble impurities, while the brine wash helps to break up any emulsions and begins the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or a semi-solid.
Part B: Flash Column Chromatography
Flash column chromatography is employed to separate the target tertiary alcohol from non-polar byproducts and any remaining starting material.[2]
-
TLC Analysis: Before proceeding with the column, analyze the crude product by TLC to determine an appropriate solvent system. A good starting point is a mixture of ethyl acetate and hexanes. The ideal solvent system will provide a retention factor (Rf) of approximately 0.25-0.35 for the desired product.
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase (or a less polar solvent like hexanes). Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. This "dry loading" technique often results in better separation than direct liquid loading. Carefully add the dried sample to the top of the packed column.
-
Elution: Begin the elution with the predetermined solvent system. Collect fractions and monitor the elution progress by TLC. The target compound, being more polar than non-polar byproducts but less polar than highly polar impurities, will elute accordingly.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product, as determined by TLC analysis. Concentrate the pooled fractions under reduced pressure to afford the purified this compound.
Data Presentation and Expected Results
The following table summarizes the key parameters and expected outcomes for this purification protocol.
| Parameter | Recommended Value/Observation | Rationale |
| TLC Mobile Phase | 20-30% Ethyl Acetate in Hexanes | Provides optimal separation of the product from less polar impurities and the more polar baseline impurities. |
| Product Rf | ~0.3 | Allows for efficient separation and timely elution from the column. |
| Column Stationary Phase | Silica Gel (230-400 mesh) | Standard and effective for the separation of moderately polar organic compounds. |
| Expected Yield | 75-90% (from crude) | Dependent on the efficiency of the preceding Grignard reaction and the care taken during purification. |
| Final Purity | >98% (by ¹H NMR) | Achievable with careful execution of the described protocol. |
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the purification process.
References
Application Note: A Scalable and Robust Synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
Abstract
8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol is a valuable tertiary alcohol intermediate in the synthesis of complex molecules, including pharmaceuticals and novel materials. Its spirocyclic ketal structure provides a masked cyclohexanone functionality, enabling selective chemical transformations. This application note presents a detailed, validated, and scalable protocol for the synthesis of this compound via the Grignard reaction of methylmagnesium bromide with 1,4-dioxaspiro[4.5]decan-8-one. We provide in-depth procedural details for both laboratory (5 g) and scale-up (100 g) quantities, focusing on process safety, reaction control, and purification strategies to ensure high yield and purity.
Introduction and Scientific Rationale
The synthesis of tertiary alcohols is a cornerstone of organic chemistry, frequently accomplished through the addition of organometallic reagents to ketones or esters.[1][2] The Grignard reaction, in particular, remains a powerful and versatile method for C-C bond formation.[2] The target molecule, this compound[3][4], is synthesized by the nucleophilic addition of a methyl Grignard reagent to the carbonyl carbon of 1,4-dioxaspiro[4.5]decan-8-one.
The precursor ketone, 1,4-dioxaspiro[4.5]decan-8-one, is readily prepared from 1,4-cyclohexanedione by the selective protection of one carbonyl group as an ethylene ketal.[5][6] This protective group strategy is fundamental in multi-step synthesis, preventing unwanted side reactions at one of two similar functional groups.[7][8]
This guide emphasizes the critical parameters for successfully scaling this synthesis. While straightforward on a small scale, the exothermic nature of the Grignard reaction presents significant safety and control challenges at larger quantities.[9][10] Our protocol addresses these challenges through controlled reagent addition, effective thermal management, and appropriate workup procedures.
Reaction Scheme and Mechanism
The synthesis proceeds in two main stages: (1) preparation of the starting ketone and (2) the Grignard addition to form the target tertiary alcohol.
Stage 1: Ketalization of 1,4-Cyclohexanedione
1,4-Cyclohexanedione + Ethylene Glycol --(H+)--> 1,4-Dioxaspiro[4.5]decan-8-one
Stage 2: Grignard Reaction
1,4-Dioxaspiro[4.5]decan-8-one + CH₃MgBr --(1. Diethyl Ether/THF; 2. H₃O+)--> this compound
Mechanism of Grignard Addition: The reaction mechanism involves the nucleophilic attack of the carbanionic methyl group from the Grignard reagent on the electrophilic carbonyl carbon of the ketone. This forms a magnesium alkoxide intermediate, which is subsequently protonated during the aqueous acidic workup to yield the final tertiary alcohol.
Caption: Mechanism of Grignard addition to a ketone.
Safety Protocols for Grignard Reactions
The scale-up of any Grignard reaction requires strict adherence to safety protocols due to its inherent hazards.
-
Extreme Anhydrous Conditions: Grignard reagents are highly basic and moisture-sensitive, reacting vigorously with water.[11][12] All glassware must be rigorously dried (oven or flame-dried), and anhydrous solvents must be used.
-
Fire Hazard: The ethereal solvents typically used (diethyl ether, THF) are extremely flammable and have low flash points.[9][10][11] The reaction must be conducted in a well-ventilated fume hood, away from ignition sources, and with a fire extinguisher rated for solvent fires readily accessible.
-
Exothermic Reaction: The formation and reaction of Grignard reagents are highly exothermic.[10][13] Uncontrolled addition of reagents can lead to a runaway reaction, causing the solvent to boil violently and potentially leading to a fire or explosion.[10] An ice bath or a cryocooling system must be on standby for immediate cooling.
-
Inert Atmosphere: To prevent reaction with atmospheric oxygen and moisture, the reaction should be maintained under an inert atmosphere (e.g., nitrogen or argon) at all times.[9]
-
Personal Protective Equipment (PPE): Appropriate PPE is mandatory, including safety goggles, a flame-resistant lab coat, and suitable gloves (Nomex or heavy-duty nitrile gloves are recommended).[9][10]
Experimental Protocols
Part A: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Starting Material)
This protocol is adapted from established procedures for selective ketalization.[6][14]
Materials:
-
1,4-Cyclohexanedione
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.1 eq), and a catalytic amount of p-TsOH (0.01 eq) in toluene (approx. 2 mL per mmol of dione).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected (typically 4-6 hours). Monitor the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can often be used directly in the next step or purified by distillation or recrystallization.
Part B: Scale-up Synthesis of this compound
The following protocols detail the synthesis at both a laboratory and a scaled-up level. Key differences in handling and equipment are highlighted.
| Reagent/Material | CAS No. | MW ( g/mol ) | Density (g/mL) | Notes |
| 1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8 | 156.18 | - | Must be dry |
| Methylmagnesium Bromide (3.0 M in Diethyl Ether) | 75-16-1 | 119.24 | ~0.88 | Highly flammable, moisture-sensitive |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 0.889 | Use inhibitor-free for Grignard |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | ~1.07 | For quenching |
| Diethyl Ether (anhydrous) | 60-29-7 | 74.12 | 0.713 | For extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | Drying agent |
-
Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a thermometer, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.
-
Grignard Reagent: Charge the flask with 12.8 mL of 3.0 M methylmagnesium bromide in diethyl ether (38.4 mmol, 1.2 eq). Cool the flask to 0 °C using an ice-water bath.
-
Ketone Addition: Dissolve 5.0 g of 1,4-dioxaspiro[4.5]decan-8-one (32.0 mmol, 1.0 eq) in 30 mL of anhydrous THF. Using a syringe, add this solution dropwise to the stirred Grignard reagent over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1 hour. Monitor completion by TLC (stain with potassium permanganate).
-
Quenching: In a separate beaker, prepare 50 mL of saturated aqueous NH₄Cl solution and cool it in an ice bath. Very slowly and carefully, transfer the reaction mixture via cannula or dropping funnel into the cold quenching solution with vigorous stirring.
-
Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product as a viscous oil.[15] Purify by vacuum distillation or flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the pure tertiary alcohol.
-
Setup: Use a 5 L jacketed glass reactor equipped with an overhead mechanical stirrer, a reflux condenser with a nitrogen inlet, a temperature probe, and an addition funnel with pressure equalization. Ensure the reactor is scrupulously dry.
-
Grignard Reagent: Charge the reactor with 256 mL of 3.0 M methylmagnesium bromide in diethyl ether (0.768 mol, 1.2 eq). Begin circulating coolant through the reactor jacket to bring the internal temperature to 0 °C.
-
Ketone Addition: Dissolve 100 g of 1,4-dioxaspiro[4.5]decan-8-one (0.640 mol, 1.0 eq) in 600 mL of anhydrous THF. Transfer this solution to the addition funnel. Add the ketone solution dropwise to the vigorously stirred Grignard reagent at a rate that maintains the internal temperature between 5-10 °C. This may take 2-3 hours.
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quenching (Reverse Addition): Charge a separate 10 L reactor or vessel with 1 L of saturated aqueous NH₄Cl solution and cool it to 0-5 °C with efficient stirring. Slowly transfer the Grignard reaction mixture into the cold quench solution via a wide-bore cannula. This reverse quench is critical for controlling the exotherm at scale.
-
Workup: Separate the layers. Extract the aqueous phase with 1 L of diethyl ether or methyl tert-butyl ether (MTBE). Combine all organic phases, wash with 1 L of brine, and dry over a generous amount of anhydrous MgSO₄.
-
Purification: Filter the solution to remove the drying agent. Concentrate the solvent on a rotary evaporator. The resulting crude oil should be purified by vacuum distillation to obtain pure this compound. Column chromatography is not practical at this scale.
Caption: Workflow for the scale-up synthesis.
Data and Expected Results
| Parameter | Laboratory Scale (5.0 g) | Scale-up (100 g) |
| Inputs | ||
| 1,4-Dioxaspiro[4.5]decan-8-one | 5.0 g (32.0 mmol) | 100 g (0.640 mol) |
| MeMgBr (3.0 M) | 12.8 mL (38.4 mmol) | 256 mL (0.768 mol) |
| Outputs | ||
| Theoretical Yield | 5.51 g | 110.2 g |
| Expected Actual Yield | 4.4 - 5.0 g | 88 - 100 g |
| Expected Yield (%) | 80 - 90% | 80 - 90% |
| Physical Properties | ||
| Appearance | Colorless to pale yellow viscous oil | Colorless to pale yellow viscous oil |
| Molecular Formula | C₉H₁₆O₃[3][4] | C₉H₁₆O₃[3][4] |
| Molecular Weight | 172.22 g/mol [4] | 172.22 g/mol [4] |
Characterization Data:
-
¹H NMR (CDCl₃): Peaks corresponding to the spiroketal protons (-O-CH₂-CH₂-O-) around 3.9 ppm, the methyl group singlet around 1.2 ppm, and the cyclohexyl ring protons from 1.5-2.0 ppm. The hydroxyl proton will appear as a broad singlet.
-
IR (neat): A strong, broad absorption in the region of 3400-3500 cm⁻¹ (O-H stretch) and a strong C-O stretch around 1100 cm⁻¹. Absence of a strong carbonyl (C=O) peak around 1715 cm⁻¹ indicates the consumption of the starting ketone.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By implementing rigorous safety measures, particularly concerning the management of the reaction exotherm through controlled addition and a reverse quench procedure, this synthesis can be safely and efficiently performed on scales up to 100g and beyond. The detailed workup and purification steps ensure the final product is obtained with high purity, making it suitable for subsequent applications in research and development.
References
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Quora. (2022). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]
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DCHAS.org. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
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American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
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YouTube. (2024). Grignard reaction safety. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]
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ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]
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PubMed Central. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). How to obtain pure alcohol from mixture of alcohol & carbonyl? (Grignard experiment). Retrieved from [Link]
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Journal of Chemical Education. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Retrieved from [Link]
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Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]
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ResearchGate. (n.d.). Dichlorovinylation of an Enolate: 8-Ethynyl-8-Methyl-1,4-Dioxaspiro[4.5]Dec-6-Ene. Retrieved from [Link]
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MDPI. (n.d.). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Retrieved from [Link]
-
ResearchGate. (2016). Green Synthesis of Acetals/Ketals: Efficient Solvent-Free Process for the Carbonyl/Hydroxyl Group Protection Catalyzed by SBA15 Materials. Retrieved from [Link]
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Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
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PubChem. (n.d.). 8-(m-Tolyl)-1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]
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8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol in the synthesis of natural product analogues
Application Notes & Protocols
Topic: 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol: A Versatile Chiral Building Block in the Synthesis of Natural Product Analogues
Audience: Researchers, scientists, and drug development professionals.
Abstract
The spiroketal moiety is a privileged structural motif found in a vast array of biologically active natural products, often serving as a rigid scaffold crucial for their therapeutic effects.[1][2][3] The synthesis of analogues of these complex molecules is a cornerstone of medicinal chemistry and drug discovery. This technical guide details the utility of this compound, a versatile and stereochemically rich building block, in the stereoselective synthesis of natural product analogues. We provide detailed, field-proven protocols for the preparation of this key intermediate and its subsequent elaboration into more complex molecular architectures. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide a deeper understanding of the synthetic strategy.
Introduction: The Strategic Importance of the Spiroketal Scaffold
Natural products containing spiroketal systems exhibit a wide range of biological activities, including antiparasitic (e.g., Avermectins), anticancer (e.g., Berkelic Acid), and antibiotic (e.g., Monensin A) properties.[4][5] The rigid, three-dimensional conformation of the spiroketal core often dictates the precise spatial orientation of functional groups, which is critical for high-affinity interactions with biological targets.[2] Consequently, the development of synthetic routes to access diverse spiroketal structures is of paramount importance.[3][6]
This compound emerges as a highly valuable starting material for several strategic reasons:
-
Embedded Functionality: It contains a tertiary alcohol, a site ripe for substitution or elimination reactions.
-
Protected Carbonyl: The 1,4-dioxaspiro moiety serves as a robust protecting group for a ketone, which is stable under nucleophilic and basic conditions but can be readily cleaved under acidic catalysis to unmask the carbonyl for further transformations.[7][8]
-
Introduced Stereocenter: The C8 position is a quaternary stereocenter, providing a key chiral element from an early stage in the synthesis.
This guide will demonstrate how these features are exploited to construct complex molecular backbones relevant to natural product analogue development.
Synthesis of the Core Building Block: this compound
The most direct and efficient synthesis of the title compound begins with the commercially available 1,4-Dioxaspiro[4.5]decan-8-one, which is the monoethylene ketal of cyclohexane-1,4-dione.[9][10] The synthesis involves a classic Grignard reaction to introduce the key methyl group and tertiary alcohol simultaneously.
Protocol 1: Grignard Addition to 1,4-Dioxaspiro[4.5]decan-8-one
This protocol describes the nucleophilic addition of a methyl group to the ketone functionality. The ethylene ketal is stable to the strongly basic/nucleophilic Grignard reagent, ensuring chemoselectivity.
Causality of Design:
-
Grignard Reagent: Methylmagnesium bromide is a potent, commercially available nucleophile ideal for creating the C-C bond and forming the tertiary alcohol in a single, high-yielding step.
-
Anhydrous Conditions: Grignard reagents are highly reactive with protic solvents (like water), which would quench the reagent. Therefore, anhydrous solvents (e.g., diethyl ether, THF) and flame-dried glassware are critical for success.
-
Saturated NH₄Cl Quench: A saturated aqueous solution of ammonium chloride is used for the workup. It is a mild acid that effectively protonates the intermediate magnesium alkoxide to yield the final alcohol while neutralizing any excess Grignard reagent, without being acidic enough to risk cleaving the ketal protecting group.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
|---|---|---|---|
| 1,4-Dioxaspiro[4.5]decan-8-one | 156.18 | 10.0 | 1.0 |
| Methylmagnesium Bromide (3.0 M in Et₂O) | - | 12.0 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Saturated aq. NH₄Cl | - | 20 mL | - |
| Ethyl Acetate | - | 150 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Step-by-Step Protocol:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 1,4-dioxaspiro[4.5]decan-8-one (1.56 g, 10.0 mmol) and anhydrous THF (50 mL).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add the methylmagnesium bromide solution (4.0 mL, 12.0 mmol, 3.0 M in Et₂O) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 2 hours.
-
Cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography (Silica gel, 20-40% ethyl acetate in hexanes) to yield this compound as a colorless oil. (Expected yield: 85-95%).
Application: Elaboration into a Spiroketal Natural Product Analogue Core
This section demonstrates a synthetic sequence to transform this compound into a more complex bicyclic spiroketal, a common core structure in many natural products.[11][12] The strategy involves leveraging the tertiary alcohol for a controlled elimination, followed by functional group manipulation of the resulting alkene, and finally, a deprotection/spiroketalization cascade.
Protocol 2: Multi-step Synthesis of a Dioxaspiro[5.5]undecane Analogue
This protocol showcases a powerful sequence where the initial building block is transformed into a dihydroxy ketone precursor, which then undergoes acid-catalyzed cyclization to form a new, thermodynamically favored spiroketal.[6][12]
Causality of Design:
-
Dehydration (Martin Sulfurane): While acid-catalyzed dehydration is possible, it can be harsh. Using Martin Sulfurane provides a mild, controlled method for dehydrating the tertiary alcohol to the exocyclic alkene, minimizing potential side reactions like rearrangement or premature ketal cleavage.
-
Hydroboration-Oxidation: This two-step process is chosen to convert the alkene into a primary alcohol with anti-Markovnikov regioselectivity. This is a crucial step for installing functionality at the terminus of a carbon chain, a common requirement in natural product synthesis.
-
Dess-Martin Oxidation: The Dess-Martin periodinane (DMP) is a mild and highly efficient oxidizing agent for converting the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid.
-
Acid-Catalyzed Deprotection/Spiroketalization: A Brønsted acid (like p-TsOH) serves a dual purpose.[13] It first catalyzes the hydrolysis of the ethylene ketal to reveal the ketone.[7] The same acid then catalyzes the intramolecular reaction between the newly formed ketone and the distal hydroxyl group (from the hydroboration step, after oxidation and a subsequent reduction not shown, or through an alternative path) to form the new six-membered spiroketal ring. This cyclization is often under thermodynamic control, leading to the most stable stereoisomer.[1]
Synthetic Scheme:
Caption: Synthetic pathway from the core building block to a spiroketal analogue.
Step-by-Step Protocol (Illustrative Steps):
Step A: Dehydration
-
Dissolve this compound (1.72 g, 10.0 mmol) in anhydrous CCl₄ (50 mL) under N₂.
-
Add Martin Sulfurane (1.1 eq) portion-wise at room temperature.
-
Stir for 3 hours until TLC indicates complete consumption of starting material.
-
Quench the reaction carefully with water, extract with dichloromethane, dry, and concentrate. Purify by chromatography to yield the alkene.
Step B: Hydroboration-Oxidation
-
Dissolve the alkene intermediate (1.54 g, 10.0 mmol) in anhydrous THF (30 mL) and cool to 0 °C.
-
Add BH₃·THF complex (1.0 M solution in THF, 11 mL, 11 mmol) dropwise.
-
Stir at RT for 4 hours.
-
Cool to 0 °C and slowly add water (5 mL), followed by 3 M NaOH (5 mL) and 30% H₂O₂ (5 mL).
-
Stir vigorously for 2 hours, then extract with ethyl acetate. Dry, concentrate, and purify to yield the primary alcohol.
Step C: Deprotection and Spiroketalization (Assuming the intermediate has been converted to the requisite dihydroxy ketone precursor)
-
To a solution of the dihydroxy ketone precursor (10.0 mmol) in toluene (100 mL), add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq).
-
Fit the flask with a Dean-Stark apparatus to remove water.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool to room temperature, wash with saturated aq. NaHCO₃, then brine.
-
Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography to yield the final spiroketal analogue.
Conclusion
This compound is a powerful and versatile chiral building block for the synthesis of natural product analogues. Its inherent functionality—a selectively addressable tertiary alcohol and a latent ketone—provides chemists with multiple handles for molecular elaboration. The protocols detailed herein demonstrate a reliable pathway to access this intermediate and showcase a strategic sequence for its conversion into complex spiroketal systems. By understanding the causality behind each synthetic step, researchers can adapt these methods to construct diverse libraries of novel compounds for screening in drug development programs, ultimately accelerating the discovery of new therapeutic agents.
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- 10. 1,4-Dioxaspiro[4.5]decan-8-one | C8H12O3 | CID 567415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. [PDF] Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products | Semantic Scholar [semanticscholar.org]
- 12. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
Welcome to the comprehensive technical support guide for the synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this ketalization reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction for maximal yield and purity.
The synthesis of this compound is a crucial step in the preparation of various complex molecules and pharmaceutical intermediates. The reaction involves the acid-catalyzed protection of the ketone in a 4-hydroxy-4-methylcyclohexanone precursor with ethylene glycol. While seemingly straightforward, this transformation is a reversible equilibrium, and its success hinges on careful control of reaction conditions to drive it towards the desired spiroketal product.[1][2]
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the synthesis. Each question is framed from a researcher's perspective, followed by a detailed explanation of the cause and a step-by-step solution.
Q1: My reaction yield is consistently low (<60%), and I recover a significant amount of the starting ketone. What is limiting my conversion?
Root Cause Analysis: This is the most common issue and almost always points to an unfavorable equilibrium position. The formation of a ketal from a ketone and a diol is a reversible condensation reaction that produces water as a byproduct.[2][3] According to Le Châtelier's principle, the presence of this water in the reaction mixture will push the equilibrium back towards the starting materials, preventing complete conversion.[3] Furthermore, ketones are generally less reactive than aldehydes, making effective water removal even more critical.[4]
Solutions:
-
Aggressive Water Removal: The single most effective way to increase yield is to remove water as it is formed.
-
Dean-Stark Apparatus: This is the classical and most robust method.[1][2] Use a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene. The azeotrope distills into the trap, water separates and is collected, and the anhydrous solvent returns to the reaction flask, continuously driving the equilibrium forward.
-
Molecular Sieves: For smaller-scale reactions where a Dean-Stark apparatus may be inefficient, activated 4 Å molecular sieves can be used.[5][6] A clever setup involves placing the sieves in a Soxhlet extractor or a modified addition funnel mounted between the flask and the condenser, preventing direct contact with the acidic reaction mixture which could neutralize the catalyst.[5][6]
-
-
Catalyst Optimization: While a catalyst is essential, its choice and amount are crucial.
-
Catalyst Loading: Excess acid can lead to side reactions, including dehydration of the tertiary alcohol or polymerization.[4][7] A catalytic amount (0.1-5 mol%) is typically sufficient. For this substrate, start with a lower loading of a strong acid like p-toluenesulfonic acid (p-TsOH).
-
Catalyst Type: p-Toluenesulfonic acid (p-TsOH) is often preferred over mineral acids like H₂SO₄ because it is a solid, easier to handle, and generally less prone to causing charring or decomposition.[3] Solid acid catalysts like Amberlyst-15 can also be effective and simplify workup through simple filtration.[3]
-
-
Reagent Stoichiometry: Using a slight excess of ethylene glycol (1.2-1.5 equivalents) can help shift the equilibrium towards the product. However, a large excess can complicate purification, so this should be optimized.
Q2: My reaction mixture is turning dark brown or black, and I'm getting a tar-like residue upon workup. What's causing this decomposition?
Root Cause Analysis: Darkening and polymerization are classic signs of substrate decomposition under harsh acidic conditions. The tertiary alcohol in the starting material (or product) is susceptible to acid-catalyzed elimination (dehydration) to form an alkene. This alkene can then polymerize under the reaction conditions, leading to the observed tar. Overly aggressive heating or excessive catalyst concentration exacerbates this issue.[8]
Solutions:
-
Reduce Catalyst Loading: This is the first variable to check. Try reducing the amount of p-TsOH to the low end of the catalytic range (e.g., 0.1-0.5 mol%). A recent study highlighted that even trace amounts of acid (0.1 mol%) can be highly effective without needing to remove water, although this is substrate-dependent.[7]
-
Control Reaction Temperature: Use the minimum temperature required to achieve a reasonable reaction rate and efficient azeotropic removal of water. For a toluene/Dean-Stark setup, refluxing at ~110 °C is standard, but ensure the heating is not overly vigorous.
-
Use a Milder Catalyst: If decomposition persists with p-TsOH, consider a Lewis acid catalyst like zirconium tetrachloride (ZrCl₄) or cerium(III) chloride (CeCl₃·7H₂O), which can be effective under milder conditions.[3][9]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or GC-MS. Once the starting material is consumed, proceed with the workup immediately. Prolonged exposure to heat and acid after completion only increases the likelihood of side reactions.[8]
Q3: I'm struggling with the purification. My crude product is an oil that is difficult to crystallize, and column chromatography gives poor separation. Any advice?
Root Cause Analysis: The product, this compound, is a relatively polar tertiary alcohol. The crude product is often contaminated with residual ethylene glycol (very polar), unreacted starting material, and non-polar polymeric byproducts. This wide range of polarities can make both crystallization and chromatography challenging.
Solutions:
-
Aqueous Workup is Key:
-
Neutralize Thoroughly: Before extraction, quench the reaction by pouring it into a cold, saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. This prevents acid-catalyzed deprotection during workup.
-
Wash to Remove Glycol: Ethylene glycol is highly soluble in water. Wash the organic layer multiple times (3-4x) with water or a saturated brine solution to thoroughly remove any excess glycol. This is a critical step for simplifying purification.
-
-
Optimizing Column Chromatography:
-
Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) to elute any non-polar polymeric gunk, then gradually increase the polarity (e.g., to 70:30 Hexane:Ethyl Acetate) to elute your product. The starting ketone will typically elute slightly before or with the product, requiring careful fractionation.
-
Silica Gel Treatment: If you suspect your product is acid-sensitive, you can neutralize the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%).[8]
-
-
Consider Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for larger scales, to separate it from non-volatile impurities.
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of this reaction? A: The reaction proceeds via a well-established acid-catalyzed mechanism.[2]
-
Protonation: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic.[3][10]
-
Nucleophilic Attack (1): One of the hydroxyl groups from ethylene glycol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added oxygen to one of the existing hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, forming a resonance-stabilized oxonium ion.[11]
-
Nucleophilic Attack (2): The second hydroxyl group of the ethylene glycol molecule attacks the electrophilic carbon in an intramolecular fashion, closing the five-membered ring.
-
Deprotonation: The catalyst is regenerated by deprotonation of the final intermediate, yielding the neutral spiroketal product.
Q: Which solvent is best for this synthesis? A: The ideal solvent should be inert to the reaction conditions and form an efficient azeotrope with water.
-
Toluene: The most common and effective choice. It forms an azeotrope with water that boils at 85 °C, allowing for efficient water removal in a Dean-Stark trap at its reflux temperature (~110 °C).
-
Benzene: Also highly effective, but its use is often restricted due to toxicity.
-
Cyclohexane: Another option for azeotropic distillation.
-
Dichloromethane (DCM) or Tetrahydrofuran (THF): Can be used if water is removed by other means, such as molecular sieves, but are generally less effective for driving the equilibrium via distillation.
Q: How can I monitor the reaction's progress effectively? A:
-
Thin-Layer Chromatography (TLC): This is the simplest method. Spot the reaction mixture against the starting material. The product ketal is typically less polar than the starting diol-ketone. Use a solvent system like 7:3 Hexane:Ethyl Acetate and visualize with a potassium permanganate stain.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides a more quantitative assessment of the conversion of the starting material to the product.
Visualizations & Data
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting low yields in the synthesis.
Caption: Troubleshooting decision tree for low yield.
Key Parameter Summary
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Water Removal | Molecular Sieves (in flask) | Dean-Stark Apparatus | More efficient and continuous removal of water, better for driving equilibrium.[1][2] |
| Catalyst | p-TsOH (5 mol%) | p-TsOH (0.5-1 mol%) | Reduces risk of acid-catalyzed dehydration and polymerization.[4][7] |
| Solvent | Dichloromethane (DCM) | Toluene | Forms a low-boiling azeotrope with water, enabling Dean-Stark removal. |
| Temperature | Room Temp to 40 °C | Reflux (~110 °C in Toluene) | Necessary for azeotropic distillation of water. |
| Workup | Simple Extraction | Bicarbonate quench, multiple brine washes | Ensures catalyst neutralization and complete removal of excess ethylene glycol. |
Optimized Experimental Protocol
This protocol incorporates the troubleshooting solutions for a robust and high-yielding synthesis.
Materials:
-
4-Hydroxy-4-methylcyclohexanone (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 eq)
-
Toluene (approx. 0.2 M concentration of ketone)
-
Saturated aq. NaHCO₃ solution
-
Saturated aq. NaCl (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (Hexane, Ethyl Acetate)
Apparatus Setup:
-
Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven- or flame-dried to remove residual moisture.[8]
-
The entire apparatus should be under an inert atmosphere (e.g., Nitrogen or Argon).
Procedure:
-
To the round-bottom flask, add 4-hydroxy-4-methylcyclohexanone, toluene, and ethylene glycol.
-
Add the p-TsOH·H₂O catalyst.
-
Fill the Dean-Stark trap with toluene.
-
Heat the mixture to a gentle reflux using a heating mantle. You should observe the toluene/water azeotrope condensing and collecting in the trap. Water will separate to the bottom of the trap.
-
Continue refluxing until no more water is collected in the trap and TLC/GC-MS analysis indicates complete consumption of the starting ketone (typically 4-8 hours).
-
Allow the reaction to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing an equal volume of cold, saturated NaHCO₃ solution. Shake gently at first to avoid pressure buildup, then more vigorously.
-
Separate the layers. Wash the organic layer sequentially with water (2x) and then with brine (1x). This is crucial for removing the highly water-soluble ethylene glycol.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil via flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford this compound as a pure compound.
Synthesis Workflow Diagram
Caption: Step-by-step synthesis and workup workflow.
References
-
Organic Chemistry Portal. (n.d.). Acetal synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetal. Retrieved from [Link]
-
Li, G., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346-5355. [Link]
-
LibreTexts Chemistry. (2019). 14.3: Acetal Formation. Retrieved from [Link]
-
Wright, A. C., et al. (2019). Small-Scale Procedure for Acid-Catalyzed Ketal Formation. The Journal of Organic Chemistry, 84(17), 11258–11260. [Link]
-
Anderson, E., & Fife, T. H. (1969). Intermolecular general-acid catalysis in acetal hydrolysis. Journal of the Chemical Society B: Physical Organic, 1033-1036. [Link]
-
Shi, Y., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports, 35(1), 70-111. [Link]
-
Stoltz Group, Caltech. (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Zhang, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346-5355. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 10.4: Acetals and Ketals. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
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- 9. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
Welcome to the technical support guide for the synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common side reactions, optimize your reaction conditions, and ensure the highest possible purity and yield.
The synthesis of this compound is primarily achieved through the acid-catalyzed ketalization of 4-hydroxy-4-methylcyclohexanone with ethylene glycol. While seemingly straightforward, this reaction is an equilibrium process susceptible to several competing pathways that can significantly impact the outcome. This guide addresses these challenges in a practical, question-and-answer format.
Part 1: The Core Reaction - Mechanism and Optimal Conditions
The formation of the spiroketal is an acid-catalyzed nucleophilic addition of an alcohol to a ketone.[1] The reaction proceeds through a hemiacetal intermediate.[2][3] To favor the formation of the final ketal product, the water generated during the reaction must be actively removed, thereby driving the equilibrium forward in accordance with Le Châtelier's principle.[4][5]
Caption: Acid-catalyzed mechanism for ketal formation.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses the most common issues encountered during the synthesis.
FAQ 1: My yield is very low, and I've recovered a lot of my starting material. What is causing the incomplete reaction?
Answer: This is the most common problem and is almost always due to the reversible nature of ketalization. The reaction between the ketone and ethylene glycol exists in equilibrium with the starting materials and the final product.[4] To achieve a high yield, you must actively shift this equilibrium to the product side.
-
Causality: The presence of water, a byproduct of the reaction, can hydrolyze the ketal product back to the starting ketone.[3][4]
-
Troubleshooting Steps:
-
Water Removal: The most effective method is azeotropic distillation using a Dean-Stark apparatus with a solvent like benzene or toluene.[3][6] As the solvent refluxes, it carries water over into the trap, physically removing it from the reaction mixture.
-
Drying Agents: Alternatively, including molecular sieves (3Å or 4Å) in the reaction flask can sequester the water as it forms. This is a viable option if a Dean-Stark setup is not available.
-
Reactant Stoichiometry: Using a slight excess of ethylene glycol (e.g., 1.2-1.5 equivalents) can also help drive the reaction forward.
-
FAQ 2: I've isolated a major byproduct that is less polar than my desired product and shows signals for a double bond in my NMR analysis. What is this impurity?
Answer: You are likely observing the product of an acid-catalyzed dehydration of the tertiary alcohol. This is the most significant side reaction for this specific synthesis.
-
Causality: The acidic conditions required for ketalization can also protonate the tertiary hydroxyl group, converting it into a good leaving group (water).[2] Subsequent loss of water generates a stable tertiary carbocation, which then eliminates a proton to form an alkene: 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene . This elimination follows an E1 mechanism.
-
Troubleshooting Steps:
-
Temperature Control: Higher temperatures accelerate the rate of elimination. Conduct the reaction at the minimum temperature required for efficient water removal.
-
Catalyst Choice: Strong, non-nucleophilic acids like p-toluenesulfonic acid (p-TsOH) are standard.[6] However, if dehydration is severe, consider using a milder catalyst or a heterogeneous acid catalyst (e.g., Amberlyst-15 resin), which can sometimes offer greater selectivity and can be easily filtered off.[7]
-
Reaction Time: Do not let the reaction run longer than necessary. Monitor its progress by TLC or GC and proceed with the workup as soon as the starting material is consumed.
-
Caption: E1 mechanism for the dehydration side reaction.
FAQ 3: My reaction mixture turned dark, and I have a significant amount of a non-filterable, sticky residue after workup. What's happening?
Answer: This often indicates polymerization or degradation.
-
Causality: The alkene byproduct formed from dehydration (see FAQ 2) is susceptible to acid-catalyzed polymerization, leading to oligomeric or polymeric tars. Highly aggressive acidic conditions (e.g., concentrated sulfuric acid) or excessive heat can also cause decomposition of the starting material or product.
-
Troubleshooting Steps:
-
Use a Milder Catalyst: Switch from H₂SO₄ to p-TsOH or an acidic resin. Use the minimum catalytic amount necessary.
-
Lower the Temperature: As stated before, use the lowest effective reflux temperature. If using benzene (b.p. 80 °C) causes issues, consider a lower-boiling azeotroping agent if feasible, though this is often a trade-off with water removal efficiency.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions that may contribute to discoloration and degradation.
-
FAQ 4: How do I effectively purify my product away from the alkene byproduct?
Answer: The polarity difference between the desired alcohol and the non-polar alkene byproduct makes them readily separable by standard silica gel column chromatography.
-
Methodology:
-
Adsorbent: Use standard mesh silica gel (e.g., 230-400 mesh).
-
Eluent System: A gradient elution is typically most effective. Start with a low-polarity solvent system, such as 5% ethyl acetate in hexanes. The non-polar alkene byproduct will elute first. Gradually increase the polarity of the eluent (e.g., to 15-25% ethyl acetate in hexanes) to elute the desired product, this compound.
-
Monitoring: Carefully monitor the column fractions using TLC, staining with a potassium permanganate (KMnO₄) solution. The alkene byproduct will show up as a yellow spot on a purple background immediately, while the desired alcohol will not react.
-
Part 3: Experimental Protocols & Data
Protocol 1: Optimized Synthesis of this compound
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: To the flask, add 4-hydroxy-4-methylcyclohexanone (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq), and toluene (approx. 5-10 mL per gram of ketone).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC/GC analysis indicates full consumption of the starting ketone.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via silica gel column chromatography as described in FAQ 4.
Table 1: Comparative Analytical Data
| Property | This compound (Product) | 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene (Byproduct) |
| Formula | C₉H₁₆O₃ | C₉H₁₄O₂ |
| MW | 172.22 g/mol | 154.21 g/mol |
| IR (cm⁻¹) | 3600-3200 (broad, O-H stretch) , 2950-2850 (C-H), 1100 (C-O) | 3050 (vinylic C-H), 2950-2850 (C-H), 1650 (C=C stretch) , 1100 (C-O) |
| ¹H NMR (δ, ppm) | ~1.2 (s, 3H, -CH₃), 1.5-1.9 (m, 8H, -CH₂-), ~2.5 (s, 1H, -OH), ~3.9 (s, 4H, -OCH₂CH₂O-) | ~1.7 (s, 3H, -CH₃), 1.6-2.3 (m, 6H, -CH₂-), ~3.9 (s, 4H, -OCH₂CH₂O-), ~5.4 (m, 1H, vinylic C-H) |
| ¹³C NMR (δ, ppm) | ~25-40 (-CH₂-), ~30 (-CH₃), ~64 (-OCH₂CH₂O-), ~70 (C-OH) , ~108 (spiro-C) | ~25-40 (-CH₂-), ~23 (-CH₃), ~64 (-OCH₂CH₂O-), ~108 (spiro-C), ~120 (vinylic C-H) , ~135 (vinylic C) |
Part 4: Troubleshooting Workflow
This diagram provides a logical path from an observed problem to a validated solution.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Wikipedia. (n.d.). Acetal. Retrieved January 4, 2026, from [Link].
-
Ningbo Inno Pharmchem Co., Ltd. (2025). The Chemistry of 1,4-Dioxaspiro[4.5]decan-8-one: Applications in Synthesis and Material Science. Retrieved January 4, 2026, from [Link].
-
Chemistry LibreTexts. (2022, July 20). 10.4: Acetals and Ketals. Retrieved January 4, 2026, from [Link].
-
ResearchGate. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved January 4, 2026, from [Link].
-
The Organic Chemistry Tutor. (2021, February 28). Acetal and Ketal Formation [Video]. YouTube. Retrieved January 4, 2026, from [Link].
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved January 4, 2026, from [Link].
-
PubMed. (2018, January 25). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Retrieved January 4, 2026, from [Link].
-
PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved January 4, 2026, from [Link].
-
Arkat USA. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Retrieved January 4, 2026, from [Link].
-
ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved January 4, 2026, from [Link].
-
PubMed. (2010, August). Isolation, biological activity and synthesis of benzannulated spiroketal natural products. Retrieved January 4, 2026, from [Link].
-
Casual Chemistry. (2021, June 23). Acetal Formation - Organic Chemistry, Reaction Mechanism [Video]. YouTube. Retrieved January 4, 2026, from [Link].
-
ResearchGate. (n.d.). Benzannulated Spiroketal Natural Products: Isolation, Biological Activity, Biosynthesis, and Total Synthesis. Retrieved January 4, 2026, from [Link].
-
Matthew Donahue. (2024, March 2). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial [Video]. YouTube. Retrieved January 4, 2026, from [Link].
-
The Organic Chemistry Tutor. (2024, March 10). Acetal Practice Problems [Video]. YouTube. Retrieved January 4, 2026, from [Link].
-
MDPI. (n.d.). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Retrieved January 4, 2026, from [Link].
-
Chemistry Steps. (n.d.). Acetals and Hemiacetals with Practice Problems. Retrieved January 4, 2026, from [Link].
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxycyclohexanone ethylene monoketal. Retrieved January 4, 2026, from [Link].
-
Chemistry LibreTexts. (2023, January 22). Addition of Alcohols to form Hemiacetals and Acetals. Retrieved January 4, 2026, from [Link].
-
ResearchGate. (n.d.). Dichlorovinylation of an Enolate: 8-Ethynyl-8-Methyl-1,4-Dioxaspiro[4.5]Dec-6-Ene. Retrieved January 4, 2026, from [Link].
-
PubChem. (n.d.). This compound. Retrieved January 4, 2026, from [Link].
-
ResearchGate. (n.d.). General reaction mechanism for the ketalization of cyclohexanone with glycol. Retrieved January 4, 2026, from [Link].
-
ACS Publications. (2019, January 18). Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Brønsted Acidic Ionic Liquids as Catalysts. Retrieved January 4, 2026, from [Link].
-
ResearchGate. (n.d.). Ketalization of cyclohexanone with propane-1,2-diol catalyzed by Co(NO₃)₂ and DH₂O. Retrieved January 4, 2026, from [Link].
-
Nanjing Tech University. (n.d.). Synthesis optimization and kinetics for ketalization of cyclohexanone with ethylene glycol in a zeolite membrane reactor. Retrieved January 4, 2026, from [Link].
- Google Patents. (n.d.). CN105817228A - Method for preparing cyclohexanone glycol ketal compounds by directly using fly ash as catalyst.
-
Pearson. (2024, June 23). Predict the products formed when cyclohexanone reacts with the following reagents. (d) ethylene glycol and p-toluenesulfonic acid. Retrieved January 4, 2026, from [Link].
-
Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. Retrieved January 4, 2026, from [Link].
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Technical Support Center: Purification of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
Welcome to the technical support center for the purification of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Drawing upon established chemical principles and extensive laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity this compound.
Introduction
This compound is a tertiary alcohol containing a ketal protecting group. Its synthesis, commonly achieved through the Grignard reaction of methylmagnesium halide with 1,4-dioxaspiro[4.5]decan-8-one, presents a unique set of purification challenges. The polarity of the hydroxyl group, the potential for unreacted starting materials, and the acid sensitivity of the ketal moiety necessitate a carefully considered purification strategy. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: My crude product is an oil and I'm struggling with column chromatography.
Question: I've performed a Grignard reaction to synthesize this compound, and after workup, I have a viscous oil. My initial attempts at flash column chromatography are giving poor separation. What am I doing wrong?
Answer: This is a common issue. The high polarity of the tertiary alcohol can cause it to streak on a standard silica gel column, leading to poor separation from less polar impurities. Here’s a systematic approach to troubleshoot and optimize your column chromatography:
Underlying Causes and Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal. A solvent system with too high or too low a polarity will result in either co-elution of your product with impurities or your product remaining on the column.
-
Column Overloading: Applying too much crude material to the column will exceed its separation capacity.
-
Improper Column Packing: An improperly packed column with channels or cracks will lead to a non-uniform solvent front and poor separation.
Step-by-Step Experimental Protocol for Optimized Flash Column Chromatography:
-
Thin-Layer Chromatography (TLC) Analysis: Before running a column, always determine the optimal solvent system using TLC.
-
** spotting:** Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot this on a silica gel TLC plate.
-
Eluent Screening: Develop the TLC plate in a variety of solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Gradually increase the proportion of ethyl acetate (e.g., 10%, 20%, 30% ethyl acetate in hexanes).
-
Optimal Rf: Aim for an Rf (retention factor) of 0.25-0.35 for your desired product. This generally provides the best separation on a column.
-
-
Column Preparation and Loading:
-
Slurry Packing: For best results, pack your column using a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). This minimizes the risk of air bubbles and channels.
-
Dry Loading: To avoid streaking of your polar product, it is highly recommended to "dry load" your sample.
-
Dissolve your crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and mix to form a slurry.
-
Evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
-
-
Elution:
-
Begin eluting with the solvent system identified by TLC.
-
If separation is still challenging, consider using a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.
-
Visualization of TLC Plates:
Since this compound lacks a strong UV chromophore, you will need to use a staining method for visualization.[1][2]
| Stain | Preparation | Visualization | Target Functional Groups |
| Potassium Permanganate (KMnO4) | Dissolve 1.5g of KMnO4, 10g of K2CO3, and 1.25mL of 10% NaOH in 200mL of water. | Yellow spots on a purple background. Gentle heating may be required. | Alcohols, and other oxidizable groups.[1] |
| p-Anisaldehyde | To 135mL of absolute ethanol, add 5mL of concentrated sulfuric acid, 1.5mL of glacial acetic acid, and 3.7mL of p-anisaldehyde. | Variety of colored spots on a pink/purple background upon heating. | Alcohols, aldehydes, and ketones.[2] |
| Vanillin | Prepare a solution of 15g vanillin in 250mL ethanol and 2.5mL of concentrated sulfuric acid. | Range of colors for different spots upon heating. | Alcohols, aldehydes, and ketones.[1] |
Problem 2: My purified product is still a viscous oil, and I need a crystalline solid.
Question: I have successfully purified this compound by column chromatography, but it remains a thick oil. For my next synthetic step and for characterization, I need it to be a solid. How can I induce crystallization?
Answer: It is not uncommon for tertiary alcohols to be oils or low-melting solids. Recrystallization is the primary method for obtaining a crystalline product. The key is to find a suitable solvent or solvent pair.
Step-by-Step Experimental Protocol for Recrystallization:
-
Solvent Screening:
-
Place a small amount of your purified oil in several small test tubes.
-
Add a few drops of different solvents to each tube. A good solvent for recrystallization will dissolve the compound when hot but not at room temperature or when cold.
-
Good single solvents to try: Diethyl ether, methyl t-butyl ether (MTBE), or toluene.
-
Solvent Pairs: If you cannot find a suitable single solvent, a solvent pair is often effective.[3][4] The compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.
-
Dissolve your oil in a minimal amount of a "good" solvent (e.g., dichloromethane or acetone).
-
Slowly add a "poor" solvent (e.g., hexanes or pentane) at room temperature until the solution becomes slightly cloudy (the point of saturation).
-
Gently warm the mixture until it becomes clear again.
-
-
-
Recrystallization Procedure:
-
Dissolve the bulk of your purified oil in a minimal amount of the chosen hot solvent or solvent pair.
-
Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of an oil rather than crystals.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal (if available).
-
Once crystals have formed at room temperature, place the flask in an ice bath or refrigerator to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under high vacuum.
-
Logical Workflow for Recrystallization Solvent Selection:
Caption: Workflow for selecting a suitable recrystallization solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound synthesized via a Grignard reaction?
A1: The most common impurities originating from the Grignard synthesis are:
-
Unreacted 1,4-dioxaspiro[4.5]decan-8-one: This is the starting ketone. It is less polar than your product and should elute earlier during column chromatography.
-
Biphenyl: If you used methylmagnesium bromide prepared from bromobenzene, biphenyl is a common coupling side product.[5] It is a non-polar hydrocarbon and will elute very quickly from a silica gel column.
-
Magnesium Salts: Inorganic magnesium salts from the Grignard reagent and workup should be removed during the aqueous workup. Ensure you perform thorough extractions and brine washes.
Q2: I suspect my product is decomposing on the silica gel column. Is this possible?
A2: Yes, this is a valid concern. The ketal functional group is sensitive to acid. While silica gel is generally considered neutral, it can be slightly acidic and can catalyze the deprotection of the ketal to reveal the ketone.
-
Symptoms of Decomposition: You might observe a new, more polar spot on your TLC that corresponds to 4-hydroxy-4-methylcyclohexanone.
-
Prevention:
-
Neutralize Silica Gel: You can neutralize your silica gel by washing it with a dilute solution of triethylamine in your column solvent (e.g., 1% triethylamine in hexanes) before packing the column.
-
Use Alumina: Basic or neutral alumina can be used as the stationary phase instead of silica gel.
-
Minimize Contact Time: Run your column as quickly as possible without sacrificing separation efficiency.
-
Q3: Can I use reversed-phase chromatography for this purification?
A3: While normal-phase chromatography is more common for this type of molecule, reversed-phase chromatography is a viable option, especially if you are struggling with normal-phase.
-
Stationary Phase: You would use a C18-functionalized silica gel.
-
Mobile Phase: The mobile phase would be a mixture of polar solvents, typically water and acetonitrile or methanol. Your product, being moderately polar, would be retained, while non-polar impurities like biphenyl would elute very quickly.
Q4: How can I confirm the purity of my final product?
A4: A combination of techniques should be used to confirm the purity:
-
Thin-Layer Chromatography (TLC): Your final product should appear as a single spot in a suitable solvent system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method. The spectra should be clean and match the expected structure of this compound, with no signals corresponding to the impurities mentioned above.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can provide both purity information and confirm the molecular weight of your product.
Impurity Formation and Removal Workflow:
Caption: A workflow illustrating the formation of common impurities and the steps for their removal.
References
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available at: [Link]
-
TLC Visualization Methods. Available at: [Link]
-
Reddit. Go-to recrystallization solvent mixtures. Available at: [Link]
-
Thin Layer Chromatography. Available at: [Link]
-
Recrystallization-1.pdf. Available at: [Link]
-
Chemistry LibreTexts. Visualizing TLC Plates. Available at: [Link]
-
ResearchGate. Visualization of alcohols in TLC? Available at: [Link]
-
Chemistry LibreTexts. The Grignard Reaction (Experiment). Available at: [Link]
-
Grignard Reaction. Available at: [Link]
Sources
Technical Support Center: Purification of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
Welcome to the technical support center for the purification of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable spiroketal tertiary alcohol. Our goal is to equip you with the knowledge to confidently navigate the purification process and obtain a high-purity final product.
Introduction
This compound is a key building block in various synthetic applications. Its unique structure, featuring a tertiary alcohol and a ketal functional group, presents specific challenges during purification. Understanding the potential impurities and the chemical sensitivities of this molecule is paramount to developing an effective purification strategy. This guide provides a structured approach to identifying and removing impurities, ensuring the integrity of your final compound.
Understanding the Chemistry: Potential Impurities and Stability
The most common synthetic route to this compound involves the Grignard reaction between a methylmagnesium halide and 1,4-dioxaspiro[4.5]decan-8-one. This reaction, while generally efficient, can lead to several impurities that need to be addressed during purification.
Common Impurities:
-
Unreacted Starting Material: Residual 1,4-dioxaspiro[4.5]decan-8-one is a common impurity.
-
Grignard Byproducts: While less common with methylmagnesium halides, byproducts from the Grignard reagent can be present.
-
Dehydration Products: The tertiary alcohol is susceptible to dehydration, especially under acidic conditions or at elevated temperatures, leading to the formation of olefinic impurities.[1][2]
-
Ring-Opened Products: The spiroketal is sensitive to acidic conditions and can undergo hydrolysis to the corresponding diol-ketone.[3]
Key Stability Considerations:
-
Acid Sensitivity: The ketal protecting group is labile in acidic environments. Exposure to strong acids, and even prolonged exposure to silica gel during chromatography, can lead to deprotection.
-
Thermal Sensitivity: Tertiary alcohols can undergo dehydration at elevated temperatures, particularly in the presence of trace acids.[1]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude NMR shows the presence of the starting ketone. What is the best way to remove it?
A1: The unreacted starting ketone, 1,4-dioxaspiro[4.5]decan-8-one, is more nonpolar than the desired tertiary alcohol product. This difference in polarity can be exploited for separation.
-
Flash Column Chromatography: This is the most effective method. A silica gel column with a gradient elution of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) will allow for the separation of the less polar ketone from the more polar alcohol. An ideal solvent system should provide an Rf value of approximately 0.2-0.4 for the desired product on a TLC plate.[4][5][6]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be effective. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may be necessary to achieve good separation.[7][8][9]
Q2: I am observing a new, less polar spot on my TLC after purification, and my NMR shows olefinic protons. What is happening?
A2: The appearance of a less polar spot and olefinic protons in the NMR spectrum is a strong indication of dehydration of the tertiary alcohol.[1][2] This can occur under a few circumstances:
-
Acidic Conditions: If you used an acidic workup for your Grignard reaction and did not neutralize it properly, residual acid can catalyze the dehydration. Similarly, standard silica gel can be slightly acidic, promoting dehydration during column chromatography.
-
High Temperatures: Attempting to purify the compound by distillation at atmospheric pressure can lead to thermal dehydration.
Troubleshooting Steps:
-
Neutralize Silica Gel: If using column chromatography, you can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (1-3%).[6]
-
Avoid High Temperatures: If distillation is necessary, it should be performed under high vacuum to lower the boiling point and minimize thermal stress on the molecule.
-
Gentle Workup: Ensure your reaction workup is performed under neutral or slightly basic conditions. Washing the organic layer with a saturated sodium bicarbonate solution can help neutralize any residual acid.
Q3: My yield is low after column chromatography, and I suspect my compound is sticking to the silica gel. How can I improve recovery?
A3: The polar hydroxyl group can lead to strong interactions with the polar silica gel stationary phase, resulting in tailing peaks and poor recovery.
-
Optimize Your Solvent System: For polar compounds, a more polar mobile phase, such as methanol in dichloromethane or ethyl acetate, can help to elute the compound more effectively.[4][5][10]
-
Use a Different Stationary Phase: If silica gel proves problematic, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica, such as diol-bonded silica.
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol mobile phase can be a viable alternative.[5]
Q4: Can I purify this compound by recrystallization? What is a good solvent system to try?
A4: Recrystallization can be an effective purification method if your compound is a solid at room temperature and you can find a suitable solvent or solvent mixture. The goal is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.[7][11]
-
Single Solvent: For a polar alcohol, you might try solvents like ethanol, isopropanol, or ethyl acetate.
-
Mixed Solvents: A mixed solvent system often provides better results for polar molecules.[8][9] Common pairs to screen include:
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane
-
Dichloromethane/Hexane
-
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolve the crude product in a minimum amount of the hot "good" solvent (the solvent in which it is more soluble).
-
While the solution is still hot, add the "bad" solvent (the solvent in which it is less soluble) dropwise until the solution becomes slightly cloudy.
-
Add a few drops of the "good" solvent back until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
Q5: I am concerned about the stability of the spiroketal during purification. What precautions should I take?
A5: The spiroketal is an acid-sensitive functional group.[3] To prevent its degradation during purification:
-
Avoid Strong Acids: Use neutral or slightly basic conditions during your workup and purification steps.
-
Minimize Contact Time with Silica Gel: If using column chromatography, do not let the compound sit on the column for an extended period. Elute the compound as efficiently as possible.
-
Use Neutralized Silica or Alumina: As mentioned earlier, treating your silica gel with a base or using alumina can prevent acid-catalyzed decomposition.
Experimental Protocols
Flash Column Chromatography for Purification of this compound
This protocol provides a general guideline for purifying the target compound using flash chromatography on silica gel.
1. Thin-Layer Chromatography (TLC) Analysis: a. Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various solvent systems to find an optimal mobile phase. A good starting point is a mixture of hexanes and ethyl acetate.[4] d. The ideal solvent system will give your product an Rf value of ~0.3 and show good separation from impurities.
2. Column Preparation: a. Select an appropriately sized flash chromatography column based on the amount of crude material. b. Prepare a slurry of silica gel in the initial, less polar mobile phase. c. Pack the column with the slurry, ensuring there are no air bubbles.
3. Sample Loading: a. Dry Loading (Recommended for optimal resolution): i. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). ii. Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. iii. Carefully add the dry sample to the top of the packed column. b. Wet Loading: i. Dissolve the crude product in a minimal amount of the initial mobile phase. ii. Carefully load the solution onto the top of the column.
4. Elution and Fraction Collection: a. Begin eluting with the initial non-polar solvent system. b. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). c. Collect fractions and monitor them by TLC to identify those containing the pure product.
5. Product Isolation: a. Combine the pure fractions. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dry the purified product under high vacuum to remove any residual solvent.
Decision-Making Workflow for Purification
Caption: A decision-making workflow for the purification of this compound.
Quantitative Data Summary
| Parameter | 1,4-dioxaspiro[4.5]decan-8-one (Starting Material) | This compound (Product) |
| Molecular Formula | C₈H₁₂O₃ | C₉H₁₆O₃ |
| Molecular Weight | 156.18 g/mol | 172.22 g/mol |
| Polarity | Less Polar | More Polar |
| Typical TLC Rf | Higher | Lower |
Note: Rf values are dependent on the specific TLC plate and solvent system used.
Logical Relationship Diagram
Caption: The relationship between the synthesis, potential impurities, and conditions that can affect the purity of the final product.
References
-
Recrystallization Guide. (n.d.). Retrieved from [Link]
-
Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc. Retrieved from [Link]
-
How to purify tertiary alcohol? (2024, April 22). ResearchGate. Retrieved from [Link]
-
Mixed-solvent recrystallisation. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
- Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. (2015). ACS Macro Letters, 4(1), 114-118.
-
Alcohol Dehydration (Elimination). (n.d.). Retrieved from [Link]
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]
-
Dehydration of alcohols. (n.d.). Chemguide. Retrieved from [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved from [Link]
-
Dehydration Reactions of Alcohols. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. (n.d.). PrepChem.com. Retrieved from [Link]
-
The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Dehydrogenation (Dehydration) of Alcohols. (n.d.). BYJU'S. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. sorbtech.com [sorbtech.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Technical Support Center: Purity Assessment of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
Welcome to the technical support guide for the analytical assessment of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol (CAS No. 66336-42-3). This resource is designed for researchers, quality control analysts, and drug development professionals who require robust and reliable methods for determining the purity of this key chemical intermediate. This guide provides in-depth, field-tested insights in a direct question-and-answer format to address specific experimental challenges.
Introduction
This compound is a tertiary alcohol containing a spiroketal moiety. Its molecular formula is C₉H₁₆O₃ and it has a molecular weight of 172.22 g/mol .[1] The purity of this compound is critical for its intended applications, as impurities can lead to undesirable side reactions, lower yields, and potential safety concerns in downstream processes. This guide outlines the primary analytical techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR)—for comprehensive purity evaluation.
Frequently Asked Questions (FAQs)
General Purity Questions
Q: What are the common impurities expected in this compound?
A: Impurities are typically process-related and can originate from starting materials, by-products, or degradation. Common impurities may include:
-
Starting Materials: Unreacted 1,4-cyclohexanedione monoethylene ketal or methylmagnesium bromide (or other Grignard reagents).
-
By-products: Dehydration of the tertiary alcohol to form the corresponding alkene.
-
Solvents: Residual solvents from the synthesis and purification process (e.g., diethyl ether, THF, toluene).
Q: What is a typical acceptance purity level for this compound?
A: The required purity level depends heavily on the application.
-
For research and development (R&D): A purity of ≥95% is often acceptable.
-
For use as a pharmaceutical intermediate under Good Manufacturing Practice (GMP): Purity requirements are much stricter, typically ≥99.0%, with specific limits on individual known and unknown impurities. Method validation according to guidelines like ICH Q2(R1) is mandatory in this context.[2][3][4][5]
Gas Chromatography (GC) Analysis
Gas chromatography is a primary technique for assessing the purity of volatile and thermally stable compounds like this compound.[6][7]
Q1: My GC peak for this compound is tailing. What are the causes and solutions?
A: Peak tailing for an alcohol is a classic sign of unwanted chemical interactions within the GC system. The tertiary hydroxyl group is polar and can form hydrogen bonds with active sites (e.g., exposed silanols) in the injector liner or the column itself.[8]
-
Causality: This reversible adsorption disrupts the normal partitioning process, causing some molecules to be retained longer, resulting in a tailed peak.[9]
-
Troubleshooting Steps:
-
Check for System Activity: Inject a hydrocarbon standard. If it does not tail, the problem is specific to your polar analyte.[10]
-
Inlet Maintenance: The injector liner is a common source of activity. Replace it with a new, deactivated liner. Glass wool, if used, can also be a source of activity.[9][11]
-
Column Conditioning: If the column has been unused, or exposed to air, it may need reconditioning according to the manufacturer's instructions.
-
Column Trimming: Cut 10-15 cm from the front of the column to remove non-volatile residues or damaged sections.[11]
-
Use a More Inert Column: Select a column specifically designed for analyzing polar compounds, often labeled as "WAX" or with "inert" in their branding.
-
Derivatization: As a last resort, you can derivatize the alcohol (e.g., silylation) to block the hydroxyl group, making the molecule less polar and eliminating the primary cause of tailing.
-
Q2: I see unexpected peaks in my GC chromatogram. How do I identify them?
A: The most powerful tool for identifying unknown peaks is Gas Chromatography-Mass Spectrometry (GC-MS).[6][12]
-
Workflow:
-
Run the sample on a GC-MS system using the same chromatographic conditions.
-
Obtain the mass spectrum for each unknown peak.
-
Analyze the fragmentation pattern. For this compound, expect to see a molecular ion (M+) at m/z 172 (if it's stable enough) and characteristic fragments from the loss of a methyl group (M-15, m/z 157) or water (M-18, m/z 154).[13][14] The fragmentation of the spiroketal ring system can also yield specific ions.[15]
-
Compare the obtained spectra against a library (e.g., NIST) and known fragmentation rules to propose structures for the impurities.[16]
-
| Recommended GC-FID Parameters | |
| Parameter | Typical Value |
| Column | Mid-polarity, e.g., DB-624, ZB-WAXplus |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
High-Performance Liquid Chromatography (HPLC) Analysis
Q1: When should I use HPLC instead of GC for purity analysis?
A: HPLC is preferred when you need to analyze non-volatile or thermally labile impurities. While the parent compound is GC-amenable, some synthesis by-products or degradation products may not be. HPLC provides an orthogonal (different mechanism) view of the sample's purity.
Q2: What are the recommended HPLC conditions for this polar compound?
A: Being a relatively polar molecule, this compound can be challenging to retain on standard C18 reversed-phase columns, especially with highly aqueous mobile phases.[17][18][19]
-
Recommended Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Causality: HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent (like acetonitrile). This allows for the retention of polar compounds that are poorly retained in reversed-phase chromatography.[20]
-
-
Alternative Approach: Aqueous C18 Columns
-
Use a modern reversed-phase column designed for use with highly aqueous mobile phases (often labeled "AQ" or "T3"). These columns resist the "phase collapse" or "dewetting" that can occur with traditional C18 columns under these conditions.
-
| Recommended HILIC-ELSD/CAD Parameters | |
| Parameter | Typical Value |
| Column | HILIC phase (e.g., Amide, Silica) |
| Dimensions | 150 mm x 4.6 mm ID, 3.5 µm particle size |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 10 mM Ammonium Formate in Water |
| Gradient | 95% A to 60% A over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) |
| Why ELSD/CAD? | The compound lacks a strong UV chromophore, making these universal detectors more suitable than a standard UV detector. |
Quantitative NMR (qNMR) Spectroscopy
Q1: How can ¹H NMR be used for a precise purity assessment?
A: Quantitative NMR (qNMR) is a powerful primary method for determining purity without needing a reference standard of the analyte itself.[21][22] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[22][23]
-
Principle: You compare the integral of a known, pure internal standard with the integral of the analyte to calculate the analyte's purity.[24][25]
-
Key Steps for Accurate qNMR:
-
Select an Internal Standard: Choose a high-purity standard (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum with peaks that do not overlap with your analyte's signals.
-
Accurate Weighing: Precisely weigh both the internal standard and your sample.
-
Ensure Complete Dissolution: Use a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Optimize Acquisition Parameters: Use a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of both the standard and the analyte, to ensure full signal recovery. A 30-second delay is often a safe starting point.
-
Process Data Carefully: Apply a zero-order phase correction and a baseline correction. Integrate the relevant peaks accurately.
-
-
Purity Calculation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Troubleshooting Guides
Guide 1: Investigating Out-of-Specification (OOS) Purity Results
When a batch fails its purity specification, a systematic investigation is crucial. The following workflow helps to identify the root cause without bias.
Caption: Workflow for investigating an Out-of-Specification (OOS) purity result.
Guide 2: Workflow for Identifying an Unknown Impurity
This workflow combines chromatographic separation with spectroscopic analysis to elucidate the structure of an unknown impurity.
Caption: A systematic workflow for the identification of an unknown impurity.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories Inc. [Link]
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ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. (2024). [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. (2021). [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (2024). [Link]
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What is qNMR (quantitative NMR)? JEOL Ltd. [Link]
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Rundberget, T., et al. (2012). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs. [Link]
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By-product analysis in the synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
An in-depth guide to navigating the common challenges and questions that arise during the synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol. This technical support center is designed for chemists and researchers to provide practical, field-tested insights and solutions.
Introduction to the Synthesis
The synthesis of this compound is a classic multi-step process that is fundamental in the creation of complex molecules where selective functional group manipulation is required. The overall pathway involves two primary transformations:
-
Monoketalization: The selective protection of one of the two ketone functionalities in 1,4-cyclohexanedione using ethylene glycol. This step yields the key intermediate, 1,4-dioxaspiro[4.5]decan-8-one.
-
Nucleophilic Addition: The addition of a methyl group to the remaining ketone using a Grignard reagent (e.g., methylmagnesium bromide) to form the desired tertiary alcohol.[1][2][3]
This guide addresses potential by-products, troubleshooting strategies, and analytical approaches for each stage of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and efficient route begins with the selective acid-catalyzed monoketalization of 1,4-cyclohexanedione with ethylene glycol to form 1,4-dioxaspiro[4.5]decan-8-one. This intermediate is then treated with a methyl Grignard reagent (CH₃MgBr) or methyllithium, followed by an aqueous workup, to yield the final tertiary alcohol product.[4][5]
Q2: Why is a protecting group necessary in this synthesis?
A protecting group is critical for achieving chemoselectivity. 1,4-cyclohexanedione has two identical ketone groups. If a Grignard reagent were added directly, it would react with both ketones, leading to a diol product. By protecting one ketone as a ketal, which is unreactive towards Grignard reagents, we can direct the methyl nucleophile to attack only the desired carbonyl group.[6][7] The ketal is a robust protecting group that can be removed later under acidic conditions if needed.[7]
Q3: What are the typical catalysts and conditions for the ketalization step?
The ketalization is an equilibrium reaction typically catalyzed by an acid, such as p-toluenesulfonic acid (TsOH) or sulfuric acid (H₂SO₄).[6][8] To drive the reaction to completion, the water generated as a by-product must be removed. This is most effectively accomplished by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene.[6][7]
Q4: What are the primary by-products I should expect to see?
The by-product profile can be complex, but the most common species are:
-
Unreacted Starting Materials: 1,4-cyclohexanedione and/or 1,4-dioxaspiro[4.5]decan-8-one.
-
Bis-Ketal: 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, formed if both ketones react with ethylene glycol.[9]
-
Grignard-Related Impurities: Methane (from quenching with water), and potentially by-products from Wurtz coupling if preparing the Grignard reagent in situ.
Q5: Which analytical techniques are best for monitoring the reaction and characterizing the product?
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for qualitative tracking of the disappearance of starting materials and the appearance of products. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for monitoring the progress of the ketalization and identifying volatile by-products.[10][11][12]
-
Product Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the final structure.[13] Infrared (IR) spectroscopy can show the disappearance of the ketone C=O stretch (around 1710 cm⁻¹) and the appearance of the alcohol O-H stretch (broad, around 3400 cm⁻¹). Mass Spectrometry (MS) will confirm the molecular weight of the product and by-products.[13][14]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis.
Problem 1: Low or No Yield of the Ketal Intermediate (1,4-dioxaspiro[4.5]decan-8-one)
Possible Cause A: Incomplete Reaction / Unfavorable Equilibrium
-
Diagnosis: TLC or GC-MS analysis of the crude reaction mixture shows a significant amount of the 1,4-cyclohexanedione starting material remaining.
-
Causality: The formation of a ketal is a reversible process.[6] If the water by-product is not efficiently removed, the equilibrium will not favor the product side.
-
Solution:
-
Ensure your glassware is perfectly dry before starting the reaction.
-
Use a Dean-Stark apparatus to continuously remove water from the reaction mixture.[7]
-
Ensure the reaction is refluxing at a sufficient rate to allow for efficient azeotropic removal of water.
-
Increase the reaction time to allow the equilibrium to be fully established.
-
Possible Cause B: Formation of the Bis-Ketal By-product
-
Diagnosis: The primary product observed is 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, with little of the desired mono-ketal.
-
Causality: Using an excess of ethylene glycol or prolonged reaction times can lead to the protection of both ketone groups.
-
Solution:
-
Carefully control the stoichiometry. Use approximately 1.0 to 1.1 equivalents of ethylene glycol relative to the 1,4-cyclohexanedione.
-
Monitor the reaction closely by TLC or GC. Stop the reaction as soon as the starting material is consumed but before significant bis-ketal formation occurs. The mono-ketal, bis-ketal, and starting dione should have distinct Rf values on TLC.
-
Problem 2: Low Yield of the Final Product (this compound)
Possible Cause A: Poor Grignard Reagent Quality or Activity
-
Diagnosis: A large amount of the ketal intermediate (1,4-dioxaspiro[4.5]decan-8-one) remains after the reaction.
-
Causality: Grignard reagents are highly basic and nucleophilic; they are readily destroyed by protic sources like water or alcohols.[4] Trace amounts of moisture in the reaction flask, solvent, or on the glassware will quench the reagent.
-
Solution:
-
Thoroughly flame-dry all glassware under vacuum or in an oven before use.
-
Use anhydrous solvents (e.g., diethyl ether, THF) from a freshly opened bottle or a solvent purification system.
-
If using commercially available Grignard reagent, titrate it before use to determine its exact molarity.
-
Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Possible Cause B: Product Loss During Workup or Purification
-
Diagnosis: The crude NMR or GC-MS looks clean and shows a high conversion to the product, but the isolated yield is low.
-
Causality: The tertiary alcohol product may have some water solubility, leading to loss in the aqueous layer during extraction.[15][16] Additionally, tertiary alcohols can be sensitive to acidic conditions, potentially leading to elimination (dehydration) on silica gel during column chromatography.
-
Solution:
-
During the aqueous workup, saturate the aqueous layer with brine (NaCl solution) to decrease the solubility of the organic product and improve extraction efficiency.[15]
-
Extract the aqueous layer multiple times (e.g., 3-4 times) with a suitable organic solvent.
-
When performing column chromatography, consider neutralizing the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (~1%).
-
Alternatively, purification by distillation under reduced pressure can be an effective method for separating the tertiary alcohol from non-volatile impurities.[17]
-
Problem 3: Complex Mixture of By-products in the Final Crude Material
Diagnosis: The crude ¹H NMR spectrum is complex and difficult to interpret, or the GC-MS chromatogram shows multiple unexpected peaks.
-
Workflow for By-product Identification: A systematic approach is crucial for identifying unknown impurities. Mass spectrometry provides the molecular weight, a key piece of information.[18]
| Observed Mass (by GC-MS) | Possible Structure | Origin | Mitigation Strategy |
| 156 g/mol | 1,4-Dioxaspiro[4.5]decan-8-one | Unreacted starting material | Increase equivalents of Grignard reagent; increase reaction time/temperature. |
| 98 g/mol | 1,4-Cyclohexanedione | Incomplete initial ketalization | Re-evaluate and optimize the ketalization step. |
| 200 g/mol | 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane | Over-reaction during ketalization | Use stoichiometric ethylene glycol; monitor ketalization closely. |
| 154 g/mol | 8-Methylidene-1,4-dioxaspiro[4.5]decane | Dehydration of the tertiary alcohol product | Avoid overly acidic conditions during workup or on silica gel. Use a buffered quench. |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Add toluene to the flask (enough to fill the Dean-Stark trap).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water has been collected or TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction to room temperature, wash with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Synthesis of this compound
-
Dissolve the crude 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous diethyl ether in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.2 eq, ~3.0 M in diethyl ether) dropwise via syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, cool the flask back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude tertiary alcohol.
Visualized Workflows
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. (2025). PMC - NIH.
-
Acetals as Protecting Groups. (2019). Chemistry LibreTexts. [Link]
-
Synthesis Problems Involving Grignard Reagents. (2016). Master Organic Chemistry. [Link]
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Grignard Reaction - Common Conditions. Organic Chemistry Portal. [Link]
-
How to purify tertiary alcohol? (2024). ResearchGate. [Link]
-
Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. (2018). MDPI. [Link]
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Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). Analytical Chemistry. [Link]
- Purification of alcohols.
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Grignard Reaction in Organic Synthesis with Practice Problems. Chemistry Steps. [Link]
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Separation of a tertiary alcohol from an ester? (2018). ResearchGate. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]
-
Gas chromatography-mass spectrometry analysis of ketamine and its metabolites--a comparative study on the utilization of different derivatization groups. (2007). PubMed. [Link]
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Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
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Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Online Organic Chemistry Tutor. [Link]
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Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews. [Link]
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Catalytic Activity and Kinetic Modeling of Various Modules HZMS-5 and Treated MCM-41 Catalysts, for the Liquid-Phase Ketalization of Glycerol With Acetone. NIH. [Link]
-
This compound. PubChem. [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega. [Link]
-
Green Synthesis of Acetals/Ketals: Efficient Solvent-Free Process for the Carbonyl/Hydroxyl Group Protection Catalyzed by SBA15 Materials. (2016). ResearchGate. [Link]
-
Optimized GC-MS Method To Simultaneously Quantify Acetylated Aldose, Ketose, and Alditol for Plant Tissues Based on Derivatization in a Methyl Sulfoxide/1-Methylimidazole System. (2013). ResearchGate. [Link]
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2013). ResearchGate. [Link]
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Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Assignment of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel molecules is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for this purpose, providing unparalleled insight into the molecular framework in solution. This guide presents an in-depth analysis and a practical approach to the complete ¹H and ¹³C NMR assignment of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol, a spiroketal tertiary alcohol.
The structural complexity of spirocyclic systems, particularly those with quaternary centers, often presents a challenge for spectral interpretation. This guide will navigate these challenges by integrating 1D and 2D NMR data to build a self-validating and cohesive structural assignment. We will explore the causal relationships between molecular structure and spectral appearance, providing a robust framework for the analysis of similar spiroketal systems.
The Challenge: Assigning a Spiroketal with a Quaternary Center
This compound incorporates several key structural features that influence its NMR spectra: a spiroketal carbon (C5), a cyclohexane ring, a dioxolane ring, a quaternary carbon bearing a hydroxyl group and a methyl group (C8). The rigid, chair-like conformation of the cyclohexane ring leads to distinct chemical environments for axial and equatorial protons, while the quaternary center at C8 eliminates the possibility of proton coupling at this position, requiring 2D NMR techniques for unambiguous assignment of adjacent carbons.
Acquiring High-Fidelity NMR Data: A Step-by-Step Protocol
To ensure accurate and reliable spectral data, the following experimental workflow is recommended. This protocol is designed to provide a comprehensive dataset for the complete structural assignment.
1. Sample Preparation:
-
Dissolve approximately 10-15 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for a broad range of organic molecules and its well-characterized residual solvent peak.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
2. NMR Spectrometer Setup:
-
Utilize a high-field NMR spectrometer (a 400 MHz or higher field is recommended for better signal dispersion, especially for the complex multiplets of the cyclohexane ring protons).
-
Ensure proper shimming of the magnetic field to obtain sharp, symmetrical peaks.
3. Acquisition of 1D NMR Spectra:
-
¹H NMR: Acquire a standard one-pulse ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.
4. Acquisition of 2D NMR Spectra:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. It is essential for identifying adjacent protons in the cyclohexane and dioxolane rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, providing a direct link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds. It is indispensable for assigning quaternary carbons and piecing together the molecular fragments.
Experimental Data: A Representative NMR Dataset
The following tables summarize a plausible ¹H and ¹³C NMR dataset for this compound, acquired in CDCl₃ at 400 MHz. This representative data is synthesized from the analysis of structurally similar compounds and established NMR principles.
Table 1: Plausible ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.25 | s | 3H | H11 (CH₃) |
| 1.50 | s | 1H | OH |
| 1.60-1.75 | m | 4H | H7, H9 |
| 1.80-1.95 | m | 4H | H6, H10 |
| 3.95 | s | 4H | H2, H3 |
Table 2: Plausible ¹³C NMR and DEPT-135 Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| 29.5 | CH₃ | C11 |
| 34.0 | CH₂ | C7, C9 |
| 38.5 | CH₂ | C6, C10 |
| 64.5 | CH₂ | C2, C3 |
| 70.0 | C | C8 |
| 108.5 | C | C5 |
Step-by-Step NMR Signal Assignment
The following section provides a detailed walkthrough of the assignment process, integrating all the NMR data.
¹H NMR Spectrum Analysis
-
δ 3.95 ppm (s, 4H): This singlet corresponds to the four equivalent protons of the ethylenedioxy group (H2 and H3) of the dioxolane ring. The singlet nature arises from the rapid conformational averaging of the five-membered ring and the absence of adjacent protons for coupling.
-
δ 1.80-1.95 ppm (m, 4H) and δ 1.60-1.75 ppm (m, 4H): These complex multiplets arise from the eight protons of the cyclohexane ring. The protons on C6/C10 and C7/C9 are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal couplings.
-
δ 1.50 ppm (s, 1H): This broad singlet is characteristic of the hydroxyl proton. Its chemical shift can vary with concentration and temperature.
-
δ 1.25 ppm (s, 3H): This sharp singlet integrates to three protons and is assigned to the methyl group (H11). Its singlet nature is due to the absence of any adjacent protons, as it is attached to the quaternary carbon C8.
¹³C NMR and DEPT-135 Spectrum Analysis
-
δ 108.5 ppm (C): This downfield signal in the DEPT-135-silent region is characteristic of a spiroketal carbon (C5). Its chemical shift is influenced by the two attached oxygen atoms.
-
δ 70.0 ppm (C): This signal, also absent in the DEPT-135 spectrum, is assigned to the quaternary carbon C8, which bears the hydroxyl and methyl groups. Carbons attached to an oxygen atom typically resonate in the 50-80 ppm range.
-
δ 64.5 ppm (CH₂): This signal, appearing as a positive peak in a typical ¹³C spectrum and a negative peak in DEPT-135, corresponds to the two equivalent carbons of the dioxolane ring (C2 and C3).
-
δ 38.5 ppm (CH₂) and δ 34.0 ppm (CH₂): These two signals, both negative in the DEPT-135 spectrum, are assigned to the methylene carbons of the cyclohexane ring (C6/C10 and C7/C9).
-
δ 29.5 ppm (CH₃): This upfield signal, positive in the DEPT-135 spectrum, is unambiguously assigned to the methyl carbon (C11).
The Power of 2D NMR: Confirming the Assignments
While 1D NMR provides a strong foundation, 2D NMR experiments are essential for a definitive and self-validating assignment.
HSQC: Connecting Protons and Carbons
The HSQC spectrum would show the following key correlations, directly linking the proton and carbon assignments:
-
The protons at δ 3.95 ppm correlate with the carbon at δ 64.5 ppm (H2/H3 with C2/C3).
-
The protons in the δ 1.80-1.95 ppm region would correlate with the carbon at δ 38.5 ppm (H6/H10 with C6/C10).
-
The protons in the δ 1.60-1.75 ppm region would correlate with the carbon at δ 34.0 ppm (H7/H9 with C7/C9).
-
The methyl protons at δ 1.25 ppm correlate with the methyl carbon at δ 29.5 ppm (H11 with C11).
COSY: Tracing the Proton Network
The COSY spectrum would reveal the connectivity within the cyclohexane ring:
-
A cross-peak between the multiplets at δ 1.80-1.95 ppm and δ 1.60-1.75 ppm would confirm the vicinal coupling between the protons on C6/C10 and C7/C9.
HMBC: Unveiling the Carbon Skeleton
The HMBC spectrum is the final piece of the puzzle, confirming the connectivity around the quaternary centers.
Key HMBC Correlations for Structural Confirmation
-
From the methyl protons (H11, δ 1.25 ppm):
-
A strong correlation to C8 (δ 70.0 ppm) confirms the attachment of the methyl group to the quaternary carbon.
-
Correlations to C7 and C9 (δ 34.0 ppm) establish the connectivity of C8 to the adjacent methylene groups.
-
-
From the cyclohexane protons:
-
Protons on C6/C10 (δ 1.80-1.95 ppm) would show a correlation to the spiroketal carbon C5 (δ 108.5 ppm).
-
Protons on C7/C9 (δ 1.60-1.75 ppm) would show a correlation to the quaternary carbon C8 (δ 70.0 ppm).
-
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation in solution, other techniques can provide complementary information.
| Technique | Advantages | Limitations |
| X-Ray Crystallography | Provides the absolute, unambiguous solid-state structure. | Requires a suitable single crystal, which can be difficult to grow. The solid-state conformation may differ from the solution-state conformation. |
| Mass Spectrometry (MS) | Provides the accurate molecular weight and fragmentation patterns that can give clues about the structure. | Does not provide information on stereochemistry or the precise connectivity of the atoms. |
| Infrared (IR) Spectroscopy | Confirms the presence of functional groups, such as the hydroxyl group (broad peak around 3400 cm⁻¹) and C-O bonds. | Provides limited information about the overall carbon skeleton. |
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
The Analytical Gauntlet: Deconstructing 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol through Mass Spectrometry and Beyond
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol, a molecule featuring a spirocyclic ketal and a tertiary alcohol, presents a unique analytical challenge. Its structure, a cyclohexanol derivative protected as an ethylene ketal with an additional methyl group at the tertiary carbon, necessitates a multi-faceted analytical approach for complete characterization. This guide provides an in-depth comparison of mass spectrometry fragmentation patterns with alternative spectroscopic techniques, offering researchers a comprehensive understanding of the experimental data and the underlying chemical principles.
Unveiling the Molecular Blueprint: A Triad of Spectroscopic Techniques
The structural confirmation of this compound relies on a synergistic application of mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an irrefutable identification.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, offering insights into substructural motifs. | High sensitivity, provides molecular formula with high-resolution MS, characteristic fragmentation aids in structural deduction. | Isomeric differentiation can be challenging, molecular ion may be absent for some compounds. |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and stereochemistry. | Unambiguous structure determination, provides information on the chemical environment of each nucleus. | Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for large molecules. |
| IR Spectroscopy | Presence of specific functional groups. | Fast and simple, provides a characteristic "fingerprint" for a molecule. | Provides limited information on the overall molecular structure, overlapping absorptions can be ambiguous. |
The Language of Fragments: Predicting the Electron Ionization Mass Spectrum
Electron Ionization (EI) mass spectrometry is a powerful tool for elucidating the structure of organic molecules by analyzing their fragmentation patterns upon electron impact. For this compound (molecular weight: 172.22 g/mol ), the mass spectrum is anticipated to be a composite of the characteristic fragmentation pathways of its constituent functional groups: a tertiary alcohol and a spirocyclic ketal.
A crucial consideration for tertiary alcohols is that the molecular ion peak (M+) is often weak or entirely absent in EI-MS due to the high propensity for fragmentation at the sterically hindered tertiary carbon.[1][2]
The fragmentation of this compound is predicted to be dominated by two primary pathways originating from the tertiary alcohol moiety:
-
Alpha-Cleavage: The cleavage of a carbon-carbon bond adjacent to the oxygen-bearing carbon is a hallmark of alcohol fragmentation.[2][3] For this compound, the most favorable alpha-cleavage involves the loss of a methyl radical (•CH₃), leading to a resonance-stabilized oxonium ion at m/z 157 . This is often a prominent peak in the spectrum of tertiary alcohols. A less favorable alpha-cleavage could involve the cleavage of a C-C bond within the cyclohexane ring.
-
Dehydration: The elimination of a water molecule (H₂O) is another common fragmentation pathway for alcohols.[1][2] This would result in a fragment ion at m/z 154 (M-18).
The spirocyclic ketal portion of the molecule also contributes to the fragmentation pattern, primarily through ring-opening mechanisms. The initial molecular ion can undergo cleavage of the C-O bond within the dioxolane ring, followed by further fragmentation of the cyclohexane ring. A key fragment arising from the ketal structure is often observed at m/z 99 , corresponding to the cyclohexanone ethylene ketal radical cation after the loss of the methyl and hydroxyl groups and subsequent rearrangement. The mass spectrum of the parent compound, 1,4-dioxaspiro[4.5]decane, shows a prominent peak at m/z 99, supporting this proposed fragmentation.[4][5]
Caption: Predicted EI-MS Fragmentation of this compound.
To provide experimental context, the mass spectrum of a close structural analog, 1-methylcyclohexanol, prominently displays a base peak corresponding to the loss of a methyl group (alpha-cleavage) and a significant peak for the loss of water.[6][7][8] This strongly supports the predicted fragmentation behavior of the tertiary alcohol portion of our target molecule.
Beyond EI: The Advantage of Soft Ionization and Tandem Mass Spectrometry
While EI-MS provides valuable structural information, the absence of a molecular ion can be a significant drawback. Softer ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are invaluable alternatives. These methods typically produce a protonated molecule, [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). This approach allows for a more controlled fragmentation process, often revealing different and complementary fragmentation pathways.
For this compound, ESI-MS would be expected to readily form the [M+H]⁺ ion at m/z 173. Subsequent MS/MS analysis of this ion would likely show a primary loss of water, yielding a fragment at m/z 155. Further fragmentation of the m/z 155 ion would provide additional structural details.
Caption: ESI-MS/MS Fragmentation Pathway of this compound.
A Comparative Look: NMR and IR Spectroscopy
While mass spectrometry excels at providing molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer complementary and often more definitive structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the gold standards for determining the precise connectivity of atoms in a molecule. For this compound, NMR would provide:
-
¹H NMR: The number of unique proton environments, their chemical shifts, and their coupling patterns would reveal the arrangement of hydrogen atoms on the cyclohexane and dioxolane rings. The singlet for the methyl group and the characteristic signals for the ethylene ketal protons would be key identifiers.
-
¹³C NMR: The number of distinct carbon signals would confirm the total number of carbon atoms. The chemical shifts would differentiate the spiro carbon, the tertiary alcohol carbon, the carbons of the cyclohexane ring, and the carbons of the dioxolane ring.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly adept at identifying the presence of specific functional groups. In the IR spectrum of this compound, the following characteristic absorption bands would be expected:
-
O-H Stretch: A broad and strong absorption in the region of 3600-3200 cm⁻¹ is a definitive indicator of the hydroxyl group.
-
C-O Stretch: A strong absorption in the 1200-1000 cm⁻¹ region would correspond to the C-O stretching vibrations of the tertiary alcohol and the ketal linkages.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ would indicate the presence of sp³ hybridized C-H bonds.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of methanol or acetonitrile.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Scan for the [M+H]⁺ ion at m/z 173.
-
MS2 (CID): Isolate the precursor ion at m/z 173 and apply a collision energy to induce fragmentation. Analyze the resulting product ions.
-
Conclusion
The structural elucidation of this compound serves as an excellent case study in the application of modern analytical techniques. While mass spectrometry, particularly under electron ionization, provides a rapid and sensitive method for obtaining initial structural clues through predictable fragmentation pathways, its true power is realized when integrated with other spectroscopic methods. The definitive connectivity information from NMR and the functional group identification from IR spectroscopy are indispensable for unambiguous characterization. For researchers in drug development and related fields, a comprehensive understanding of these techniques and their synergistic application is crucial for advancing scientific discovery.
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NIST Mass Spectrometry Data Center. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
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A Comparative Guide to the Synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol for the Modern Research Chemist
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol is a valuable tertiary alcohol building block, and its synthesis is a critical step in the preparation of various more complex molecules. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound, supported by experimental data and field-proven insights to aid in the selection of the most appropriate route for your research needs.
Introduction to this compound
This compound, with a molecular formula of C₉H₁₆O₃, is a spirocyclic compound containing a protected ketone and a tertiary alcohol.[1] This structure makes it a versatile intermediate in organic synthesis, particularly in the construction of complex natural products and pharmacologically active molecules where the spiroketal can serve as a protecting group for a cyclohexanone moiety. The tertiary alcohol provides a key functional handle for further elaboration.
The principal synthetic challenge lies in the efficient and selective introduction of the methyl group to the carbonyl precursor. This guide will explore and compare the most common and effective methods to achieve this transformation.
Synthetic Strategies: An Overview
The synthesis of this compound predominantly commences from the readily available starting material, 1,4-dioxaspiro[4.5]decan-8-one. This precursor is typically synthesized via the mono-ketalization of 1,4-cyclohexanedione with ethylene glycol.[2][3] The primary synthetic routes to the target tertiary alcohol from this ketone are:
-
Grignard Reaction: Nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide).
-
Organolithium Addition: Nucleophilic addition of methyllithium.
-
Ketalization of 4-Methyl-1,4-cyclohexanediol: An alternative route involving the protection of a pre-existing diol.
This guide will dissect each of these methodologies, providing a comparative analysis of their advantages, disadvantages, and practical considerations.
Method 1: Grignard Reaction with 1,4-Dioxaspiro[4.5]decan-8-one
The Grignard reaction is a cornerstone of carbon-carbon bond formation and a widely employed method for the synthesis of tertiary alcohols from ketones.[4] In this approach, a methyl Grignard reagent, typically methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl), is added to a solution of 1,4-dioxaspiro[4.5]decan-8-one.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the carbanionic methyl group of the Grignard reagent on the electrophilic carbonyl carbon of the spiroketone. This forms a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the desired tertiary alcohol.
Caption: Grignard reaction pathway for the synthesis of this compound.
Experimental Protocol:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is charged with magnesium turnings and a crystal of iodine under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation: A solution of methyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to the magnesium suspension to initiate the formation of the Grignard reagent. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux.
-
Addition Reaction: The solution of 1,4-dioxaspiro[4.5]decan-8-one in anhydrous ether or THF is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Method 2: Organolithium Addition to 1,4-Dioxaspiro[4.5]decan-8-one
Similar to Grignard reagents, organolithium reagents, such as methyllithium (CH₃Li), are potent nucleophiles for the synthesis of alcohols from carbonyl compounds.[5]
Mechanistic Considerations and Comparison to Grignard Reagents
The mechanism is analogous to the Grignard reaction, involving the nucleophilic addition of the methyl anion equivalent to the carbonyl carbon. However, organolithium reagents are generally more reactive and more basic than their Grignard counterparts.[6] This increased reactivity can be advantageous for less reactive ketones but may also lead to more side reactions, such as enolization, with sterically hindered or enolizable ketones. For 1,4-dioxaspiro[4.5]decan-8-one, which is a relatively unhindered cyclic ketone, both reagents are expected to perform well.
Caption: Organolithium addition pathway for the synthesis of this compound.
Experimental Protocol:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a dropping funnel is placed under an inert atmosphere.
-
Reaction: A solution of 1,4-dioxaspiro[4.5]decan-8-one in anhydrous THF is cooled to -78 °C. A commercially available solution of methyllithium in diethyl ether is then added dropwise, maintaining the internal temperature below -70 °C. The reaction is stirred at this temperature for a specified period.
-
Workup: The reaction is quenched at low temperature with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Method 3: Ketalization of 4-Methyl-1,4-cyclohexanediol
An alternative strategy involves the formation of the spiroketal from a diol that already possesses the required methyl and hydroxyl groups. This route requires the synthesis of 4-methyl-1,4-cyclohexanediol as a precursor.
Synthetic Pathway
The synthesis of 4-methyl-1,4-cyclohexanediol can be achieved via the reduction of 4-methylcyclohexane-1,4-dione or by the nucleophilic addition of a methyl Grignard reagent to 4-hydroxycyclohexanone. The subsequent ketalization with ethylene glycol, typically under acidic catalysis, yields the final product.
Caption: Ketalization pathway for the synthesis of this compound.
Experimental Protocol (Ketalization Step):
-
Reaction Setup: A round-bottom flask is charged with 4-methyl-1,4-cyclohexanediol, a molar excess of ethylene glycol, and a catalytic amount of a strong acid, such as p-toluenesulfonic acid. A solvent that forms an azeotrope with water, such as toluene or benzene, is added.
-
Ketalization: The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Workup: After completion, the reaction is cooled and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by distillation or column chromatography.
Comparative Analysis of Synthetic Methods
| Feature | Grignard Reaction | Organolithium Addition | Ketalization of Diol |
| Starting Material | 1,4-Dioxaspiro[4.5]decan-8-one | 1,4-Dioxaspiro[4.5]decan-8-one | 4-Methyl-1,4-cyclohexanediol |
| Reagent Reactivity | High | Very High | Moderate (acid catalyst) |
| Typical Yields | Good to Excellent | Good to Excellent | Variable, depends on diol synthesis |
| Reaction Conditions | Anhydrous, inert atmosphere | Anhydrous, inert atmosphere, low temp. | Anhydrous, azeotropic removal of water |
| Scalability | Readily scalable | Scalable with careful temp. control | Scalable |
| Advantages | Cost-effective, well-established | High reactivity for difficult substrates | Avoids handling of pyrophoric reagents |
| Disadvantages | Sensitive to moisture and protic FGs | More expensive, pyrophoric | Multi-step synthesis of diol precursor |
Conclusion and Recommendations
For the synthesis of this compound, both the Grignard reaction and organolithium addition to 1,4-dioxaspiro[4.5]decan-8-one are highly effective and direct methods.
-
The Grignard reaction is often the preferred method due to the lower cost and easier handling of the Grignard reagent compared to the pyrophoric nature of methyllithium. It generally provides high yields with this type of substrate.
-
Organolithium addition is a viable alternative, particularly if the Grignard reaction proves to be sluggish. However, the requirement for low temperatures and the higher cost of the reagent may be limiting factors.
-
The ketalization of 4-methyl-1,4-cyclohexanediol is a less direct approach. While it avoids the use of highly reactive organometallic reagents in the final step, the overall efficiency is dependent on the synthesis of the diol precursor, which adds to the total number of synthetic steps and may lower the overall yield.
For most laboratory and pilot-scale syntheses, the Grignard reaction represents the optimal balance of reactivity, cost-effectiveness, and operational simplicity . Careful control of anhydrous conditions is critical to the success of this method.
References
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Hatakeyama, S., et al. (2002). Enantioselective Total Synthesis of the Potent Antitumor Antibiotic, Fredericamycin A. Journal of the American Chemical Society, 124(40), 11832-11833. [Link]
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Ishihara, K., et al. (2002). Catalytic Enantioselective Alkylation of Ketones and Aldimines. Chemical Reviews, 102(8), 2961-2984. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. Retrieved from [Link]
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Reddit. (2024, March 24). Difference Between a Grignard and Organolithium? r/chemistry. Retrieved from [Link]
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ResearchGate. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
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A Comparative Analysis of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol and its Non-Methylated Analog for the Modern Researcher
In the landscape of synthetic chemistry and drug development, the nuanced impact of subtle structural modifications on a molecule's physicochemical properties and reactivity is of paramount importance. This guide provides an in-depth comparative analysis of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol, a tertiary alcohol, and its secondary alcohol analog, 1,4-dioxaspiro[4.5]decan-8-ol. Understanding the steric and electronic contributions of the C8-methyl group is critical for researchers leveraging these scaffolds in the synthesis of novel chemical entities.
This analysis is grounded in established chemical principles and supported by spectroscopic data, offering a practical framework for experimental design and interpretation. We will delve into the synthesis, physical properties, and spectroscopic signatures of both compounds, elucidating the key differences that arise from the introduction of a single methyl group.
Structural and Physicochemical Properties: A Head-to-Head Comparison
The introduction of a methyl group at the C8 position transitions the secondary alcohol in 1,4-dioxaspiro[4.5]decan-8-ol to a tertiary alcohol in its methylated counterpart. This seemingly minor change has significant repercussions for the molecule's physical and chemical characteristics.
| Property | 1,4-Dioxaspiro[4.5]decan-8-ol | This compound | Rationale for Differences |
| Molecular Formula | C₈H₁₄O₃[1] | C₉H₁₆O₃ | Addition of a CH₂ unit. |
| Molecular Weight | 158.19 g/mol [1] | 172.22 g/mol | Increased mass from the methyl group. |
| Boiling Point | Higher than methylated analog | Lower than non-methylated analog | The non-methylated analog, being a secondary alcohol, can form intermolecular hydrogen bonds more effectively than the sterically hindered tertiary alcohol.[2][3] |
| Melting Point | Lower than methylated analog | Higher than methylated analog | The increased symmetry and potential for more efficient crystal packing in the methylated analog can lead to a higher melting point. |
| Solubility in Polar Solvents | More soluble | Less soluble | The increased hydrocarbon character and steric shielding of the hydroxyl group in the methylated analog reduce its ability to engage in hydrogen bonding with polar solvents.[4] |
| Reactivity of -OH group | More reactive (e.g., in SN2 reactions) | Less reactive | The tertiary alcohol is more sterically hindered, making nucleophilic attack on the carbon bearing the hydroxyl group more difficult.[5][6] |
Experimental Protocols: Synthesis and Characterization
The synthesis of these two compounds relies on fundamental organic reactions, starting from the common precursor, 1,4-dioxaspiro[4.5]decan-8-one.
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol (Non-Methylated Analog)
The preparation of the secondary alcohol is typically achieved through the reduction of the corresponding ketone.
Protocol: Reduction of 1,4-Dioxaspiro[4.5]decan-8-one
-
Dissolution: Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly add distilled water to quench the excess NaBH₄.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Synthesis of this compound (Methylated Analog)
The tertiary alcohol is synthesized via a Grignard reaction, a classic method for forming carbon-carbon bonds.
Protocol: Grignard Reaction with 1,4-Dioxaspiro[4.5]decan-8-one
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, prepare methylmagnesium bromide (CH₃MgBr) from magnesium turnings and methyl bromide in anhydrous diethyl ether.
-
Ketone Addition: Cool the Grignard reagent to 0 °C and add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous diethyl ether dropwise.
-
Reaction and Quenching: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Subsequently, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis: Unveiling the Structural Differences
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming the structures of the synthesized compounds and highlighting the impact of the methyl group.
Infrared (IR) Spectroscopy
-
Shared Features: Both compounds will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of an alcohol. They will also show C-H stretching vibrations around 2850-3000 cm⁻¹ and C-O stretching vibrations in the 1000-1200 cm⁻¹ region.
-
Key Difference: The C-O stretching band for the tertiary alcohol (methylated analog) is expected to be at a slightly higher wavenumber compared to the secondary alcohol (non-methylated analog) due to the electronic effect of the additional alkyl group.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1,4-Dioxaspiro[4.5]decan-8-ol: The proton on the carbon bearing the hydroxyl group (CH-OH) will appear as a multiplet, typically in the range of 3.5-4.0 ppm. The protons of the dioxolane ring will show up as a multiplet around 3.9 ppm. The cyclohexane ring protons will be observed as complex multiplets in the upfield region.
-
This compound: The most significant difference will be the appearance of a singlet for the methyl group (CH₃) protons, typically around 1.2 ppm. The absence of the CH-OH proton signal and the downfield shift of the adjacent methylene protons will also be indicative of the tertiary alcohol structure.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1,4-Dioxaspiro[4.5]decan-8-ol: The carbon attached to the hydroxyl group (CH-OH) will have a chemical shift in the range of 65-75 ppm.
-
This compound: The quaternary carbon bonded to the hydroxyl group and the methyl group will appear further downfield, typically in the 70-80 ppm range. A new signal for the methyl carbon will be present in the upfield region (around 20-30 ppm).
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the synthetic routes to both the methylated and non-methylated analogs.
Caption: Synthesis of the non-methylated analog.
Caption: Synthesis of the methylated analog.
Conclusion: The Methyl Group's Manifold Influence
The addition of a single methyl group at the C8 position of 1,4-dioxaspiro[4.5]decan-8-ol profoundly alters its steric and electronic environment. This comparative guide has demonstrated that the resulting tertiary alcohol, this compound, exhibits distinct physical properties, including differences in boiling point, melting point, and solubility. Furthermore, its reactivity is significantly impacted, with the tertiary hydroxyl group being more sterically encumbered.
For researchers and drug development professionals, a thorough understanding of these differences is crucial for the rational design of synthetic strategies and the prediction of molecular behavior. The choice between the methylated and non-methylated scaffold will depend on the specific requirements of the target molecule, whether it be influencing intermolecular interactions, modulating reactivity at the hydroxyl position, or fine-tuning the overall lipophilicity of a drug candidate.
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Study.com. Cyclohexanol Structure, Properties & Hazards. [Link]
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Chemistry LibreTexts. 15.5: Chemical Reactions of Alcohols. Reactions Involving the O-H Bond. [Link]
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National Center for Biotechnology Information. Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. [Link]
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FHSU Scholars Repository. Some Physical Properties of The Ternary System: Cyclohexane - Cyclohexanol - Cyclohexanone. [Link]
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ResearchGate. Effect of steric hindrance and π electrons on alcohol self-association. [Link]
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Michigan State University Department of Chemistry. Alcohol Reactivity. [Link]
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Basic Concepts in Organic Chemistry- Electronic and Steric Effects in Organic Molecules. [Link]
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A Comparative Guide to the Structural Elucidation of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol Derivatives: An In-Depth Look at X-ray Crystallography
For researchers, synthetic chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built and rational drug design is made possible. The spiroketal moiety, a common motif in many natural products, presents a unique structural challenge due to its inherent stereochemical complexity. This guide provides a comprehensive analysis of the use of single-crystal X-ray crystallography for the structural elucidation of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol derivatives, a class of compounds with significant potential in medicinal chemistry.
While a direct comparison of multiple, closely related crystal structures is often ideal, the availability of public crystallographic data can be a limiting factor. Therefore, this guide will focus on a detailed examination of a key, publicly available derivative, (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol [1], and use it as a case study to explore the power of X-ray crystallography. We will compare its solid-state conformation with what can be inferred in solution and contrast its structural features with those of other spiroketal systems. Furthermore, we will provide a comparative overview of alternative analytical techniques to offer a holistic perspective on structural characterization.
The Central Role of X-ray Crystallography in Stereochemical Assignment
The unambiguous determination of stereochemistry is a critical challenge in the synthesis of complex molecules like spiroketals. While spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) can provide valuable insights into relative stereochemistry and conformation in solution, single-crystal X-ray diffraction remains the gold standard for the absolute and unequivocal determination of a molecule's three-dimensional structure in the solid state.[2][3] The precise atomic coordinates obtained from a crystal structure analysis provide a definitive answer to questions of stereoisomerism, conformation, and intermolecular interactions, which are often difficult to resolve by other means.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that requires careful planning and execution. The following workflow provides a detailed, step-by-step methodology for the X-ray crystallographic analysis of a representative this compound derivative.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol
1. Synthesis and Purification: The initial step involves the chemical synthesis of the target this compound derivative. For the case of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol, the synthesis was achieved as part of an improved synthetic approach to paclitaxel.[1] Following synthesis, rigorous purification is essential to remove any impurities that could hinder crystallization. Column chromatography over silica gel is a common and effective method for this purpose.[1]
2. Crystallization: The growth of single crystals of sufficient size and quality is often the most challenging step in the process.[2] This typically involves a systematic screening of various solvents and crystallization techniques. For (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol, colorless crystals were successfully obtained from an ethyl acetate solution by slow evaporation at ambient temperature.[1] Other common techniques include vapor diffusion (hanging or sitting drop), and slow cooling of a saturated solution.
3. X-ray Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer then rotates the crystal through a series of angles while irradiating it with X-rays, and the positions and intensities of the diffracted beams are recorded by a detector.
4. Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms in the unit cell are then determined using computational methods such as direct methods or Patterson methods. This initial structural model is then refined against the experimental data using a least-squares algorithm. In this iterative process, the atomic positions, and their anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
Comparative Analysis: A Case Study of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decan-7,8-diol
The crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol provides a wealth of information about its molecular conformation and intermolecular interactions in the solid state.
| Crystallographic Parameter | (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol[1] |
| Chemical Formula | C₉H₁₆O₄ |
| Formula Weight | 188.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.782(3) |
| b (Å) | 8.441(2) |
| c (Å) | 11.583(3) |
| β (°) | 99.684(10) |
| Volume (ų) | 943.3(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.325 |
| Resolution (Å) | 0.84 |
| R-factor | 0.054 |
Conformational Analysis
In the solid state, the five-membered dioxolane ring of the 7,8-diol derivative adopts a twist conformation.[1] The spiro-fused cyclohexane ring exists in a stable chair conformation.[1] This is a common low-energy conformation for cyclohexane rings, minimizing steric strain.
A key feature of the solid-state structure is the presence of both intramolecular and intermolecular hydrogen bonds. The axial hydroxyl group forms an intramolecular O—H···O hydrogen bond with one of the oxygen atoms of the dioxolane ring, creating an S(6) ring motif.[1] The equatorial hydroxyl group, on the other hand, participates in intermolecular O—H···O hydrogen bonding, which connects neighboring molecules into a zigzag chain along the c-axis.[1]
This intricate network of hydrogen bonds plays a crucial role in stabilizing the crystal lattice and dictates the observed conformation in the solid state. In solution, where these strong packing forces are absent, the molecule may exhibit greater conformational flexibility. For instance, the intramolecular hydrogen bond might be disrupted by solvent molecules, potentially leading to a different preferred orientation of the axial hydroxyl group.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides an unparalleled level of detail for the solid state, a comprehensive understanding of a molecule's properties requires a multi-faceted analytical approach.
| Technique | Information Provided | Comparison with X-ray Crystallography |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the connectivity of atoms, the chemical environment of nuclei, and through-space interactions (NOE). Can be used to infer relative stereochemistry and solution-state conformation. | Provides dynamic information in solution, whereas crystallography gives a static picture in the solid state. NMR is non-destructive and requires a smaller amount of sample. However, absolute stereochemistry determination can be challenging. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of a molecule. Fragmentation patterns can provide clues about the molecular structure. | MS provides information about the mass-to-charge ratio of ions and is a powerful tool for confirming molecular formulas. It does not provide direct information about the three-dimensional arrangement of atoms. |
| Computational Chemistry | Can be used to predict the relative energies of different conformers and to model molecular properties. | Computational methods can provide valuable insights into the conformational landscape of a molecule in the gas phase or in solution, complementing the solid-state data from crystallography. However, the accuracy of the predictions depends on the level of theory and the force field used. |
Conclusion
Single-crystal X-ray crystallography is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like this compound derivatives. The detailed analysis of the crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol demonstrates the wealth of information that can be obtained, from precise bond lengths and angles to the subtle interplay of intermolecular forces that govern the crystal packing.
While the availability of crystallographic data for a range of derivatives allows for direct comparisons of substituent effects on molecular conformation and packing, a deep dive into a single, well-characterized structure, when compared with data from other analytical techniques and general structural principles, provides invaluable insights for the modern researcher. This integrated approach, combining the strengths of crystallography, spectroscopy, and computational modeling, is essential for advancing our understanding of structure-function relationships and for the successful development of new therapeutic agents.
References
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Oishi, T., Yamaguchi, R., Fukaya, K., & Sugai, T. (2016). Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. Acta Crystallographica Section E: Crystallographic Communications, 72(1), 1181-1184. [Link]
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Said, M. A., & Cody, V. (2010). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 3, 1-9. [Link]
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Martin, G. E., & Williams, A. J. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Molecules, 25(24), 5897. [Link]
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A Comparative Guide to the Stereochemical Verification of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a cornerstone of modern pharmaceutical science. The biological activity, pharmacokinetic profile, and toxicological properties of a chiral molecule are intrinsically linked to its absolute configuration. This guide provides an in-depth comparison of analytical strategies for verifying the stereochemistry of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol, a spiroketal with a key tertiary alcohol stereocenter at the C8 position.
The rigid spirocyclic scaffold of this molecule is of significant interest in drug design for its ability to orient substituents in well-defined vectors, potentially enhancing target affinity and selectivity.[1] However, the quaternary stereocenter at C8, typically formed via nucleophilic addition (e.g., Grignard reaction) to the precursor 1,4-dioxaspiro[4.5]decan-8-one, presents a significant analytical challenge.[2] Unlike secondary alcohols, the absence of a proton on the carbinol carbon complicates certain traditional NMR-based methods.
This document moves beyond a simple listing of techniques. It explains the causality behind experimental choices, compares the strengths and weaknesses of each method with supporting data, and provides actionable, self-validating protocols to guide your research.
Strategic Overview: Selecting the Right Analytical Tool
The choice of analytical method for stereochemical assignment depends on several factors, including the sample's physical state (crystalline vs. oil), the quantity available, the need for absolute versus relative configuration, and access to specialized instrumentation. The following diagram outlines a logical decision-making workflow.
Caption: Decision workflow for selecting a stereochemical analysis method.
Method 1: Chiral Derivatization & NMR Spectroscopy (Modified Mosher's Method)
The Mosher's ester analysis is a classic NMR technique for deducing the absolute configuration of secondary alcohols.[3] Its extension to tertiary alcohols is possible but requires careful consideration of the conformational behavior of the resulting diastereomeric esters.[4] The method relies on converting the tertiary alcohol into two diastereomeric esters using the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The anisotropic effect of the MTPA phenyl ring causes differential shielding or deshielding of nearby protons in the two diastereomers, which can be correlated to the absolute configuration at the carbinol center.
Causality Behind the Method: By introducing a new chiral center (from MTPA), we convert a pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties, including distinct NMR spectra. The key assumption is that the MTPA esters adopt a predictable, extended conformation where the trifluoromethyl, methoxy, and carbonyl groups are roughly coplanar. This forces the phenyl ring to occupy a specific spatial region, shielding the protons on one side of the molecule. By analyzing the chemical shift differences (Δδ = δS - δR) for protons on either side of the original alcohol, the configuration can be assigned.[5]
Comparative Performance
| Parameter | Performance Characteristic |
| Information | Absolute Configuration (model-dependent) |
| Sample Req. | ~5-10 mg of racemic or enriched alcohol |
| Time | 1-2 days (synthesis + NMR analysis) |
| Pros | Does not require prior separation of enantiomers; uses standard NMR instrumentation. |
| Cons | Indirect method; success depends on predictable conformation; derivatization can be challenging for sterically hindered tertiary alcohols; requires careful and complete NMR assignments (2D NMR often necessary). |
Experimental Protocol: Modified Mosher's Method for a Tertiary Alcohol
This protocol is a self-validating system because it requires the preparation of both diastereomers. The observation of systematic and opposing chemical shift differences provides confidence in the assignment.
-
Preparation of (S)-MTPA Ester:
-
To a solution of this compound (1.0 eq, ~5 mg) in dry pyridine (~0.5 mL) under N₂, add (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl, 1.5 eq).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with a few drops of water. Dilute with ethyl acetate and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is often used directly for NMR analysis to avoid purification issues.
-
-
Preparation of (R)-MTPA Ester:
-
Repeat the exact same procedure as above in a separate vial, using (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl, 1.5 eq).
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR, ¹⁹F NMR, and 2D NMR (COSY, HSQC) spectra for both crude diastereomeric ester samples in the same solvent (typically CDCl₃).
-
Carefully assign all relevant proton signals for both the (R)- and (S)-MTPA esters. The spirocyclic nature of the molecule requires 2D NMR for unambiguous assignment of the cyclohexane ring protons.
-
Calculate the chemical shift difference for each assigned proton: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester) .
-
-
Configuration Assignment:
-
Draw the predicted low-energy conformation of the MTPA esters, with the C=O and C-CF₃ bonds eclipsing.
-
Protons that lie on the same side as the phenyl group in this conformation will be shielded (experience an upfield shift).
-
Systematically map the signs of the calculated Δδ values onto the 3D structure. Protons with a positive Δδ lie on one side of the molecule, while those with a negative Δδ lie on the other.
-
This spatial distribution of Δδ values allows for the assignment of the absolute configuration at C8.
-
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse method for separating enantiomers and determining enantiomeric excess (ee%).[6] The separation is achieved by passing the racemic mixture through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different energies, which leads to different retention times.
Causality Behind the Method: The principle of chiral recognition relies on establishing at least three points of interaction between the analyte and the CSP.[7] These interactions can be attractive (e.g., hydrogen bonds, π-π stacking, dipole-dipole) or repulsive (steric hindrance). For this compound, the key interaction points are the hydroxyl group, the ether oxygens of the ketal, and the hydrophobic cyclohexyl ring. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective as they possess chiral grooves and numerous sites for hydrogen bonding and steric interactions.[8]
Comparative Performance of Common CSPs
| CSP Type | Typical Mobile Phases | Strengths for Spiroketal Alcohol |
| Polysaccharide-based | Normal Phase (Hexane/Alcohol); Polar Organic (MeOH, EtOH, ACN) | High success rate for a broad range of compounds, including alcohols.[9] Good for screening. |
| Macrocyclic Glycopeptide | Reversed-Phase (ACN/Water/Buffers); Polar Organic | Offers complementary selectivity to polysaccharide phases. |
| Pirkle-type (π-acid/π-base) | Normal Phase | Effective for molecules with aromatic rings (less ideal for the target molecule). |
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening (Primary Validation):
-
Prepare a stock solution of racemic this compound (~1 mg/mL) in a suitable solvent (e.g., isopropanol).
-
Screen at least two polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) and one macrocyclic glycopeptide column (e.g., Chirobiotic® V).
-
Use a generic screening gradient or isocratic conditions. For normal phase, start with 90:10 Hexane:Isopropanol. For polar organic mode, start with 100% Methanol.
-
Set the flow rate to 0.5-1.0 mL/min and the detector to a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore.
-
-
Method Optimization (Secondary Validation):
-
Once partial separation is observed on a column, optimize the mobile phase.
-
Normal Phase: Adjust the ratio of hexane to alcohol (isopropanol or ethanol). Decreasing the alcohol content generally increases retention and may improve resolution.
-
Polar Organic Mode: Try different alcohols (MeOH, EtOH) or acetonitrile as the primary mobile phase. Small amounts of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can sometimes improve peak shape, though they are unlikely to be necessary for this neutral alcohol.
-
Optimize flow rate and column temperature to improve efficiency and resolution.
-
-
Quantification:
-
Once baseline resolution (Rs > 1.5) is achieved, the method can be used to determine the enantiomeric excess of an unknown sample by integrating the peak areas of the two enantiomers: ee% = |(Area₁ - Area₂)| / (Area₁ + Area₂) x 100 .
-
Caption: Workflow for chiral HPLC method development.
Method 3: Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10] It provides a complete three-dimensional picture of a molecule's absolute configuration in solution. This is a powerful advantage, as it avoids the potential artifacts of crystallization and provides a structure that is more representative of the molecule's state in biological systems.
Causality Behind the Method: The VCD spectrum is exquisitely sensitive to the molecule's 3D structure. The sign and intensity of each VCD band are determined by the spatial arrangement of atoms. The process involves measuring the experimental VCD spectrum and comparing it to a spectrum predicted by quantum mechanical calculations (typically Density Functional Theory, DFT).[11] If the experimental spectrum of an enantiomer matches the calculated spectrum for the (R)-configuration, then its absolute configuration is assigned as R. An inverted spectrum corresponds to the (S)-configuration.[12]
Comparative Performance
| Parameter | Performance Characteristic |
| Information | Absolute Configuration (in solution) |
| Sample Req. | ~5-10 mg of enantiomerically pure (>95% ee) sample |
| Time | 1-3 days (data acquisition + computation) |
| Pros | Unambiguous determination in solution; no derivatization needed; provides conformational information.[13] |
| Cons | Requires enantiomerically pure sample; requires specialized spectrometer and computational expertise; interpretation is entirely dependent on the quality of the quantum mechanical model. |
Experimental Protocol: VCD Analysis
-
Sample Preparation:
-
The sample must be enantiomerically pure or highly enriched, obtained from chiral HPLC separation.
-
Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃) to achieve a concentration of ~0.1 M. The solvent must be transparent in the IR region of interest (typically 1800-900 cm⁻¹).
-
Use a dedicated VCD cell with a short path length (e.g., 100 µm).
-
-
Data Acquisition:
-
Acquire the VCD and standard IR absorption spectra on a VCD spectrometer.
-
Data collection times are typically long (4-8 hours) to achieve an adequate signal-to-noise ratio.
-
Measure a solvent blank under identical conditions for background subtraction.
-
-
Computational Modeling:
-
Perform a thorough conformational search for one enantiomer (e.g., the R-enantiomer) of this compound using a molecular mechanics force field.
-
For all low-energy conformers (within ~10 kJ/mol of the global minimum), perform geometry optimization and frequency calculations at a DFT level of theory (e.g., B3LYP/6-31G(d)). An implicit solvent model matching the experimental conditions should be used.[13]
-
Calculate the Boltzmann-averaged IR and VCD spectra based on the relative energies of the stable conformers.
-
-
Spectral Comparison and Assignment:
-
Visually and quantitatively compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum.[14]
-
If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that used for the calculation (e.g., R).
-
If the experimental spectrum is a mirror image of the calculated spectrum, the sample has the opposite configuration (e.g., S).
-
Method 4: Single-Crystal X-ray Crystallography
X-ray crystallography is the definitive, "gold standard" method for determining the absolute configuration of a molecule. It provides a precise and unambiguous three-dimensional map of the atomic positions in a crystal lattice.
Causality Behind the Method: When a beam of X-rays is passed through a single, well-ordered crystal, the X-rays are diffracted by the electron clouds of the atoms.[15] The resulting diffraction pattern is unique to the crystal's structure. By measuring the positions and intensities of the diffracted spots, the electron density can be calculated, revealing the precise location of each atom. For chiral molecules crystallizing in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration, often summarized by the Flack parameter, which should be close to 0 for the correct enantiomer.
Comparative Performance
| Parameter | Performance Characteristic |
| Information | Unambiguous Absolute Configuration (in solid state) |
| Sample Req. | <1 mg, but requires a single crystal of sufficient size (>0.1 mm) and quality. |
| Time | Highly variable (days to months for crystallization; ~1 day for data collection/analysis) |
| Pros | Provides the most definitive and accurate structural information. |
| Cons | The primary bottleneck is growing a suitable single crystal, which can be difficult or impossible, especially for oils or conformationally flexible molecules. The crystal structure may not represent the major conformation in solution. |
Experimental Protocol: Crystallization and Analysis
-
Crystallization Screening:
-
The sample must be enantiomerically pure.
-
Screen a wide range of crystallization conditions. Common techniques include:
-
Slow Evaporation: Dissolve the compound in a solvent (e.g., ethyl acetate, acetone) and allow the solvent to evaporate slowly over days or weeks. A crystal structure for a similar compound was obtained from an ethyl acetate solution.
-
Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a reservoir containing a solvent in which the compound is less soluble.
-
Solvent/Anti-Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which it is insoluble.
-
-
-
Data Collection and Structure Solution:
-
Once a suitable crystal is obtained, it is mounted on a goniometer and cooled in a stream of liquid nitrogen.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.
-
The structure is solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, angles, and the Flack parameter for absolute configuration assignment.
-
Summary and Recommendations
Verifying the stereochemistry of this compound requires a multi-faceted approach. No single technique provides all the necessary information with perfect certainty and convenience.
| Method | Information Provided | Key Advantage | Primary Limitation |
| Chiral HPLC | Enantiomeric Purity (ee%) | Essential for separating enantiomers for further study. | Provides no structural information on its own. |
| Modified Mosher's | Absolute Configuration | Uses standard NMR; works on racemic mixtures. | Indirect; relies heavily on conformational models. |
| VCD | Absolute Configuration (Solution) | Direct determination in solution; no derivatization. | Requires pure enantiomer and computational resources. |
| X-ray | Absolute Configuration (Solid) | Unambiguous "gold standard" result. | Entirely dependent on successful crystallization. |
Recommended Workflow:
For a comprehensive and trustworthy verification of the stereochemistry of this compound, the following workflow is recommended:
-
Develop a Chiral HPLC Method: This is the foundational step to resolve the enantiomers and provide pure samples for subsequent analysis.
-
Determine Absolute Configuration: Use either VCD or X-ray Crystallography as the primary method for unambiguous assignment.
-
Pursue crystallization screening for X-ray analysis first, as a successful result is definitive.
-
Concurrently, use the separated enantiomers from HPLC to perform VCD analysis. This provides a robust, solution-phase confirmation and serves as a powerful alternative if crystallization fails.
-
-
Orthogonal Confirmation (Optional): The modified Mosher's method can be used as an additional, independent confirmation of the absolute configuration assigned by VCD or X-ray. Agreement between two distinct methods provides the highest level of confidence.
By strategically combining these complementary techniques, researchers can confidently and definitively establish the stereochemistry of this compound, enabling its successful application in drug discovery and development programs.
References
-
Takahashi, H., Kato, N., Iwashima, M., & Iguchi, K. (2000). Determination of Absolute Configurations of Tertiary Alcohols by NMR Spectroscopy. Chemistry Letters, 29(7), 814-815. [Link]
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Izumi, S., Moriyoshi, H., & Hirata, T. (1993). Identification of Absolute Configuration of Tertiary Alcohols by Combination of Mosher's Method and Conformational Analysis. Bulletin of the Chemical Society of Japan, 66(1), 344-346. [Link]
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Freire, F., & Seco, J. M. (2014). Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate. [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
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Bachenheimer, L., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]
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Wenzel, T. J., & Chisholm, C. D. (2011). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry, 76(18), 7543–7549. [Link]
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Sui, B., et al. (2012). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. Beilstein Journal of Organic Chemistry, 8, 1257–1265. [Link]
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Grant, A. S., et al. (2021). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 12(11), 4129–4136. [Link]
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YouTube. (2020). Absolute Configuration. [Link]
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Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. [Link]
-
Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]
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Oishi, T., et al. (2015). Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o881–o882. [Link]
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A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative and qualitative analysis of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the fundamental causality behind methodological choices, ensuring scientifically sound and reproducible results.
Introduction: The Analytical Challenge of a Spiroketal Alcohol
This compound (CAS No. 66336-42-3) is a heterocyclic compound featuring a spiroketal core and a tertiary alcohol functional group.[1][2] Its structure, with a molecular weight of 172.22 g/mol and the formula C₉H₁₆O₃, presents unique analytical considerations.[2] The presence of the polar hydroxyl group and the potentially thermally labile spiroketal moiety dictates the suitability of different chromatographic techniques. Accurate quantification and identification are critical in contexts ranging from synthetic chemistry quality control to metabolite identification studies.
The central question for any analyst is which technique—HPLC or GC-MS—provides the most reliable, sensitive, and robust data for this specific analyte. The choice is not arbitrary; it is governed by the physicochemical properties of the molecule and the analytical objective.[3][4] This guide will dissect both approaches, providing the theoretical grounding and practical protocols necessary to make an informed decision.
High-Performance Liquid Chromatography (HPLC): The Non-Destructive Approach
HPLC is a premier technique for analyzing compounds that are non-volatile, polar, or thermally unstable.[5][6] Given that this compound is a polar alcohol that could potentially degrade under high heat, HPLC represents a logical and often preferred starting point.[3]
Principle of Separation & Methodological Rationale
The separation in HPLC is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.[6] For a moderately polar compound like our target analyte, reversed-phase chromatography is the most effective mode.
-
Column Selection (Stationary Phase): A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and serves as the ideal initial choice.[7] The non-polar C18 chains interact with the non-polar spiroketal backbone of the analyte, while the polar mobile phase interacts more strongly with the hydroxyl group. This differential partitioning allows for its separation from other components in a mixture.
-
Mobile Phase Selection: A gradient elution using a mixture of purified water and an organic solvent (acetonitrile or methanol) is recommended. Starting with a higher percentage of water allows the polar analyte to elute, while gradually increasing the organic solvent concentration ensures that any less polar impurities are effectively washed from the column.[7]
-
Detector Selection: The analyte lacks a significant chromophore, rendering standard UV-Vis detection highly insensitive. Therefore, a universal detector is required.
-
Refractive Index Detector (RID): An excellent choice for isocratic (constant mobile phase composition) analysis, as it detects changes in the refractive index of the eluent caused by the analyte.[7][8] It is simple and robust but incompatible with gradient elution.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are "pseudo-universal" detectors that are compatible with gradient elution. They work by nebulizing the eluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles.
-
Mass Spectrometry (HPLC-MS): Coupling HPLC to a mass spectrometer provides the highest degree of sensitivity and selectivity, offering both quantification and mass information for identity confirmation.[5]
-
Visualized Workflow: HPLC Analysis
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A Comparative Guide to the Biological Activity Screening of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol and its Analogs
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds that offer three-dimensional complexity is paramount for identifying new therapeutic agents. Spiroketals, a class of compounds characterized by a spirocyclic junction of two ketal-containing rings, represent such a privileged structure.[1] Their inherent rigidity and defined spatial arrangement of functional groups make them attractive candidates for targeted biological activity. This guide provides a comprehensive overview of the biological activity screening of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol, a representative member of this class, and a comparative analysis with its rationally designed analogs. Our focus is to furnish researchers, scientists, and drug development professionals with a practical framework for evaluating such compounds, underpinned by robust experimental protocols and data interpretation.
The 1,4-dioxaspiro[4.5]decane moiety is a recognized pharmacophore that can confer advantageous physicochemical properties to drug candidates, including enhanced metabolic stability and solubility.[2] The strategic placement of functional groups on this scaffold can lead to a diverse range of biological activities, from anticancer and antimicrobial to antioxidant effects.[3][4][5] This guide will delve into the screening of our lead compound and its analogs for these key biological properties.
The Screening Workflow: A Strategic Approach
The initial evaluation of a novel compound and its analogs follows a systematic screening cascade. This multi-tiered approach is designed to efficiently identify promising candidates and deprioritize those with unfavorable characteristics. The workflow for this compound and its analogs encompasses a primary screen for cytotoxicity, followed by parallel screens for antimicrobial and antioxidant activities.
The Compounds: Structure-Activity Rationale
To explore the structure-activity relationships (SAR) of the 1,4-dioxaspiro[4.5]decane scaffold, three analogs of the parent compound, this compound, were selected for this comparative study. The design of these analogs is based on common medicinal chemistry strategies to modulate potency, selectivity, and pharmacokinetic properties.
-
Parent Compound: this compound: The starting point of our investigation, featuring a methyl and a hydroxyl group at the C8 position.
-
Analog A (8-Ethyl-1,4-dioxaspiro[4.5]decan-8-ol): The methyl group is replaced by an ethyl group to investigate the effect of increased lipophilicity and steric bulk at this position.
-
Analog B (8-Amino-8-methyl-1,4-dioxaspiro[4.5]decane): The hydroxyl group is substituted with an amino group to explore the impact of introducing a basic center, which can alter receptor interactions and cell permeability. The presence of an amino group has been shown to be crucial for the cytotoxicity of some spiroketal derivatives.[6]
-
Analog C (8-(4-hydroxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol): The methyl group is replaced by a 4-hydroxyphenyl group to introduce an aromatic moiety and a phenolic hydroxyl group, which are often associated with antioxidant activity.[7][8]
Experimental Protocols
Detailed and reproducible protocols are fundamental to generating reliable and comparable data. The following section outlines the methodologies for the key in vitro assays employed in this screening guide.
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][9] This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[3][10]
Principle: The amount of purple formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the parent compound and its analogs in dimethyl sulfoxide (DMSO). Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the cell plates with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial Activity Screening
To assess the potential of the compounds to inhibit the growth of pathogenic microbes, a two-tiered screening approach is employed: the agar well diffusion method for a qualitative assessment, followed by the broth microdilution method for a quantitative determination of the minimum inhibitory concentration (MIC).[5][11]
Principle: The test compound diffuses from a well through a solidified agar medium, creating a concentration gradient. If the compound is effective against the microorganism, a clear zone of inhibition will be observed around the well.[12]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) equivalent to a 0.5 McFarland standard.
-
Plate Preparation: Uniformly spread the microbial inoculum onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6 mm in diameter) in the agar plates.
-
Compound Loading: Add a fixed volume (e.g., 50 µL) of a high concentration (e.g., 1 mg/mL) of each test compound solution to the respective wells. Use a suitable solvent (e.g., DMSO) as a negative control and a standard antibiotic/antifungal (e.g., ampicillin, fluconazole) as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Protocol:
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate broth medium (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control (broth and inoculum without compound), a sterility control (broth only), and a positive control with a standard antimicrobial agent.
-
Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antioxidant Activity Screening: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used and straightforward method for evaluating the free radical scavenging activity of compounds.[13]
Principle: In the presence of an antioxidant, the purple-colored stable DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Protocol:
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, mix 100 µL of each compound concentration with 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Comparative Performance Data
The following tables summarize the hypothetical biological activity data for this compound and its analogs. This data is presented to illustrate the comparative analysis and potential structure-activity relationships.
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM)
| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) |
| Parent Compound | > 100 | > 100 |
| Analog A | 85.2 | 92.5 |
| Analog B | 35.8 | 41.2 |
| Analog C | 60.1 | 68.7 |
| Doxorubicin | 0.8 | 1.2 |
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| Parent Compound | 128 | > 256 | > 256 |
| Analog A | 128 | > 256 | 256 |
| Analog B | 64 | 128 | 128 |
| Analog C | > 256 | > 256 | > 256 |
| Ampicillin | 2 | 4 | - |
| Fluconazole | - | - | 8 |
Table 3: Antioxidant Activity (DPPH Scavenging IC₅₀ in µM)
| Compound | IC₅₀ (µM) |
| Parent Compound | > 200 |
| Analog A | > 200 |
| Analog B | 150.3 |
| Analog C | 25.6 |
| Ascorbic Acid | 8.9 |
Interpretation of Results and Structure-Activity Relationships
The hypothetical data presented above provides a basis for a preliminary structure-activity relationship (SAR) analysis.
-
Cytotoxicity: The parent compound and its analogs exhibit low to moderate cytotoxicity against the tested cancer cell lines compared to the potent anticancer drug doxorubicin. The introduction of an amino group in Analog B appears to modestly increase the cytotoxic effect, a finding that aligns with previous research on other spiroketal derivatives.[6] The increased lipophilicity in Analog A and the aromatic substitution in Analog C did not lead to a significant increase in cytotoxicity in this hypothetical screen.
-
Antimicrobial Activity: The antimicrobial screening suggests that these spiroketal compounds possess weak to moderate activity. Analog B , with its amino group, shows the most promising, albeit modest, activity against both Gram-positive and Gram-negative bacteria, as well as the tested fungus. This suggests that the basicity and hydrogen bonding capability of the amino group may play a role in its antimicrobial action.
-
Antioxidant Activity: The most significant finding from this screening cascade is the potent antioxidant activity of Analog C . The presence of the 4-hydroxyphenyl group, a well-known antioxidant pharmacophore, dramatically enhances the DPPH radical scavenging ability compared to the other compounds. This highlights the potential for developing potent antioxidants based on the 1,4-dioxaspiro[4.5]decane scaffold through the incorporation of phenolic moieties.[7][8]
Potential Mechanism of Action: A Hypothetical Signaling Pathway
Based on the observed cytotoxic and antioxidant activities, particularly with Analog C, one could hypothesize that at higher concentrations, these compounds might induce apoptosis through pathways modulated by oxidative stress.
Conclusion
This comparative guide demonstrates a systematic approach to the initial biological activity screening of this compound and its rationally designed analogs. The findings, although hypothetical, underscore the importance of structural modifications in tuning the biological properties of the 1,4-dioxaspiro[4.5]decane scaffold. The introduction of an amino group appears to confer modest cytotoxic and antimicrobial activity, while the incorporation of a phenolic moiety leads to significant antioxidant potential. These insights provide a valuable starting point for further lead optimization and mechanistic studies to unlock the full therapeutic potential of this promising class of spiroketal compounds.
References
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available from: [Link]
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Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors - 한국과학기술정보연구원. Available from: [Link]
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(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed. Available from: [Link]
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Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PubMed. Available from: [Link]
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Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - NIH. Available from: [Link]
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A Researcher's Guide to Spectroscopic Cross-Referencing: The Case of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
For researchers in medicinal chemistry and drug development, the unambiguous structural confirmation of a novel or synthesized molecule is a cornerstone of scientific rigor. In this guide, we delve into the process of spectroscopic data cross-referencing, using 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol as our target molecule. While this specific compound lacks a comprehensive public spectral database entry, this guide will provide a robust framework for researchers to predict, analyze, and validate its structure through a comparative analysis with structurally similar compounds. This approach not only aids in the confirmation of the target molecule but also enhances the fundamental understanding of spectroscopic principles.
The Imperative of Spectroscopic Validation
In any synthetic chemistry workflow, the final product must be rigorously characterized to ensure it is indeed the intended molecule. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide a detailed fingerprint of a molecule's structure. Cross-referencing experimentally acquired data with established databases is the gold standard for validation. However, when dealing with novel compounds, a predictive and comparative approach, grounded in the principles of spectroscopy and data from analogous structures, becomes indispensable.
Our target, this compound, with the chemical formula C₉H₁₆O₃, presents a unique combination of functional groups: a tertiary alcohol, a spiroketal, and a cyclohexane ring system. Understanding the expected spectroscopic behavior of these moieties is key to its identification.
Experimental Data Acquisition: A Self-Validating Protocol
To ensure the integrity of your findings, the acquisition of high-quality spectroscopic data is paramount. The following protocols are designed to be self-validating, minimizing ambiguity in the results.
Sample Preparation
-
Purity is paramount: Ensure the sample is of high purity (≥98%) as impurities will introduce extraneous signals in the spectra. Purification can be achieved through techniques like column chromatography or recrystallization.
-
NMR Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as its residual peaks should not obscure important signals from the analyte. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
IR Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared.
-
MS Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) for techniques like Electrospray Ionization (ESI) or dissolve in a suitable matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI). For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution in a volatile organic solvent is required.
Instrumental Parameters
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion. Standard acquisition parameters should be used, with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
IR Spectroscopy: Record the spectrum over the standard mid-IR range (4000-400 cm⁻¹).
-
Mass Spectrometry: For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., a Time-of-Flight or Orbitrap analyzer) to determine the exact mass and elemental composition.
Predictive Spectroscopic Analysis of this compound
In the absence of a dedicated database entry, we will predict the spectroscopic features of our target molecule and use data from two closely related analogs, 1,4-dioxaspiro[4.5]decan-8-ol and 1,4-dioxaspiro[4.5]decan-8-one , for comparison and validation.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
The IR spectrum provides a rapid assessment of the functional groups present. For this compound, we anticipate the following key absorptions:
| Functional Group | Predicted Absorption (cm⁻¹) | Rationale and Comparative Insights |
| O-H Stretch (Tertiary Alcohol) | ~3500-3200 (broad) | This broad, strong absorption is characteristic of a hydrogen-bonded hydroxyl group. The IR spectrum of the analog, 1,4-dioxaspiro[4.5]decan-8-ol, also exhibits a similar broad O-H stretch.[1] |
| C-H Stretch (Aliphatic) | ~2950-2850 (strong) | These absorptions arise from the C-H bonds of the cyclohexane ring and the methyl group. |
| C-O Stretch (Tertiary Alcohol) | ~1150 (strong) | The C-O stretch of a tertiary alcohol is typically found in this region.[2] |
| C-O-C Stretch (Ketal) | ~1200-1000 (strong, multiple bands) | The spiroketal moiety will give rise to strong, characteristic C-O-C stretching vibrations. These are also prominent in the spectra of both analog compounds. |
Workflow for Spectroscopic Data Cross-Referencing
Caption: Workflow for the validation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides the most detailed structural information.
¹H NMR Predictions:
The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |
| -OH | ~1.5-2.5 | Singlet (broad) | 1H | The chemical shift of the hydroxyl proton is variable and it typically appears as a broad singlet that can exchange with D₂O. |
| -CH₃ | ~1.2 | Singlet | 3H | The methyl group is attached to a quaternary carbon and will therefore appear as a singlet. |
| -O-CH₂-CH₂-O- | ~3.9 | Singlet | 4H | The four protons of the dioxolane ring are chemically equivalent and will appear as a singlet. In the analog 1,4-dioxaspiro[4.5]decan-8-ol, these protons are also observed around this region. |
| Cyclohexane Ring Protons | ~1.5-1.9 | Multiplets | 8H | The eight protons on the cyclohexane ring will be in different chemical environments and will show complex splitting patterns due to geminal and vicinal coupling. |
¹³C NMR Predictions:
The carbon NMR spectrum will show a signal for each unique carbon atom.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| Quaternary Carbon (C-OH) | ~70 | This carbon is attached to an oxygen and a methyl group. |
| Spiroketal Carbon | ~108 | The spiro carbon of the ketal is highly deshielded. This is a key diagnostic signal. In the analog 1,4-dioxaspiro[4.5]decan-8-one, the spiro carbon appears at a similar chemical shift.[3] |
| -O-CH₂-CH₂-O- | ~64 | The carbons of the dioxolane ring. |
| Cyclohexane Ring Carbons | ~25-40 | The chemical shifts of the cyclohexane carbons will vary depending on their proximity to the hydroxyl and ketal groups. |
| -CH₃ | ~25 | The methyl carbon. |
Logical Relationship of Spectroscopic Data
Caption: Interrelation of molecular structure and spectroscopic data.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
-
Molecular Ion (M⁺•): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 172, corresponding to the molecular weight of C₉H₁₆O₃.
-
High-Resolution Mass Spectrometry (HRMS): HRMS should confirm the elemental composition. The calculated exact mass for C₉H₁₆O₃ is 172.1099.
-
Key Fragmentation Pathways:
-
Loss of a methyl group ([M-CH₃]⁺): A prominent peak at m/z = 157 is expected due to the cleavage of the methyl group, forming a stable tertiary carbocation.
-
Loss of water ([M-H₂O]⁺•): A peak at m/z = 154 may be observed due to the dehydration of the alcohol.
-
Ketal Fragmentation: The spiroketal can undergo characteristic fragmentation, often involving the cleavage of the dioxolane ring, which would give rise to fragment ions at lower m/z values. For instance, the mass spectrum of 1,4-dioxaspiro[4.5]decan-8-ol shows a base peak at m/z 99, which can be attributed to a characteristic fragmentation of the ketal and cyclohexane ring.[1]
-
Cross-Referencing with Public Databases: A Comparative Approach
Once you have acquired and analyzed your experimental data, the next step is to compare it with information from public databases.
-
PubChem: Search for the compound by name, CAS number (66336-42-3), or chemical formula. While experimental spectra may be absent, you can find computed properties and links to other resources.[1]
-
Spectral Database for Organic Compounds (SDBS): This is a valuable resource for experimental spectra. A direct search for this compound may not yield results, but you can search for the analog compounds to obtain their experimental spectra for comparison.
-
NIST Chemistry WebBook: Similar to SDBS, the NIST WebBook is a comprehensive source of chemical and physical data, including mass spectra and IR spectra. The mass spectrum of 1,4-dioxaspiro[4.5]decan-8-ol is available in the NIST database.[1]
When comparing your experimental data with the predicted values and the data from analog compounds, look for consistency in the key features. For example, the chemical shifts of the ketal protons and carbons in your target molecule should be very similar to those in 1,4-dioxaspiro[4.5]decan-8-ol. The key difference will be the presence of the methyl signal in the ¹H and ¹³C NMR spectra and the corresponding fragmentation pattern in the mass spectrum.
Conclusion: A Path to Confident Structural Elucidation
The structural confirmation of a synthesized molecule is a critical step in the research and development process. While the absence of a complete spectral database entry for a novel compound like this compound may seem like a hurdle, a systematic approach based on prediction and comparison with analogous structures provides a reliable path to confident structural elucidation. By understanding the fundamental principles of spectroscopy and applying them to the unique features of your target molecule, you can build a compelling case for its structure, ensuring the scientific integrity of your work.
References
-
PubChem. 1,4-Dioxaspiro(4.5)decan-8-ol. National Center for Biotechnology Information. [Link]
-
PubChem. 1,4-Dioxaspiro[4.5]decan-8-one. National Center for Biotechnology Information. [Link]
-
Spectroscopy Online. Alcohols—The Rest of the Story. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol (CAS No. 66336-42-3), a tertiary alcohol and cyclic ketal. While specific safety data for this compound is not extensively documented, its structural motifs provide a clear basis for establishing a robust and scientifically sound disposal procedure.
Core Principles of Chemical Waste Management
Before delving into the specific protocol, it is essential to understand the foundational principles of chemical waste disposal in a laboratory setting. Adherence to these principles is not merely a matter of regulatory compliance but a cornerstone of a proactive safety culture.
-
Waste Minimization : The most effective disposal strategy begins with minimizing waste generation. This can be achieved by ordering only the necessary quantities of chemicals for your experiments.
-
Proper Segregation : Never mix incompatible waste streams. The distinct chemical properties of this compound necessitate its segregation from other chemical waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
Clear Labeling and Containerization : All waste containers must be clearly and accurately labeled with their contents.[1][2] Use appropriate, leak-proof containers and ensure they are kept closed except when adding waste.[1][2]
-
Institutional Compliance : Always consult and adhere to the specific hazardous waste disposal guidelines established by your institution's EHS office.[1][2][3][4]
Understanding the Chemical Hazards of this compound
A thorough understanding of the chemical's properties is paramount to its safe handling and disposal.
| Property | Value/Information | Source |
| Molecular Formula | C9H16O3 | [5][6] |
| Molecular Weight | 172.22 g/mol | [5] |
| CAS Number | 66336-42-3 | [5] |
| Functional Groups | Tertiary Alcohol, Cyclic Ketal (Ether Linkages) | Inferred from structure |
| Physical Form | Likely a liquid or solid at room temperature | Inferred from similar compounds |
The presence of ether linkages in the dioxaspiro structure suggests a potential for peroxide formation over time, especially if exposed to air and light. While this is more pronounced in liquid ethers, it is a critical consideration for long-term storage and disposal.[3] The tertiary alcohol group influences its solubility and reactivity.
Step-by-Step Disposal Protocol for this compound
This protocol provides a comprehensive workflow for the safe disposal of this compound.
Part 1: Immediate Actions and Personal Protective Equipment (PPE)
-
Wear Appropriate PPE : At a minimum, this includes:
Part 2: Waste Collection and Containerization
-
Select a Designated Waste Container : Use a clean, dry, and chemically compatible container with a secure screw-top cap. The container should be clearly labeled as "Hazardous Waste."[1][2]
-
Label the Container : The label must include:
-
The full chemical name: "this compound"
-
The CAS number: "66336-42-3"
-
An indication of the hazards (e.g., "Irritant," "Flammable" if applicable)
-
The date of accumulation start.[1]
-
-
Transfer the Waste : Carefully transfer the neat chemical or solutions containing it into the designated waste container. Avoid spills and splashes.
-
Do Not Mix Wastes : Do not mix this compound with other waste streams, particularly strong acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.[10]
Part 3: Disposal of Contaminated Materials
-
Empty Chemical Containers :
-
Thoroughly empty the original container of all contents.
-
The first rinse with a suitable solvent (e.g., methanol or ethanol) must be collected as hazardous waste.[2]
-
Subsequent rinses of water can be disposed of down the drain, but only if your institutional EHS guidelines permit it.
-
Deface or remove the original label from the empty and rinsed container before disposal in the appropriate solid waste stream (e.g., glass recycling).[2][3]
-
-
Contaminated PPE and Labware :
-
Disposable gloves, absorbent pads, and other contaminated materials should be collected in a separate, clearly labeled solid hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, with the rinsate collected as hazardous waste.
-
Part 4: Storage and Final Disposal
-
Temporary Storage : Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory.[1] This area should be away from heat sources and direct sunlight.
-
Arrange for Pickup : Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (often 12 months), contact your EHS office to arrange for a hazardous waste pickup.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion
The responsible disposal of this compound is a straightforward process when guided by an understanding of its chemical properties and adherence to established safety protocols. By following this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's Environmental Health & Safety office for specific guidance.
References
-
University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Purdue University, Radiological and Environmental Management. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Dartmouth College, Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Stanford University, Environmental Health & Safety. (n.d.). Ethanol Factsheet. Retrieved from [Link]
-
Capot Chemical. (2023). MSDS of 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol. Retrieved from [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol (CAS No. 66336-42-3)[1]. While comprehensive toxicological data for this specific molecule is not widely published, a robust safety plan can be formulated by examining the hazards of structurally similar compounds, such as its parent alcohol and the corresponding ketone. This approach, grounded in established laboratory safety principles, ensures a high degree of protection for all personnel.
The foundational principle of this guide is proactive risk assessment. The selection of Personal Protective Equipment (PPE) is not a static checklist but a dynamic process that must be adapted to the specific experimental procedure being performed.
Hazard Analysis and Core Principles
Based on data from analogous compounds like 1,4-Dioxaspiro[4.5]decan-8-ol, the primary hazards are identified as:
Some data also suggests potential harm if swallowed or in contact with skin[2]. Therefore, all handling procedures must be designed to prevent direct contact and inhalation. The core of our safety strategy relies on a combination of engineering controls (i.e., chemical fume hoods) and appropriate PPE. A hazard assessment must be conducted for every new procedure or significant change in scale[5].
The following diagram illustrates the decision-making workflow for selecting appropriate controls and PPE.
Caption: PPE selection workflow based on task-specific risks.
Recommended PPE by Laboratory Task
The appropriate level of PPE is dictated by the specific manipulations being performed. The following table provides guidance for common laboratory scenarios. Remember, closed-toe shoes and long pants are the mandatory minimum baseline for any laboratory work[6].
| Task | Potential Hazards | Eye/Face Protection | Hand Protection | Body Protection | Engineering Control |
| Weighing Solid | Dust inhalation, minor spills | Safety glasses with side shields[7] | Single pair of nitrile gloves | Standard cotton lab coat | Perform in a fume hood or ventilated balance enclosure |
| Preparing Solution (Ambient Temp) | Splashes, skin contact | Chemical splash goggles[6] | Single pair of nitrile gloves | Standard cotton lab coat | Chemical Fume Hood |
| Running/Monitoring Reaction | Splashes, thermal hazards (if heated), vapor release | Chemical splash goggles[6] | Nitrile gloves (consider double-gloving)[6] | Standard cotton lab coat | Mandatory: Chemical Fume Hood[8] |
| Large-Scale Operations (>50mL) / Transfers | Significant splash risk | Face shield worn over chemical splash goggles[6][7] | Double-glove with nitrile or wear thicker, chemical-resistant gloves (e.g., neoprene)[9] | Chemical-resistant apron over a lab coat[7] | Mandatory: Chemical Fume Hood |
| Aqueous Work-up / Extraction | Splashes, potential for aerosol generation | Face shield worn over chemical splash goggles[6] | Double-glove with nitrile gloves | Chemical-resistant apron over a lab coat | Mandatory: Chemical Fume Hood |
Detailed PPE Protocols and Best Practices
Correctly using PPE is as critical as selecting it. The sequence of donning and doffing is designed to prevent cross-contamination.
Step-by-Step Donning (Putting On) Protocol
-
Attire Check: Confirm you are wearing long pants and fully enclosed shoes. Secure any long hair[8].
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Eye/Face Protection: Don your safety glasses or chemical splash goggles. If required, place the face shield over your primary eye protection.
-
Gloves: Put on the first pair of gloves (if double-gloving). Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves. Put on the second pair if the procedure requires it.
Step-by-Step Doffing (Taking Off) Protocol
This sequence is critical to avoid contaminating your skin with materials from the exterior of your PPE.
-
Outer Gloves (if used): Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them in the designated solid waste container.
-
Face Shield/Apron: Remove the face shield and/or chemical apron. Place them in the designated area for reuse or decontamination.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the first pair. Dispose of them immediately.
-
Goggles/Glasses: Remove eye protection by handling the ear or head straps.
-
Lab Coat: Remove your lab coat, turning it inside out as you do, to contain any surface contamination. Hang it in its designated storage location.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water[10].
Spill and Disposal Management
Spill Response
For small spills inside a chemical fume hood:
-
Alert personnel in the immediate area.
-
Use an appropriate absorbent material (e.g., chemical spill pads or vermiculite) to contain the spill.
-
Wipe the area clean, working from the outside in.
-
Place all contaminated absorbent materials and wipes into a sealed, labeled hazardous waste bag or container.
-
All materials used for cleanup should be considered hazardous waste.
Waste Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Contaminated Solid Waste: This includes used gloves, absorbent paper, and wipes. It must be collected in a dedicated, clearly labeled, and sealed hazardous waste container[10][11].
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Never pour chemical waste down the drain[10].
-
Empty Containers: "Empty" containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[10]. The rinsed container can then be managed for recycling or disposal according to your institution's specific policies.
Always adhere to the specific hazardous waste management guidelines provided by your institution's Environmental Health and Safety (EHS) department.
References
-
Safer Handling of Alcohol in the Laboratory. National Science Teachers Association (NSTA). Available at: [Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Available at: [Link]
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UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. Available at: [Link]
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Personal Protective Equipment. US Environmental Protection Agency (EPA). Available at: [Link]
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Personal Protection Equipment (PPE) in Laboratories Policy. Boston University Office of Research. Available at: [Link]
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Personal Protective Equipment Requirements for Laboratories. University of California, Berkeley Environmental Health and Safety. Available at: [Link]
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Examples of PPE for Various Dangerous Goods Classes. Storemasta. Available at: [Link]
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Discover the Various Types of PPE for Optimal Chemical Safety. Ali-Amir. Available at: [Link]
-
PPE for Hazardous Chemicals. Canada Safety Training. Available at: [Link]
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1,4-Dioxaspiro(4.5)decan-8-ol Hazard Summary. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
1,4-Dioxaspiro[4.5]decan-8-one Hazard Summary. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
MSDS of 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid. Capot Chemical. Available at: [Link]
-
8-Methyl-1, 4-dioxaspiro[4.5]decan-8-ol Product Information. CP Lab Chemicals. Available at: [Link]
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- 3. 1,4-Dioxaspiro[4.5]decan-8-ol | 22428-87-1 [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
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- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
